Product packaging for tert-Butyl 8-hydroxyoctanoate(Cat. No.:CAS No. 401901-41-5)

tert-Butyl 8-hydroxyoctanoate

Cat. No.: B2896843
CAS No.: 401901-41-5
M. Wt: 216.321
InChI Key: BFFNOXGQNLNKTJ-UHFFFAOYSA-N
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Description

Tert-Butyl 8-hydroxyoctanoate is a useful research compound. Its molecular formula is C12H24O3 and its molecular weight is 216.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O3 B2896843 tert-Butyl 8-hydroxyoctanoate CAS No. 401901-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 8-hydroxyoctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h13H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFNOXGQNLNKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401901-41-5
Record name tert-butyl 8-hydroxyoctanoate
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Foundational & Exploratory

tert-Butyl 8-hydroxyoctanoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 8-hydroxyoctanoate: Properties, Synthesis, and Applications in Drug Development

Introduction

This compound stands as a pivotal molecule in modern organic synthesis and medicinal chemistry. As a bifunctional aliphatic chain, it incorporates two key chemical motifs: a terminal primary hydroxyl group and a sterically hindered tert-butyl ester. This unique combination makes it an invaluable building block, particularly as a flexible linker in the rational design of complex molecular architectures. Its utility is most prominently highlighted in the burgeoning field of targeted protein degradation, where it serves as a foundational component for Proteolysis Targeting Chimeras (PROTACs)[1]. This guide offers a comprehensive exploration of its chemical properties, synthetic routes, reactivity, and critical applications for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is the bedrock of its effective application. This section details the known physical characteristics and predicted spectroscopic profile of this compound.

Core Chemical Properties

The fundamental properties of this compound are summarized below. While experimental physical data such as boiling and melting points are not extensively published, its identity is well-defined by its structural and computed data.

PropertyValueSource
CAS Number 401901-41-5[1][2][3]
Molecular Formula C₁₂H₂₄O₃[1][2][3]
Molecular Weight 216.32 g/mol [1][2][3]
IUPAC Name This compound[2]
Synonyms t-butyl-8-hydroxyoctanoate, 8-Hydroxyoctanoic Acid 1,1-Dimethylethyl Ester[2][4]
Appearance Colorless to pale yellow oil (inferred from similar compounds)[5]
Predicted XLogP3 2.5[2][4]
Hydrogen Bond Donor Count 1[2][4]
Hydrogen Bond Acceptor Count 3[2][4]
Rotatable Bond Count 9[4]
Exact Mass 216.17254462 Da[2][6]
Spectroscopic Characterization (Predicted)

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Based on its functional groups, the following spectral characteristics are anticipated.

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.

  • δ ~3.64 ppm (t, J ≈ 6.6 Hz, 2H): The two protons on the carbon adjacent to the hydroxyl group (C8-H₂).

  • δ ~2.20 ppm (t, J ≈ 7.4 Hz, 2H): The two protons on the carbon alpha to the ester carbonyl (C2-H₂).

  • δ ~1.65 – 1.50 ppm (m, 4H): Methylene protons at C3 and C7.

  • δ ~1.44 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

  • δ ~1.35 ppm (m, 4H): The remaining methylene protons of the central alkyl chain (C4, C5, C6).

  • δ ~1.5 (br s, 1H): The hydroxyl proton; its chemical shift and appearance can vary with concentration and solvent.

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum confirms the carbon backbone and the presence of key functional groups. A guide for a similar compound, tert-Butyl 4-hydroxybutanoate, provides a strong basis for these predictions[7].

  • δ ~173.5 ppm: The carbonyl carbon of the ester (C1).

  • δ ~80.5 ppm: The quaternary carbon of the tert-butyl group.

  • δ ~62.9 ppm: The carbon bearing the hydroxyl group (C8).

  • δ ~35.8 ppm: The carbon alpha to the carbonyl (C2).

  • δ ~32.7 ppm: The carbon adjacent to the alcohol-bearing carbon (C7).

  • δ ~29.0 - 25.0 ppm: The remaining four methylene carbons of the alkyl chain (C3, C4, C5, C6).

  • δ ~28.2 ppm: The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the principal functional groups.

  • ~3600-3200 cm⁻¹ (broad): A prominent broad absorption indicating the O-H stretching of the alcohol group[5].

  • ~2975, 2935, 2860 cm⁻¹ (strong): C-H stretching vibrations from the alkyl chain and tert-butyl group.

  • ~1730 cm⁻¹ (strong, sharp): A characteristic C=O stretching vibration for the saturated ester[5].

  • ~1150 cm⁻¹ (strong): C-O stretching of the ester group.

Mass Spectrometry (MS): Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 216.17, though it may be of low abundance in Electron Ionization (EI) MS.

  • Key Fragments: A prominent fragment from the neutral loss of isobutylene (56 Da) resulting in a peak at m/z = 160. Another characteristic fragment is the tert-butyl cation at m/z = 57[8].

Part 2: Synthesis and Reactivity

The synthesis of this compound can be approached from multiple angles, depending on the available starting materials and desired scale. Its reactivity is governed by the orthogonal nature of its two primary functional groups.

Synthetic Methodologies

Two logical and efficient synthetic strategies are outlined below.

Route A: Selective Reduction of a Carboxylic Acid This approach leverages the differential reactivity of a carboxylic acid and an ester towards certain reducing agents. The starting material, mono-tert-butyl suberate, can be prepared from suberic acid.

*dot graph "Synthetic_Route_A" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} *enddot Caption: Route A: Synthesis via selective reduction.

Experimental Protocol: Selective Reduction

  • Esterification: To a solution of suberic acid (1.0 eq) in toluene, add tert-butyl acetate (3.0 eq) and a catalytic amount of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH)[9]. Heat the reaction to 80 °C and monitor by TLC until the formation of the mono-ester is maximized. Cool, wash with saturated NaHCO₃ solution, and concentrate to yield mono-tert-butyl suberate.

  • Reduction: Dissolve the crude mono-tert-butyl suberate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Add borane-THF complex (BH₃·THF, 1.0 M in THF, ~1.1 eq) dropwise, maintaining the temperature at 0 °C. Causality Insight: Borane complexes are highly selective for reducing carboxylic acids over esters, which is critical for the success of this transformation.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Remove the solvent under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Route B: Esterification of 8-Hydroxyoctanoic Acid A more direct route involves the esterification of commercially available 8-hydroxyoctanoic acid[10].

*dot graph "Synthetic_Route_B" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} *enddot Caption: Route B: Synthesis via direct esterification.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its hydroxyl and ester functionalities.

*dot graph "Reactivity_Diagram" { layout=dot; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} *enddot Caption: Key reaction pathways for functionalization.

  • The Hydroxyl Group: This primary alcohol is a versatile handle for introducing new functionality. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to an ether or another ester. This position is the primary point of attachment when the molecule is used as a linker.

  • The tert-Butyl Ester Group: This group serves as a robust protecting group for the carboxylic acid. The steric bulk of the tert-butyl group prevents it from being easily hydrolyzed by base or attacked by most nucleophiles[5][11]. It remains stable under conditions used to modify the hydroxyl end. Deprotection is efficiently achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), which releases the free carboxylic acid.

Part 3: Applications in Drug Development and Research

The orthogonal nature of its functional groups makes this compound a premier building block in multi-step synthesis, especially in the construction of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.

This compound is an ideal precursor for the linker component[1]. The C8 alkyl chain provides flexibility and spacing, which is crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

*dot graph "PROTAC_Structure" { layout=dot; rankdir="LR"; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368", style=dashed];

} *enddot Caption: General structure of a PROTAC molecule.

Workflow for PROTAC Synthesis

The following protocol outlines a generalized workflow for incorporating the linker into a PROTAC.

  • Functionalization of the Linker: The hydroxyl group of this compound is typically the first point of attachment. It can be converted to a more reactive species, such as an azide, an alkyne for "click" chemistry, or an alkyl halide for nucleophilic substitution.

  • Coupling to First Ligand: The functionalized linker is reacted with either the target protein ligand or the E3 ligase ligand. The choice depends on the overall synthetic strategy. Trustworthiness Principle: Each step of the synthesis must be validated. Purification via chromatography and structural confirmation by NMR and MS are essential to ensure the integrity of the intermediate before proceeding.

  • Deprotection of the Ester: The tert-butyl ester is removed using acidic conditions (e.g., 20-50% TFA in DCM) to reveal the free carboxylic acid.

  • Coupling to Second Ligand: The newly exposed carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and coupled to an amine handle on the second ligand via amide bond formation.

  • Final Purification: The final PROTAC molecule is purified to a high degree using reverse-phase HPLC to ensure its suitability for biological assays.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

Hazard ClassGHS StatementPictogram
Skin Corrosion/Irritation H315: Causes skin irritationWarning
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity H335: May cause respiratory irritationWarning

(Source: ECHA C&L Inventory)[2]

Handling and Storage Recommendations:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[12].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat[12].

  • Storage: For long-term stability, the compound should be stored at -20°C[3]. Keep the container tightly sealed in a dry and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists[12].

Conclusion

This compound is a versatile and highly valuable chemical tool. Its defined structure, featuring a flexible alkyl chain with orthogonally protected hydroxyl and carboxyl functionalities, makes it an exemplary building block for complex molecular design. Its demonstrated application as a linker in the synthesis of PROTACs underscores its importance in modern drug discovery, providing researchers with a reliable component to systematically explore and optimize targeted protein degraders and other advanced therapeutic modalities.

References

An In-Depth Technical Guide to tert-Butyl 8-hydroxyoctanoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of tert-Butyl 8-hydroxyoctanoate, a bifunctional molecule of increasing importance in medicinal chemistry and drug development. We will delve into its core physicochemical properties, centering on its molecular weight and structure, and explore its synthesis, analytical validation, and critical applications. The primary focus will be on its role as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where its specific chain length and functional groups are leveraged to create novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's utility and technical characteristics.

Core Physicochemical Characterization

This compound (CAS No: 401901-41-5) is an aliphatic ester characterized by a linear eight-carbon chain, a terminal hydroxyl group, and a tert-butyl ester group. This unique structure provides both a nucleophilic handle (the alcohol) for further derivatization and a sterically hindered ester that resists hydrolysis, a valuable feature in many biological systems. The tert-butyl group is a cornerstone in drug design, often incorporated to enhance metabolic stability, improve cell permeability, or provide a specific steric profile for target engagement[1].

The fundamental properties of this molecule are summarized in the table below, providing a foundation for its application in complex synthetic routes.

PropertyValueSource
Molecular Formula C₁₂H₂₄O₃[2][3][4]
Molecular Weight 216.32 g/mol [2][3][4]
Exact Mass 216.17254462 Da[3][5]
IUPAC Name This compound[3]
SMILES CC(C)(C)OC(=O)CCCCCCCO[3][5]
CAS Number 401901-41-5[2][4]
XLogP3 2.5[3][5]
Hydrogen Bond Donor Count 1[3][5]
Hydrogen Bond Acceptor Count 3[3][5]
Rotatable Bond Count 9[5]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the protection of a precursor molecule. A common and efficient strategy involves the selective reduction of a mono-protected dicarboxylic acid.

Principle of Synthesis: Selective Reduction

A robust method for synthesizing this compound involves starting with suberic acid (octanedioic acid). The first step is a mono-esterification to produce suberic acid mono-tert-butyl ester. This intermediate is then selectively reduced at the free carboxylic acid terminus to yield the primary alcohol, this compound. This route is advantageous as it utilizes commercially available starting materials and employs well-understood chemical transformations. One reported synthesis pathway achieves a yield of approximately 74%[5]. The use of a tert-butyl group is a deliberate choice to protect the carboxylic acid under conditions where other esters might be cleaved[6].

Synthesis Workflow Diagram

The logical flow from starting materials to the final, purified product is illustrated below. This workflow emphasizes the critical steps of protection, reduction, and purification necessary to achieve a high-purity final compound.

SynthesisWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Work-up & Purification Start Suberic Acid Mono-tert-butyl Ester Reduction Selective Reduction (e.g., with BH₃-THF) Start->Reduction 1. Reagent Addition Quench Reaction Quench (e.g., with Methanol) Reduction->Quench 2. Conversion Extraction Aqueous Work-up & Liquid-Liquid Extraction Quench->Extraction 3. Isolation Drying Dry Organic Layer (e.g., over MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification 4. Purification Final Pure tert-Butyl 8-hydroxyoctanoate Purification->Final

Caption: General workflow for the synthesis and purification of this compound.

Exemplary Laboratory Protocol

This protocol is an illustrative example. Researchers must adapt all procedures based on laboratory-specific safety protocols and reagent availability.

  • Reaction Setup: To a solution of suberic acid mono-tert-butyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add borane-THF complex (BH₃-THF, ~1.2 eq) dropwise. The use of an inert atmosphere and anhydrous solvent is critical as borane reacts violently with water.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases. This step neutralizes the excess borane reagent.

  • Work-up: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic and basic washes remove inorganic byproducts.

  • Isolation: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.

Analytical Validation

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis. While specific spectra are proprietary to suppliers, the expected results are well-defined[7].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature a prominent singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. A triplet at ~3.64 ppm indicates the two protons adjacent to the terminal hydroxyl group (-CH₂OH). Other methylene protons will appear as multiplets between 1.2 and 2.2 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the ester at ~173 ppm, the quaternary carbon of the tert-butyl group at ~80 ppm, and the carbon bearing the hydroxyl group at ~62 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 217.18[8].

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretch of the alcohol and a sharp, intense absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the tert-butyl ester.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a functional building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.

Core Application: PROTAC Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

This compound serves as an excellent starting material for the linker component. Its eight-carbon chain provides spatial separation between the two ligands, which is critical for the formation of a productive ternary complex (Target-PROTAC-Ligase). The terminal hydroxyl group allows for covalent attachment to one of the ligands, while the protected carboxylic acid can be deprotected and coupled to the second ligand. It has been explicitly identified as a linker used in the synthesis of PROTACs for Cyclin-Dependent Kinase (CDK) degradation, which have demonstrated anti-tumor activity[4].

PROTAC_Structure cluster_linker Linker Moiety TargetLigand Warhead Ligand (Binds to Target Protein) Linker_Start TargetLigand->Linker_Start Covalent Bond E3Ligand E3 Ligase Ligand (Binds to E3 Ligase) Linker_Chain This compound (Provides Length & Flexibility) Linker_Start->Linker_Chain Linker_End Linker_Chain->Linker_End Linker_End->E3Ligand Covalent Bond

Caption: Role of this compound as a PROTAC linker.

Other Synthetic Applications

Beyond PROTACs, this molecule is a valuable reagent for synthesizing unsaturated hydroxy fatty acid derivatives, which have been investigated as potential immuno-adjuvants[2]. The defined chain length and terminal hydroxyl group make it a versatile building block in synthetic organic chemistry.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

  • Safety Precautions: According to GHS classifications, this compound is considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage Conditions: To ensure maximum stability and prevent degradation, the compound should be stored at -20°C[2]. Upon receiving, it is recommended to centrifuge the vial before opening to recover any product that may be on the cap or walls[2].

Conclusion

This compound is more than a simple chemical; it is a key enabling tool for modern drug discovery. With a molecular weight of 216.32 g/mol and a bifunctional structure, it provides the precise attributes required for constructing complex therapeutic modalities like PROTACs. Its synthesis is straightforward, and its properties are well-characterized, making it a reliable component in multi-step synthetic campaigns. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this molecule's characteristics and applications is essential for developing the next generation of targeted therapies.

References

An In-Depth Technical Guide to tert-Butyl 8-hydroxyoctanoate: A Key Bifunctional Building Block in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Molecular Scaffold

In the landscape of modern medicinal chemistry and drug development, the demand for versatile, bifunctional molecules that serve as reliable scaffolds is paramount. tert-Butyl 8-hydroxyoctanoate emerges as a compound of significant interest for researchers and scientists in this field. Its structure, featuring a sterically hindered tert-butyl ester at one end of an eight-carbon chain and a reactive primary hydroxyl group at the other, provides a unique combination of a stable, selectively cleavable protecting group and a nucleophilic handle for further chemical elaboration.

This guide offers a comprehensive technical overview of this compound, delving into its precise chemical identity, physicochemical properties, robust synthesis and purification protocols, and its critical applications as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a precursor in the synthesis of novel immuno-adjuvants. The causality behind experimental choices and the validation inherent in the described protocols are emphasized to provide field-proven insights for the discerning scientific audience.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical synthesis and application. This compound is unambiguously defined by the following identifiers and properties.

Identifier Value Source
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 401901-41-5--INVALID-LINK--[1]
Molecular Formula C₁₂H₂₄O₃--INVALID-LINK--[1]
Molecular Weight 216.32 g/mol --INVALID-LINK--[1]
Canonical SMILES CC(C)(C)OC(=O)CCCCCCCO--INVALID-LINK--[1]
InChI Key BFFNOXGQNLNKTJ-UHFFFAOYSA-N--INVALID-LINK--[1]
Topological Polar Surface Area 46.5 Ų--INVALID-LINK--[1]
Predicted XLogP3 2.5--INVALID-LINK--[1]

The tert-butyl ester group provides significant steric hindrance, rendering it stable to a variety of reaction conditions, including those that are basic, nucleophilic, and reductive.[2] This stability allows for selective manipulation of the terminal hydroxyl group. The ester can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the corresponding carboxylic acid.[2] The long alkyl chain imparts lipophilicity, which can be a crucial factor in modulating the pharmacokinetic properties of larger drug constructs.

Synthesis and Purification: A Validated Two-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available dicarboxylic acid, suberic acid (octanedioic acid). This pathway is designed for selectivity and scalability, ensuring a high-purity final product.

Synthesis_Workflow suberic_acid Suberic Acid (Octanedioic Acid) mono_ester 8-(tert-butoxy)-8-oxooctanoic acid (Mono-tert-butyl suberate) suberic_acid->mono_ester Step 1: Selective Mono-esterification final_product This compound mono_ester->final_product Step 2: Selective Reduction reagent1 tert-Butanol, EDCI, DMAP in Dichloromethane reagent1->suberic_acid reagent2 Borane-THF Complex (BH3·THF) followed by aqueous workup reagent2->mono_ester

Caption: Synthetic pathway for this compound.

Step 1: Selective Mono-esterification of Suberic Acid

Principle: The primary challenge in this step is to achieve mono-esterification of a symmetric dicarboxylic acid. Direct esterification methods often yield a mixture of di-ester, mono-ester, and unreacted starting material. A controlled reaction using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) allows for a more selective reaction at room temperature, favoring the mono-ester product.

Experimental Protocol:

  • Reaction Setup: To a solution of octanedioic acid (suberic acid) (1.0 eq) in dichloromethane (DCM), add 4-Dimethylaminopyridine (DMAP) (1.0 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.0 eq).

  • Reagent Addition: Add tert-butanol (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with diethyl ether and wash sequentially with 0.01 N HCl and water. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product, 8-(tert-butoxy)-8-oxooctanoic acid, can be purified by flash column chromatography.

Step 2: Selective Reduction of the Carboxylic Acid

Principle: The key to this step is the selective reduction of the terminal carboxylic acid in the presence of the sterically hindered tert-butyl ester. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both functional groups. Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are known to be highly effective and selective for the reduction of carboxylic acids over esters.[3][4][5] The borane reagent reacts preferentially with the acidic proton of the carboxylic acid, initiating the reduction cascade.[3]

Experimental Protocol:

  • Reaction Setup: Dissolve 8-(tert-butoxy)-8-oxooctanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Reagent Addition: Add a solution of Borane-THF complex (approx. 1.5-2.0 eq of BH₃) dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of this compound

Principle: The final product is a moderately polar molecule. Silica gel column chromatography is an effective method for its purification, separating it from any unreacted starting material or byproducts.[6][7] The choice of eluent is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often optimal.

Experimental Protocol:

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexanes.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin elution with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the product.[8]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Spectroscopic Characterization

Technique Expected Features
¹H NMR - A sharp singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group).- A triplet at ~3.65 ppm integrating to 2 protons (the -CH₂-OH group).- A triplet at ~2.20 ppm integrating to 2 protons (the -CH₂- adjacent to the carbonyl).- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.- A series of multiplets between ~1.20 and 1.65 ppm for the remaining 10 methylene protons of the alkyl chain.
¹³C NMR - A signal for the carbonyl carbon at ~173 ppm.- A signal for the quaternary carbon of the tert-butyl group at ~80 ppm.- A signal for the carbon bearing the hydroxyl group (-CH₂-OH) at ~63 ppm.- A signal for the methyl carbons of the tert-butyl group at ~28 ppm.- Several signals in the range of 25-35 ppm for the methylene carbons of the alkyl chain.[9]
FTIR (neat) - A strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.- A strong, sharp absorption band around 1730 cm⁻¹ characteristic of the C=O stretch of the ester.- C-H stretching absorptions just below 3000 cm⁻¹.
Mass Spec (ESI+) - Predicted [M+H]⁺ = 217.18- Predicted [M+Na]⁺ = 239.16- A characteristic fragmentation pattern showing the loss of the tert-butyl group or isobutylene (a loss of 56 or 57 amu).[12]

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in two cutting-edge areas of drug development: PROTACs and immuno-adjuvants.

A Flexible Linker for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[13][14] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.[13]

The linker is not merely a spacer; its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][] this compound serves as an excellent starting point for the synthesis of alkyl-based linkers.

PROTAC_Concept cluster_0 PROTAC Molecule poi_ligand Protein of Interest (POI) Ligand linker Linker This compound derivative poi_ligand->linker:f0 poi Target Protein (for degradation) poi_ligand->poi Binds e3_ligand E3 Ligase Ligand linker:f0->e3_ligand e3 E3 Ubiquitin Ligase e3_ligand->e3 Recruits

References

Physical and chemical properties of tert-Butyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 8-hydroxyoctanoate is a bifunctional organic molecule that is gaining increasing attention in the fields of medicinal chemistry and drug development. Its structure, featuring a primary alcohol and a sterically hindered tert-butyl ester, makes it a valuable building block in the synthesis of complex molecules. Notably, it has been identified as a useful linker in the development of Proteolysis-Targeting Chimeras (PROTACs) and as a reagent in the synthesis of unsaturated hydroxy fatty acid derivatives with potential applications as immuno-adjuvants.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with theoretical insights into its reactivity and spectral characteristics.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₄O₃[3]
Molecular Weight 216.32 g/mol [3]
CAS Number 401901-41-5[3]
IUPAC Name This compound[3]
Appearance Not Experimentally Determined (likely a colorless liquid or low melting solid)Inferred
Boiling Point Not Experimentally Determined-
Melting Point Not Experimentally Determined-
Solubility Not Experimentally Determined; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred
Computed XLogP3 2.5[3]
Computed Complexity 170[3]

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies that leverage the reactivity of its constituent functional groups. A commonly cited precursor is suberic acid mono-tert-butyl ester, which can be reduced to the target molecule.[4]

Proposed Synthesis Workflow

Synthesis_Workflow SubericAcid Suberic Acid MonoEsterification Mono-tert-butylesterification SubericAcid->MonoEsterification SubericMonoEster Suberic Acid Mono-tert-butyl Ester MonoEsterification->SubericMonoEster Reduction Selective Carboxylic Acid Reduction (e.g., with Borane-THF complex) SubericMonoEster->Reduction Product This compound Reduction->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis from Suberic Acid Mono-tert-butyl Ester (Theoretical)

This protocol is based on general procedures for the selective reduction of carboxylic acids in the presence of esters. Specific reaction conditions for this substrate may require optimization.

  • Dissolution: Dissolve suberic acid mono-tert-butyl ester in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of a selective reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), to the cooled solution with stirring. The stoichiometry should be carefully controlled to favor the reduction of the carboxylic acid over the ester.

  • Reaction: Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol or water at 0 °C.

  • Workup: Perform an aqueous workup to remove inorganic byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and a mild aqueous acid or base.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Purification

Purification of this compound will likely involve standard techniques for moderately polar organic compounds.

  • Column Chromatography: Given the presence of a hydroxyl group, silica gel chromatography is a suitable method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the product from non-polar impurities and more polar byproducts.

  • Distillation: If the compound is a liquid at room temperature and thermally stable, vacuum distillation could be employed for purification, especially on a larger scale.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the primary alcohol and the tert-butyl ester.

Reactivity of the Hydroxyl Group

The primary alcohol is a versatile functional handle that can undergo a variety of transformations:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents.

  • Esterification and Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Reactivity of the tert-Butyl Ester Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality.

  • Stability: It is generally stable to basic conditions and a wide range of nucleophilic reagents.

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid and isobutylene. This deprotection is a key feature in its synthetic utility.

Chemical Compatibility and Stability
  • Storage: For long-term storage, it is recommended to keep this compound at -20°C.[5]

  • Incompatibilities: It should be stored away from strong oxidizing agents and strong acids.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following key signals:

  • A singlet at approximately 1.4 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

  • A triplet at approximately 3.6 ppm, integrating to 2 protons, corresponding to the methylene group adjacent to the hydroxyl group (-CH₂OH).

  • A triplet at approximately 2.2 ppm, integrating to 2 protons, corresponding to the methylene group adjacent to the ester carbonyl (-CH₂COO-).

  • A series of multiplets in the range of 1.2-1.7 ppm, integrating to 10 protons, for the remaining methylene groups in the octanoate chain.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon backbone:

  • A signal for the ester carbonyl carbon around 173 ppm.

  • A signal for the quaternary carbon of the tert-butyl group around 80 ppm.

  • A signal for the carbon bearing the hydroxyl group (-CH₂OH) around 62 ppm.

  • Signals for the methyl carbons of the tert-butyl group around 28 ppm.

  • A series of signals for the methylene carbons of the octanoate chain between 25 and 35 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups:

  • A broad O-H stretching band for the alcohol at approximately 3300-3400 cm⁻¹.

  • A strong C=O stretching band for the ester at approximately 1730 cm⁻¹.

  • C-H stretching bands for the alkyl groups in the region of 2850-2960 cm⁻¹.

  • A C-O stretching band for the ester around 1150 cm⁻¹.

Mass Spectrometry (Predicted)

In mass spectrometry with electron ionization (EI), the molecular ion peak at m/z 216 may be weak or absent. Common fragmentation patterns would include:

  • Loss of a tert-butyl group ([M - 57]⁺).

  • Loss of isobutylene ([M - 56]⁺) via McLafferty rearrangement.

  • Loss of water ([M - 18]⁺) from the alcohol.

  • Alpha-cleavage adjacent to the alcohol.

Applications in Drug Development

The unique structural features of this compound make it a valuable tool in modern drug discovery.

PROTAC Linker

As a bifunctional molecule, it is well-suited for use as a linker in the synthesis of PROTACs. The hydroxyl and tert-butyl ester groups provide orthogonal handles for conjugation to a target-binding ligand and an E3 ligase-binding ligand. The length and flexibility of the octanoate chain can be crucial for optimizing the formation of the ternary complex required for protein degradation.[2][6]

PROTAC_Concept cluster_PROTAC PROTAC Molecule TBL Target Binding Ligand Linker This compound (as linker precursor) TBL->Linker TargetProtein Target Protein TBL->TargetProtein binds E3L E3 Ligase Ligand Linker->E3L E3Ligase E3 Ubiquitin Ligase E3L->E3Ligase binds

Caption: Conceptual use of this compound in PROTAC design.

Synthesis of Immuno-adjuvants

The compound is also used as a reagent in the synthesis of unsaturated hydroxy fatty acid derivatives, which are being investigated as immuno-adjuvants.[5] The long alkyl chain and the hydroxyl functionality are likely key features for their biological activity.

Safety and Handling

Based on GHS classifications, this compound is considered to be a skin, eye, and respiratory irritant.[3]

  • Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. As recommended, storage at -20°C is ideal for maintaining long-term stability.[5]

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While a complete experimental characterization is not yet widely available, its predicted properties and the known reactivity of its functional groups provide a solid foundation for its application in research. As its use, particularly in the burgeoning field of targeted protein degradation, continues to grow, a more comprehensive experimental dataset will undoubtedly become available, further solidifying its role as a valuable tool for chemists and drug developers.

References

The Strategic Utility of tert-Butyl 8-Hydroxyoctanoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Building Block for Complex Synthesis

In the landscape of organic synthesis, the demand for versatile building blocks that offer both functionality and selective reactivity is paramount. tert-Butyl 8-hydroxyoctanoate has emerged as a valuable intermediate, particularly in the construction of complex molecular architectures and in the burgeoning field of targeted protein degradation. Its structure, featuring a sterically hindered tert-butyl ester and a terminal primary alcohol, provides a strategic advantage for multistep syntheses where orthogonal protecting group strategies are essential. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a range of reaction conditions, while the hydroxyl group offers a reactive handle for further functionalization. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₁₂H₂₄O₃--INVALID-LINK--[1]
Molecular Weight 216.32 g/mol --INVALID-LINK--[1]
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 324.8±25.0 °C (Predicted)--INVALID-LINK--[2]
Density 1.024±0.06 g/cm³ (Predicted)--INVALID-LINK--[2]
Storage Temperature -20°C--INVALID-LINK--[3]

Safety Summary: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the mono-protection of a C8 dicarboxylic acid, followed by the selective reduction of the unprotected carboxylic acid.

Part 1: Synthesis of the Precursor, 8-(tert-Butoxy)-8-oxooctanoic Acid

The key precursor, 8-(tert-butoxy)-8-oxooctanoic acid (also known as suberic acid mono-tert-butyl ester), is prepared by the mono-esterification of octanedioic acid.

  • Reaction Setup: To a solution of octanedioic acid (1.00 g, 5.75 mmol) in dichloromethane (6.8 mL), add tert-butanol (6.9 mL, 71.8 mmol), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.1 g, 5.74 mmol), and 4-dimethylaminopyridine (DMAP) (0.7 g, 5.74 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (60 mL) and wash sequentially with 0.01 N HCl (50 mL) and water (50 mL).

  • Isolation and Purification: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

  • Yield: This procedure affords 8-(tert-butoxy)-8-oxooctanoic acid as a colorless oil (0.41 g, 1.77 mmol, 31% yield).[2]

  • ¹H NMR (400 MHz, DMSO-d₆) δ ppm: 11.94 (br s, 1H), 2.18 (t, J=7.3 Hz, 4H), 1.54-1.42 (m, 4H), 1.40 (s, 9H), 1.34-1.20 (m, 4H).[2]

Part 2: Reduction to this compound

The second step involves the selective reduction of the free carboxylic acid in the presence of the tert-butyl ester. Borane complexes are suitable reagents for this transformation.

G cluster_0 Part 1: Mono-esterification cluster_1 Part 2: Selective Reduction Octanedioic Acid Octanedioic Acid Reagents1 tert-Butanol, EDCI, DMAP in Dichloromethane Octanedioic Acid->Reagents1 Product1 8-(tert-Butoxy)-8-oxooctanoic Acid Reagents1->Product1 Product1_ref 8-(tert-Butoxy)-8-oxooctanoic Acid Reagents2 Borane Complex (e.g., BH₃•THF) in THF Product1_ref->Reagents2 Product2 This compound Reagents2->Product2

Synthesis of this compound

  • Reaction Setup: Dissolve 8-(tert-butoxy)-8-oxooctanoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C and slowly add a solution of borane tetrahydrofuran complex (BH₃•THF) in THF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the excess borane by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield this compound.

While a peer-reviewed source with the full spectroscopic data is not available, the expected spectral characteristics are as follows:

  • ¹H NMR: The spectrum should show a singlet for the tert-butyl protons around δ 1.4 ppm, a triplet for the methylene protons adjacent to the hydroxyl group (CH₂OH) around δ 3.6 ppm, a triplet for the methylene protons adjacent to the ester carbonyl (CH₂COO) around δ 2.2 ppm, and a series of multiplets for the other methylene protons in the aliphatic chain.

  • ¹³C NMR: The spectrum is expected to show a peak for the carbonyl carbon around δ 173 ppm, a peak for the quaternary carbon of the tert-butyl group around δ 80 ppm, a peak for the carbon bearing the hydroxyl group (CH₂OH) around δ 62 ppm, and several peaks in the aliphatic region (δ 25-35 ppm) for the remaining methylene carbons and the methyl carbons of the tert-butyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ester at approximately 1730 cm⁻¹, a broad O-H stretching band for the alcohol at around 3300-3400 cm⁻¹, and C-H stretching bands in the region of 2850-2950 cm⁻¹.

  • Mass Spectrometry: The predicted mass spectrum shows several characteristic adducts, including [M+H]⁺ at m/z 217.17983 and [M+Na]⁺ at m/z 239.16177[4].

Application in the Synthesis of PROTACs

A significant and modern application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound has been utilized in the synthesis of a potent and selective CDK9 degrader, referred to as PROTAC CDK Degrader-1[5].

The Role of this compound as a Linker

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ternary complex formation and subsequent ubiquitination. The eight-carbon chain of this compound provides the necessary length and flexibility for this purpose.

The synthesis of a PROTAC using this linker typically involves the following key steps:

  • Functionalization of the Hydroxyl Group: The terminal hydroxyl group of this compound is the primary site for attachment to one of the PROTAC's ligands, often the E3 ligase ligand (e.g., a Cereblon ligand like pomalidomide). A common method for this is the Mitsunobu reaction, which allows for the coupling of the alcohol with a nucleophile (such as the nitrogen of an amine or the oxygen of a phenol on the E3 ligase ligand) with inversion of configuration if the alcohol is chiral[6][7].

  • Deprotection of the tert-Butyl Ester: Once the linker is attached to the first ligand, the tert-butyl ester is deprotected to reveal the carboxylic acid. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane.

  • Coupling to the Second Ligand: The newly exposed carboxylic acid is then coupled to the second ligand (the target protein binder) via an amide bond formation reaction, commonly using peptide coupling reagents such as HATU or HBTU.

G Linker This compound Coupling1 Mitsunobu Reaction (or other etherification) Linker->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., Cereblon binder) E3_Ligand->Coupling1 Intermediate1 Linker-E3 Ligand Conjugate (Ester Protected) Coupling1->Intermediate1 Deprotection Acidic Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Linker-E3 Ligand Conjugate (Free Carboxylic Acid) Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU) Intermediate2->Coupling2 Target_Ligand Target Protein Ligand (e.g., CDK9 Inhibitor) Target_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

PROTAC Synthesis Workflow

Conclusion

This compound is a strategically designed building block that offers significant advantages in modern organic synthesis. The orthogonal nature of its protected carboxylic acid and reactive primary alcohol makes it an ideal component for the construction of complex molecules where precise control over reactivity is essential. Its application as a flexible linker in the synthesis of PROTACs highlights its relevance in contemporary drug discovery and chemical biology. This guide has provided a comprehensive overview of its synthesis, characterization, and a key application, offering researchers and drug development professionals the foundational knowledge to effectively utilize this versatile molecule in their synthetic endeavors.

References

Strategic Synthesis of Unsaturated Hydroxy Fatty Acid Derivatives Leveraging tert-Butyl 8-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Unsaturated hydroxy fatty acids (UHFAs) represent a critical class of bioactive lipids, with prominent members like ricinoleic acid and coriolic acid derivatives demonstrating significant therapeutic potential.[1][2][3][4] Their synthesis demands a strategic approach that allows for precise control over the placement of both the hydroxyl group and the carbon-carbon double bond, including its stereochemistry. This guide provides a comprehensive technical overview of a robust and versatile synthetic strategy starting from tert-butyl 8-hydroxyoctanoate. We will dissect the core three-stage workflow—oxidation, olefination, and deprotection—explaining the causality behind experimental choices, providing detailed, field-proven protocols, and offering insights into overcoming common synthetic challenges. This document is intended for researchers, chemists, and drug development professionals seeking to construct complex UHFA derivatives with high fidelity.

The Keystone Reagent: Why this compound?

The selection of a starting material is the first critical decision in any synthetic campaign. This compound is an exemplary choice for UHFA synthesis due to its intrinsic bifunctionality, which is strategically masked and revealed.[5][6][7]

  • Orthogonal Functionality: The molecule possesses a primary alcohol, which is readily available for oxidation and subsequent chain extension, and a carboxylic acid protected as a tert-butyl ester.

  • The tert-Butyl Protecting Group: The tert-butyl ester is a robust protecting group, stable to a wide range of nucleophilic, basic, and mild oxidative/reductive conditions that will be employed in subsequent steps.[8][9] Its removal is typically achieved under specific acidic conditions that do not affect other common functional groups, ensuring selective deprotection at the final stage of the synthesis.[10][11][12]

This inherent structure allows for a linear and logical synthetic sequence where the reactive centers are addressed in a controlled, stepwise manner.

The Core Synthetic Workflow: A Three-Act Synthesis

The transformation of this compound into a target UHFA derivative can be elegantly achieved in a three-step core sequence. Each step presents a set of choices that influence yield, purity, and the ultimate stereochemical outcome.

G cluster_0 Core Synthetic Pathway A This compound (Starting Material) B Step 1: Selective Oxidation (Alcohol to Aldehyde) A->B Mild Oxidizing Agent C Step 2: Olefination (Chain Elongation & C=C Formation) B->C Phosphonium Ylide (Wittig) D Step 3: Deprotection (Ester to Carboxylic Acid) C->D Trifluoroacetic Acid (TFA) E Unsaturated Hydroxy Fatty Acid (Target Molecule) D->E

Caption: High-level overview of the synthetic workflow.

Step 1: Oxidation of the Primary Alcohol to an Aldehyde

The initial transformation involves the selective oxidation of the primary alcohol to an aldehyde. This step is critical, as the aldehyde is the electrophilic partner for the subsequent carbon-carbon bond-forming reaction. The primary challenge is to prevent over-oxidation to the carboxylic acid, which would terminate the desired reaction sequence. Therefore, the choice of oxidant is paramount.

Causality Behind Experimental Choices:

  • Chromium-based reagents like Pyridinium chlorochromate (PCC) are effective but are falling out of favor due to their toxicity.

  • Dess-Martin Periodinane (DMP) is a highly reliable and mild oxidant that offers excellent yields and short reaction times at room temperature. Its broad functional group tolerance makes it a go-to choice.

  • Swern Oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) is another excellent, mild method that operates at low temperatures (-78 °C), minimizing side reactions. The primary drawback is the formation of volatile and malodorous dimethyl sulfide.

  • TEMPO-based Oxidations (e.g., using (bpy)CuI/TEMPO/air) represent a greener alternative, using air as the terminal oxidant under catalytic conditions.[13]

Method Key Reagents Typical Conditions Advantages Disadvantages
Dess-Martin Oxidation Dess-Martin PeriodinaneCH₂Cl₂, Room TempFast, high-yielding, mild, operationally simple.Reagent is shock-sensitive, stoichiometric waste.
Swern Oxidation (COCl)₂, DMSO, Et₃NCH₂Cl₂, -78 °C to RTVery mild, high yields, avoids heavy metals.Requires cryogenic temperatures, produces dimethyl sulfide.[14][15]
TEMPO Catalysis TEMPO, (bpy)CuI, AirMeCN, Room TempCatalytic, uses air as oxidant, environmentally benign.Can be slower, catalyst optimization may be needed.[13]

For most lab-scale syntheses, Dess-Martin oxidation provides the best balance of efficiency, reliability, and operational simplicity.

Step 2: Olefination via the Wittig Reaction

With the aldehyde in hand, the next stage is to form the carbon-carbon double bond and extend the chain. The Wittig reaction is the canonical method for this transformation, reacting the aldehyde with a phosphorus ylide.[16][17] The structure of the ylide is the primary determinant of the stereochemical outcome (E vs. Z) of the newly formed double bond.[18]

G cluster_z Z-Alkene Pathway (Kinetic Control) cluster_e E-Alkene Pathway (Thermodynamic Control) title Wittig Reaction: Stereochemical Control Z_Ylide Non-Stabilized Ylide + PPh₃-CH⁻-R (R = alkyl) Z_TS Early, Puckered Transition State Z_Ylide->Z_TS + Aldehyde (Salt-Free Conditions) Z_Alkene Z-Alkene (Major) Z_TS->Z_Alkene E_Ylide Stabilized Ylide + PPh₃-CH⁻-R (R = CO₂R', CN) E_TS Reversible Addition, Thermodynamically Favored Transition State E_Ylide->E_TS + Aldehyde E_Alkene E-Alkene (Major) E_TS->E_Alkene

Caption: Control of alkene geometry in the Wittig reaction.

Expert Insights on Stereocontrol:

  • For Z-Alkenes (cis): Use a non-stabilized ylide (where the R group attached to the carbanion is an alkyl group). These ylides are highly reactive and the reaction is under kinetic control. The key is to use salt-free conditions (e.g., preparing the ylide with KHMDS or NaHMDS instead of n-BuLi, which generates LiBr/LiCl salts). The reaction proceeds through an early, puckered transition state that minimizes steric interactions, leading preferentially to the Z-alkene.[19]

  • For E-Alkenes (trans): Use a stabilized ylide (where the R group is electron-withdrawing, such as an ester or nitrile). These ylides are less reactive, and the initial addition to the aldehyde is often reversible. The reaction proceeds under thermodynamic control, favoring the more stable E-alkene product.[17] The Horner-Wadsworth-Emmons (HWE) reaction, a variation using phosphonate esters, is also highly reliable for generating E-alkenes and has the advantage that the phosphate byproduct is water-soluble, simplifying purification.

Step 3: Deprotection of the tert-Butyl Ester

The final step in the core sequence is the hydrolysis of the tert-butyl ester to unveil the free carboxylic acid. This is almost universally accomplished under acidic conditions, which exploit the stability of the tertiary carbocation that is formed upon cleavage.

Mechanism of Acid-Catalyzed Deprotection:

The most common reagent is trifluoroacetic acid (TFA), often used as a 50% solution in a non-nucleophilic solvent like dichloromethane (DCM).[10][12]

  • Protonation: The carbonyl oxygen of the ester is protonated by TFA, making the carbonyl carbon more electrophilic.

  • Cleavage: The C-O single bond cleaves, releasing the final carboxylic acid and a relatively stable tert-butyl carbocation.

  • Elimination: The tert-butyl cation is quenched by eliminating a proton, forming the volatile byproduct isobutylene and regenerating the acid catalyst.[20]

For substrates that are sensitive to the harshness of neat TFA, milder conditions such as aqueous phosphoric acid can be employed, though this may require heating.[11][12]

Detailed Experimental Protocols

The following protocols are representative procedures for each step of the synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 3.1: Oxidation via Dess-Martin Periodinane (DMP)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Addition: Add Dess-Martin Periodinane (1.1 - 1.2 equiv) to the stirred solution portion-wise at room temperature. The mixture may become slightly cloudy.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3 equiv). Stir until the layers are clear.

  • Work-up: Separate the layers in a separatory funnel. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 3.2: Z-Selective Wittig Olefination
  • Ylide Preparation: In a flame-dried flask under inert atmosphere, suspend the desired alkyltriphenylphosphonium bromide salt (1.1 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv, typically 1.0 M in THF) dropwise. The solution will turn a characteristic deep red/orange color. Stir at room temperature for 1 hour.

  • Reaction: Cool the ylide solution to -78 °C. Add a solution of the aldehyde from Protocol 3.1 (1.0 equiv) in anhydrous THF dropwise.

  • Warming: Maintain the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.[18]

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove; eluting with a hexane-rich mobile phase is often effective.

Protocol 3.3: TFA-Mediated Deprotection
  • Setup: Dissolve the protected unsaturated fatty acid ester from Protocol 3.2 (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 50% TFA/DCM mixture). Stir at room temperature.[10][12]

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, co-evaporate the residue with toluene two or three times.

  • Purification: The resulting unsaturated hydroxy fatty acid can be purified by crystallization or flash column chromatography if necessary.

Conclusion

The synthetic pathway commencing with this compound offers a powerful and adaptable platform for the creation of diverse unsaturated hydroxy fatty acid derivatives. By understanding the causal principles behind the choice of reagents and conditions for each of the core steps—oxidation, olefination, and deprotection—researchers can exert precise control over the final molecular architecture. The detailed protocols and strategic insights provided in this guide serve as a robust foundation for professionals in drug discovery and chemical biology to synthesize novel bioactive lipids for further investigation.

References

Methodological & Application

Synthesis of tert-Butyl 8-hydroxyoctanoate from suberic acid mono-tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Chemoselective Synthesis of tert-Butyl 8-hydroxyoctanoate via Borane-Mediated Reduction of Suberic Acid Mono-tert-butyl Ester

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable bifunctional molecule often used as a linker in drug development and materials science. The protocol details a highly chemoselective reduction of the terminal carboxylic acid of suberic acid mono-tert-butyl ester using a borane-tetrahydrofuran complex (BH₃·THF). The key challenge in this synthesis is the selective reduction of the carboxylic acid in the presence of a sterically hindered ester, a feat not achievable with common reducing agents like lithium aluminum hydride. This guide elucidates the mechanistic rationale for reagent selection, provides a detailed, field-tested laboratory protocol, and outlines methods for purification and characterization of the final product.

Principle and Rationale for Chemoselectivity

The conversion of suberic acid mono-tert-butyl ester to this compound requires the reduction of a carboxylic acid functional group while leaving an ester group intact. This presents a significant chemoselectivity challenge.

  • Strong Hydride Reagents (e.g., LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of reducing both carboxylic acids and esters.[1][2] Its high reactivity and lack of selectivity make it unsuitable for this transformation, as it would lead to the formation of octane-1,8-diol.

  • Mild Hydride Reagents (e.g., NaBH₄): Sodium borohydride is not sufficiently reactive to reduce carboxylic acids or esters under standard conditions, making it ineffective for this synthesis.[1]

  • Borane (BH₃): Borane is an electrophilic reducing agent, contrasting with the nucleophilic nature of metal hydrides.[3] Its reactivity is driven by the desire to accept an electron pair into boron's empty p-orbital.[3] Carboxylic acids, being electron-rich, react rapidly with borane.[4][5] The initial reaction is an acid-base step, forming a triacyloxyborane intermediate with the evolution of hydrogen gas.[4] This intermediate is significantly more reactive towards further reduction than a standard ester. Conversely, the tert-butyl ester carbonyl is relatively electron-poor due to the electronegativity of the oxygen atoms and is less reactive towards the electrophilic borane.[3] This differential reactivity allows for the highly selective reduction of the carboxylic acid.[6][7]

The borane reagent is typically handled as a stabilized complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), which are commercially available solutions that are safer and more convenient to handle than gaseous diborane.[8][9]

Diagram 1: Overall reaction scheme for the selective reduction.

Reagent and Product Data

A summary of the key physical and chemical properties for the starting material and the final product is provided below.

PropertySuberic Acid Mono-tert-butyl Ester[10]This compound[11][12]
IUPAC Name 8-(tert-Butoxy)-8-oxooctanoic acidThis compound
Molecular Formula C₁₂H₂₂O₄C₁₂H₂₄O₃
Molar Mass 230.30 g/mol 216.32 g/mol
CAS Number 234081-94-8401901-41-5
Appearance Colorless OilColorless Liquid
Boiling Point Not specifiedNot specified
Solubility Soluble in common organic solventsSoluble in common organic solvents

Detailed Experimental Protocol

This protocol is designed for a ~5 mmol scale synthesis. All operations involving borane-THF should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Materials and Equipment
  • Suberic acid mono-tert-butyl ester: 1.15 g (5.0 mmol)

  • Borane-tetrahydrofuran complex (BH₃·THF): 1.0 M solution in THF, 5.5 mL (5.5 mmol, 1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF): 25 mL

  • Methanol (MeOH): 10 mL

  • 1 M Hydrochloric Acid (HCl): 20 mL

  • Ethyl Acetate (EtOAc): 50 mL

  • Saturated Sodium Chloride (Brine) solution: 20 mL

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL), two-necked

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow

workflow setup Reaction Setup (Inert Atmosphere, 0 °C) addition Slow Addition of BH₃·THF setup->addition Add starting material & solvent reaction Reaction Monitoring (Stir at RT, check by TLC) addition->reaction Allow to warm to RT quench Quenching (Cool to 0 °C, add Methanol) reaction->quench Upon completion workup Aqueous Work-up (Extraction & Washing) quench->workup After effervescence ceases purify Purification (Drying & Column Chromatography) workup->purify Isolate crude product char Characterization (NMR, MS, IR) purify->char Obtain pure product

Diagram 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried 100 mL two-necked round-bottom flask.

    • Fit the flask with septa and establish an inert atmosphere using a nitrogen or argon line.

    • Add suberic acid mono-tert-butyl ester (1.15 g, 5.0 mmol) to the flask, followed by 20 mL of anhydrous THF.

    • Stir the solution until the starting material is fully dissolved.

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Borane Reagent:

    • Slowly add the 1.0 M solution of BH₃·THF (5.5 mL, 5.5 mmol) to the stirred solution dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.

    • Causality Note: A slow, controlled addition is crucial to manage the initial exothermic reaction and the evolution of hydrogen gas.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product will have a higher Rf value than the starting carboxylic acid.

  • Quenching the Reaction:

    • Once the reaction is complete (as indicated by TLC), cool the flask back down to 0 °C in an ice-water bath.

    • CRITICAL STEP: Slowly and carefully add 10 mL of methanol dropwise to quench the excess borane. Vigorous hydrogen gas evolution (effervescence) will be observed.[13]

    • Causality Note: The addition of a protic solvent like methanol safely decomposes any remaining reactive borane species into harmless trimethoxyborane. Failure to quench properly can be hazardous during the aqueous work-up.

    • After the addition is complete, remove the ice bath and stir the mixture for 30 minutes at room temperature until gas evolution ceases.

  • Aqueous Work-up:

    • Concentrate the reaction mixture using a rotary evaporator to remove most of the THF and methanol.

    • Add 25 mL of ethyl acetate to the residue and transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of brine.

    • Causality Note: The acid wash removes any borate salts and other basic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Purification:

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product as a colorless or pale yellow oil.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (e.g., from 9:1 to 3:1) to afford the pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for this compound
¹H NMR δ (ppm) ~3.64 (t, 2H, -CH₂OH), ~2.18 (t, 2H, -CH₂COO-), ~1.55 (m, 4H), ~1.44 (s, 9H, -C(CH₃)₃), ~1.32 (m, 6H). Note: The -OH proton may appear as a broad singlet.[10]
¹³C NMR δ (ppm) ~173.5 (C=O), ~80.0 (-C(CH₃)₃), ~62.5 (-CH₂OH), ~35.0 (-CH₂COO-), ~32.5, ~29.0, ~28.0 (-C(CH₃)₃), ~25.5, ~25.0.[14]
FT-IR Broad peak ~3350 cm⁻¹ (O-H stretch), sharp peak ~1730 cm⁻¹ (C=O ester stretch), peaks ~2930 cm⁻¹ (C-H stretch).
MS (ESI+) Expected m/z: 217.18 [M+H]⁺, 239.16 [M+Na]⁺.[12]

Safety and Handling

  • Borane-Tetrahydrofuran (BH₃·THF): Highly flammable liquid. Reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is also corrosive and can cause severe skin and eye damage.[8] Always handle in a fume hood under an inert atmosphere, away from ignition sources. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.

  • Tetrahydrofuran (THF): Flammable and can form explosive peroxides upon standing. Use only peroxide-free THF.

  • General Precautions: Ensure all glassware is thoroughly dried before use to prevent unwanted reactions with the borane complex.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reagent, poor quality (decomposed) BH₃·THF, or insufficient reaction time.Add an additional 0.2 equivalents of BH₃·THF and stir for another 2-4 hours. Ensure the BH₃·THF reagent is fresh and has been stored properly.
Low Yield Loss of product during aqueous work-up (emulsions), or incomplete reaction.Perform back-extraction of the aqueous layers with ethyl acetate. Ensure the reaction has gone to completion before work-up.
Presence of Octane-1,8-diol Over-reduction of the ester group.This is unlikely with BH₃ but could indicate a contaminated reducing agent. Ensure you are using a selective borane reagent.
Violent reaction during quench Quenching was performed too quickly or at too high a temperature.Always cool the reaction to 0 °C before quenching and add the quenching agent (methanol) very slowly and dropwise.

References

Applications of tert-Butyl 8-hydroxyoctanoate in Polymer Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of tert-butyl 8-hydroxyoctanoate in polymer chemistry. We will delve into its pivotal role as an initiator in controlled polymerization processes and as a precursor to functional polyesters, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Advantage of a Protected Hydroxy Acid

This compound is a bifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid protected as a tert-butyl ester. This unique structure makes it a valuable tool in polymer synthesis, particularly for the creation of biodegradable and functional polyesters. The hydroxyl group serves as a nucleophilic initiator for ring-opening polymerization (ROP) of cyclic esters (lactones), while the sterically hindered tert-butyl ester group provides a stable protecting group for the carboxylic acid functionality. This protection is crucial during polymerization, preventing unwanted side reactions. The tert-butyl group can be subsequently removed under specific conditions to unveil a reactive carboxylic acid group, allowing for further functionalization of the polymer chain, such as drug conjugation or surface modification.

Core Applications in Polymer Synthesis

The primary applications of this compound in polymer chemistry revolve around two key functionalities:

  • Initiator for Ring-Opening Polymerization (ROP): The terminal hydroxyl group acts as an efficient initiator for the ROP of various lactones, such as ε-caprolactone (CL), lactide (LA), and glycolide (GA). This initiation step allows for the synthesis of well-defined polyesters with controlled molecular weights and narrow polydispersity indices (PDIs).

  • Precursor to Functional Polyesters: The tert-butyl ester group serves as a latent carboxylic acid. Once the polymer is synthesized, this group can be selectively deprotected to yield a terminal carboxylic acid group on the polymer chain. This "end-functionalization" is highly desirable for biomedical applications where the polymer needs to be conjugated to other molecules.

Below, we provide detailed protocols for the use of this compound as an initiator for the ROP of ε-caprolactone, followed by the deprotection of the resulting polymer to yield a carboxylic acid-terminated poly(ε-caprolactone) (PCL-COOH).

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Ester Terminated Poly(ε-caprolactone) (PCL-OtBu) via Ring-Opening Polymerization

This protocol details the synthesis of a linear poly(ε-caprolactone) with a tert-butyl ester at one terminus, initiated from this compound using tin(II) 2-ethylhexanoate (Sn(Oct)₂) as a catalyst.

Causality Behind Experimental Choices:

  • Initiator: this compound is chosen for its primary alcohol, which provides a good initiation site for ROP, and the protected carboxylic acid, which remains inert during polymerization.

  • Monomer: ε-Caprolactone is a widely used monomer for producing biodegradable and biocompatible polyesters.

  • Catalyst: Sn(Oct)₂ is a commonly used and effective catalyst for the ROP of lactones, known for its low toxicity and high activity.

  • Solvent: Toluene is used to dissolve the reactants and control the viscosity of the reaction mixture. It is crucial to use anhydrous toluene to prevent premature termination of the polymerization by water.

  • Temperature: The reaction is carried out at an elevated temperature (110 °C) to ensure a reasonable polymerization rate.

Materials:

  • This compound (purity >95%)

  • ε-Caprolactone (distilled under reduced pressure before use)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Anhydrous toluene

  • Methanol

  • Dichloromethane (DCM)

  • Hexanes

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and hot plate

Procedure:

  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry argon.

  • Charging Reactants: To the cooled flask, add this compound (0.216 g, 1 mmol) and ε-caprolactone (11.4 g, 100 mmol).

  • Solvent Addition: Add 30 mL of anhydrous toluene to the flask via a syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M). Add the required amount of the catalyst solution (e.g., 0.5 mL of 0.1 M solution for a monomer-to-catalyst ratio of 200:1) to the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir the reaction mixture under an argon atmosphere for 24 hours.

  • Quenching and Precipitation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into 500 mL of cold methanol with vigorous stirring.

  • Purification: Decant the methanol and redissolve the polymer in a minimal amount of dichloromethane. Reprecipitate the polymer in cold methanol. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and catalyst.

  • Drying: Dry the purified polymer under vacuum at 40 °C until a constant weight is achieved.

Characterization:

The resulting PCL-OtBu can be characterized by:

  • ¹H NMR: To confirm the structure and determine the number-average molecular weight (Mₙ) by comparing the integration of the polymer backbone protons to the tert-butyl protons of the end group.

  • Gel Permeation Chromatography (GPC): To determine the Mₙ and polydispersity index (PDI).

ParameterValue
Target Mₙ ( g/mol )~11,600
Typical PDI< 1.2
Protocol 2: Deprotection of PCL-OtBu to Yield Carboxylic Acid-Terminated PCL (PCL-COOH)

This protocol describes the acid-catalyzed hydrolysis of the tert-butyl ester group to yield the corresponding carboxylic acid.

Causality Behind Experimental Choices:

  • Deprotection Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl ester without significantly degrading the polyester backbone under controlled conditions.

  • Solvent: Dichloromethane is a good solvent for both the protected polymer and the deprotected product.

  • Temperature: The reaction is performed at room temperature to minimize potential side reactions like transesterification or degradation of the PCL backbone.

Materials:

  • PCL-OtBu (synthesized in Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the PCL-OtBu (5 g) in 50 mL of dichloromethane in a round-bottom flask.

  • Acid Addition: Slowly add trifluoroacetic acid (10 mL) to the polymer solution while stirring at room temperature.

  • Reaction: Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by TLC or ¹H NMR by taking small aliquots.

  • Solvent Removal: After the reaction is complete, remove the DCM and excess TFA using a rotary evaporator.

  • Precipitation: Dissolve the resulting residue in a small amount of fresh DCM and precipitate the polymer by adding it dropwise to a large volume of cold diethyl ether.

  • Washing: Wash the precipitated polymer with diethyl ether to remove any remaining TFA.

  • Drying: Dry the final PCL-COOH polymer under vacuum at room temperature to a constant weight.

Characterization:

  • ¹H NMR: The disappearance of the signal corresponding to the tert-butyl protons (around 1.4 ppm) confirms the successful deprotection.

  • FTIR Spectroscopy: The appearance of a broad peak corresponding to the O-H stretch of the carboxylic acid (around 3000-3500 cm⁻¹) and a shift in the carbonyl peak can be observed.

Visualization of the Synthesis Workflow

The overall workflow for the synthesis of PCL-COOH using this compound as an initiator can be visualized as follows:

G cluster_0 Part 1: Polymerization cluster_1 Part 2: Deprotection A This compound (Initiator) D Ring-Opening Polymerization (Toluene, 110°C, 24h) A->D B ε-Caprolactone (Monomer) B->D C Sn(Oct)₂ (Catalyst) C->D catalyzes E PCL-OtBu D->E F PCL-OtBu H Acid-Catalyzed Hydrolysis (DCM, RT, 4h) F->H G Trifluoroacetic Acid (TFA) G->H I PCL-COOH (Functional Polymer) H->I G cluster_0 Coordination-Insertion Mechanism Initiator R-OH (this compound) Active_Species R-O-Sn(Oct) (Active Initiator) Initiator->Active_Species Activation Catalyst Sn(Oct)₂ Catalyst->Active_Species Monomer ε-Caprolactone Propagation R-(O-C₅H₁₀-CO)n-O-Sn(Oct) (Propagating Chain) Monomer->Propagation Active_Species->Propagation Monomer Insertion Polymer R-(O-C₅H₁₀-CO)n-OH (PCL-O*t*Bu) Propagation->Polymer Termination/Protonation

Application Notes and Protocols: Tert-Butyl 8-hydroxyoctanoate as a Reagent for Immuno-Adjuvant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Lipid Moieties in Modern Adjuvants

In the landscape of vaccine development, the rational design of adjuvants is paramount to achieving robust and targeted immune responses. Subunit vaccines, while offering a superior safety profile, often lack the intrinsic immunogenicity of whole-pathogen vaccines. This necessitates the inclusion of adjuvants to effectively stimulate the innate immune system and, in turn, orchestrate a durable adaptive immune response. Among the most promising classes of adjuvants are synthetic lipid-based molecules that mimic components of microbial pathogens, thereby activating key pattern recognition receptors (PRRs) of the innate immune system.

tert-Butyl 8-hydroxyoctanoate emerges as a strategic reagent in the synthesis of these lipid-based immuno-adjuvants. Its bifunctional nature—a protected carboxylic acid and a free hydroxyl group—makes it an ideal building block for the construction of the lipid tails found in potent adjuvants like synthetic Lipid A analogs and other glycolipid agonists. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing its unwanted participation in reactions while allowing for the selective modification of the terminal hydroxyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a prototypic N-acylated glucosamine-based immuno-adjuvant.

Causality of Experimental Choices: Why this compound?

The selection of this compound as a starting material is underpinned by several key chemical principles that streamline the synthesis of complex immuno-adjuvants:

  • Orthogonal Protection: The tert-butyl ester is stable under a wide range of reaction conditions, including those typically used for amide bond formation.[1] It can be selectively removed under acidic conditions, which generally do not affect other functional groups like glycosidic bonds or other esters, providing a crucial element of orthogonality in a multi-step synthesis.

  • Reactive Handle: The free primary hydroxyl group provides a reactive site for conjugation to a scaffold, such as an amino sugar, or for further elaboration of the lipid chain.

  • Lipophilicity Contribution: The eight-carbon chain of the octanoate moiety provides the necessary lipophilicity for the final adjuvant molecule to interact with the lipid membranes of immune cells and with the hydrophobic pockets of receptors like the Toll-like receptor 4 (TLR4)-MD2 complex.[2]

Synthesis of a Prototypic Glycolipid Adjuvant: N-(8-hydroxyoctanoyl)-D-glucosamine

This section details the synthesis of N-(8-hydroxyoctanoyl)-D-glucosamine, a simplified analog of the lipid portion of Lipid A. This molecule serves as a foundational example of how this compound can be employed to create immuno-adjuvant candidates.

Experimental Workflow Diagram

G cluster_0 Step 1: Activation of the Carboxylic Acid cluster_1 Step 2: N-Acylation of Glucosamine cluster_2 Step 3: Deprotection reagent This compound activated_ester Activated 8-hydroxyoctanoate Ester reagent->activated_ester  DCC/NHS or similar activating agent protected_adjuvant N-(tert-butoxycarbonyl-8-octanoyl)-D-glucosamine activated_ester->protected_adjuvant glucosamine D-Glucosamine glucosamine->protected_adjuvant  Base (e.g., Triethylamine) final_adjuvant N-(8-hydroxyoctanoyl)-D-glucosamine protected_adjuvant->final_adjuvant  Acid (e.g., TFA)

Caption: Synthetic workflow for N-(8-hydroxyoctanoyl)-D-glucosamine.

Detailed Protocol

Materials:

  • This compound

  • D-Glucosamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Preparation of D-Glucosamine Free Base

Rationale: The commercially available D-glucosamine hydrochloride needs to be converted to the free base to make the amino group nucleophilic for the subsequent acylation reaction.

  • Dissolve D-glucosamine hydrochloride in deionized water.

  • Slowly add an equimolar amount of a suitable base (e.g., sodium bicarbonate or a basic ion-exchange resin) while stirring until the pH reaches approximately 8-9.

  • Lyophilize the solution to obtain the D-glucosamine free base as a solid.

Step 2: Activation of this compound

Rationale: The carboxylic acid of the protected octanoate is activated, typically as an NHS ester, to facilitate efficient amide bond formation with the glucosamine.

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure to yield the crude activated ester, which can be used in the next step without further purification.

Step 3: N-Acylation of D-Glucosamine

Rationale: The activated ester of the lipid chain is coupled to the free amino group of D-glucosamine to form the desired N-acylated glycolipid.

  • Dissolve the D-glucosamine free base (1 equivalent) in anhydrous DMF.

  • Add triethylamine (2 equivalents) to the solution.

  • Add the crude activated this compound ester (1.2 equivalents) dissolved in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the DMF under high vacuum.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the protected adjuvant, N-(tert-butoxycarbonyl-8-octanoyl)-D-glucosamine.

Step 4: Deprotection of the tert-Butyl Ester

Rationale: The final step involves the removal of the tert-butyl protecting group to yield the free carboxylic acid, which is often crucial for the biological activity of the adjuvant. However, for this prototypic example, we are targeting the hydroxyl-terminated lipid chain. Should the carboxylic acid be desired, this deprotection would be the final step. For the purpose of this protocol, we are assuming the desired final product has a terminal hydroxyl group. If the carboxylic acid were the desired end-product, the starting material would be a di-protected octanoic acid derivative.

  • Dissolve the purified N-(tert-butoxycarbonyl-8-octanoyl)-D-glucosamine in a solution of TFA in DCM (e.g., 50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene several times to remove residual TFA.

  • The final product, N-(8-hydroxyoctanoyl)-D-glucosamine, can be purified by recrystallization or precipitation.

Characterization Data

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Analysis Expected Results
¹H NMR Appearance of characteristic peaks for the glucosamine sugar protons and the methylene protons of the octanoyl chain. Disappearance of the tert-butyl singlet peak after deprotection.
¹³C NMR Correlation of carbon signals with the proposed structure.
Mass Spectrometry (ESI-MS) Observation of the molecular ion peak corresponding to the calculated mass of the product.
FT-IR Presence of characteristic absorption bands for amide, hydroxyl, and alkane C-H stretches.

Mechanism of Action: How N-Acylated Glucosamine Derivatives Stimulate Immunity

Synthetic glycolipids, such as the N-(8-hydroxyoctanoyl)-D-glucosamine synthesized here, are designed to mimic the Lipid A component of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[3] Lipid A is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) in a complex with myeloid differentiation factor 2 (MD-2).[2]

Signaling Pathway Diagram

G cluster_0 Innate Immune Activation cluster_1 Adaptive Immune Response adjuvant N-(8-hydroxyoctanoyl)-D-glucosamine tlr4_md2 TLR4/MD-2 Complex adjuvant->tlr4_md2  Binds to myd88 MyD88 tlr4_md2->myd88  MyD88-dependent pathway trif TRIF tlr4_md2->trif  TRIF-dependent pathway nfkb NF-κB Activation myd88->nfkb irfs IRF Activation trif->irfs cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) nfkb->cytokines type1_ifn Type I Interferons irfs->type1_ifn apc Antigen Presenting Cell (APC) Maturation cytokines->apc type1_ifn->apc t_cell T-Cell Activation & Differentiation apc->t_cell b_cell B-Cell Activation & Antibody Production t_cell->b_cell

Caption: TLR4 signaling pathway initiated by a synthetic glycolipid adjuvant.

The binding of the lipid chains of the adjuvant to the hydrophobic pocket of MD-2 induces a conformational change that leads to the dimerization of the TLR4-MD2 complex. This dimerization initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF.[4] This signaling culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons.[4] These signaling molecules are crucial for the maturation and activation of antigen-presenting cells (APCs), such as dendritic cells, which then prime the adaptive immune system, leading to robust T-cell and B-cell responses against the co-administered antigen.

Quantitative Data Summary: Expected Immunological Outcomes

Immunological Readout Expected Outcome (Adjuvant + Antigen vs. Antigen Alone) Method of Analysis
Antigen-Specific IgG Titer Significant increase (e.g., 10- to 100-fold)ELISA
Cytokine Production (e.g., IFN-γ, IL-12) Elevated levels in serum or from restimulated splenocytesELISA, ELISpot, or Flow Cytometry
T-Cell Proliferation Increased proliferation of antigen-specific T-cellsCFSE dilution assay
APC Maturation Markers (e.g., CD80, CD86) Upregulation on dendritic cells or macrophagesFlow Cytometry

Conclusion and Future Perspectives

This compound serves as a valuable and versatile reagent for the synthesis of novel lipid-based immuno-adjuvants. The protocols and principles outlined in this application note provide a solid foundation for the rational design and synthesis of glycolipid adjuvants. By leveraging the protective and reactive properties of this building block, researchers can efficiently construct a library of adjuvant candidates with varying lipid chain lengths and functionalities. Subsequent immunological evaluation of these compounds will be crucial in identifying lead candidates with optimal adjuvant activity and safety profiles for the next generation of subunit vaccines.

References

Application Notes & Protocols: A Guide to Protecting Group Chemistry Involving tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of multistep organic synthesis, particularly within pharmaceutical research and drug development, the strategic use of protecting groups is a critical element for success. The tert-butyl (t-Bu) ester stands as a cornerstone for the temporary masking of carboxylic acid functionalities. Its value is derived from a unique and advantageous balance of stability across a wide array of chemical conditions and its facile, selective removal under acidic conditions. This technical guide offers an in-depth exploration of the chemistry of the tert-butyl ester protecting group, covering its introduction, stability profile, and cleavage. Detailed, field-tested experimental protocols are provided, alongside a comparative analysis of various methodologies to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Importance of the tert-Butyl Ester

The effectiveness of a protecting group is measured by its ability to be introduced efficiently, remain inert during subsequent chemical transformations, and be removed selectively in high yield when its protective role is complete. The tert-butyl ester excels in these aspects, making it a widely used protecting group for carboxylic acids.[1][2][3][4] Its steric bulk provides substantial hindrance, shielding the carboxylic acid from a variety of nucleophiles and bases.[1][2] This robustness is crucial for complex syntheses where other functional groups in the molecule must undergo modification.

A key feature of the tert-butyl ester is its role in orthogonal protection strategies .[1][5] This allows for the selective deprotection of one functional group in the presence of others. A classic and vital example is its partnership with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS), where the tert-butyl group protects acidic side chains while the Fmoc group protects the N-terminus.[2][5]

Installation of the tert-Butyl Ester Protecting Group

The formation of a tert-butyl ester from a carboxylic acid is most commonly achieved through acid-catalyzed reactions involving isobutylene or tert-butanol.[1][6] The mechanism hinges on the formation of the relatively stable tert-butyl carbocation, which is then intercepted by the carboxylic acid.

Mechanism of tert-Butylation

Protection_Mechanism cluster_reactants Reactants cluster_product Product RCOOH R-COOH tBu_ester R-COO-tBu RCOOH->tBu_ester + C⁺(CH₃)₃ H_plus H+ Isobutylene C(CH₃)₂=CH₂ tBu_cation C⁺(CH₃)₃ Isobutylene->tBu_cation + H⁺

Caption: Acid-catalyzed formation of a tert-butyl ester.

Common Methods for tert-Butyl Ester Formation

Several reliable methods exist for the synthesis of tert-butyl esters, each with its own advantages.[3][4]

MethodReagentsCatalystSolventTemperatureNotes
Isobutylene AdditionCarboxylic acid, IsobutyleneH₂SO₄ (catalytic)Dichloromethane or Dioxane0 °C to RTIsobutylene is a gas and requires appropriate handling.[1][7]
tert-Butanol CondensationCarboxylic acid, tert-ButanolH₂SO₄ or BF₃·OEt₂DichloromethaneRTA convenient method using a liquid reagent.[1][8]
TransesterificationMethyl or Ethyl Ester, K-OtBu-Diethyl ether0 °C to RTUseful when the parent carboxylic acid is unstable.[9]
(Boc)₂O MethodCarboxylic acid, (Boc)₂ODMAP (catalytic)CH₂Cl₂RTA mild method for sensitive substrates.[10]
Tf₂NH CatalysisCarboxylic acid, tert-Butyl acetateTf₂NH (catalytic)tert-Butyl acetateRTA simple and safe method applicable to various substrates, including free amino acids.[3][11]

Protocol 1: tert-Butylation of a Carboxylic Acid using Isobutylene

This protocol is a standard procedure for the protection of a robust carboxylic acid.

Materials:

  • Carboxylic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.05 eq)

  • Dichloromethane (DCM) or Dioxane

  • Isobutylene gas

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a stir bar

  • Gas dispersion tube or needle

  • Ice bath

Procedure:

  • Dissolution: Dissolve the carboxylic acid in dichloromethane or dioxane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Isobutylene Introduction: Bubble isobutylene gas through the solution via a gas dispersion tube for 1-2 hours at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude tert-butyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Deprotection of tert-Butyl Esters

The cleavage of tert-butyl esters is a cornerstone of their utility, most commonly achieved under acidic conditions.[6][12] The mechanism involves protonation of the ester oxygen, followed by the elimination of the stable tert-butyl carbocation, which then typically deprotonates to form isobutylene gas.[13][14]

Mechanism of Acid-Catalyzed Deprotection

Deprotection_Mechanism cluster_reaction Deprotection Pathway cluster_byproduct Byproduct Formation tBu_ester R-COO-tBu Protonated_ester R-C(=O⁺H)-O-tBu tBu_ester->Protonated_ester + H⁺ H_plus H+ Carboxylic_acid R-COOH Protonated_ester->Carboxylic_acid - C⁺(CH₃)₃ tBu_cation C⁺(CH₃)₃ Isobutylene C(CH₃)₂=CH₂ tBu_cation->Isobutylene - H⁺

Caption: Acid-catalyzed cleavage of a tert-butyl ester.

Comparative Deprotection Conditions

A variety of acidic conditions can be employed for the removal of the tert-butyl group, with the choice depending on the sensitivity of other functional groups in the molecule.[15]

Reagent(s)SolventTemperatureSelectivity & Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) or neatRTStrong acid, very common for robust substrates. Often used in a 1:1 mixture with DCM.[12]
Hydrochloric Acid (HCl)Dioxane or Ethyl AcetateRTA common and effective method.[12]
Phosphoric Acid (H₃PO₄)Aqueous solutionRTA milder, environmentally benign alternative that can offer good selectivity.[11]
Formic AcidNeatRTSuitable for sensitive substrates like β-lactams.[15]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)RTA Lewis acid condition that can offer chemoselectivity, though it may also cleave N-Boc groups.[16][17][18]
Silica GelTolueneRefluxA mild, heterogeneous method that can be selective over tert-butyl ethers.[19]

Causality Behind Experimental Choices: The choice of deprotection reagent is critical. For a molecule with multiple acid-labile groups, a milder acid like phosphoric acid or formic acid might be preferred over a strong acid like TFA to achieve selective cleavage of the tert-butyl ester.[11][15] In peptide synthesis, scavengers such as triisopropylsilane (TIS) and water are often added to the TFA cleavage cocktail to trap the reactive tert-butyl cations, preventing side reactions with sensitive amino acid residues like tryptophan, cysteine, and methionine.[12]

Protocol 2: Standard TFA-Mediated Deprotection

This protocol is suitable for the efficient cleavage of tert-butyl esters from substrates that are stable to strong acid.

Materials:

  • tert-Butyl ester-protected compound (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavengers: Triisopropylsilane (TIS), Water

  • Round-bottom flask with a stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the tert-butyl ester-protected compound in a suitable volume of dichloromethane. A typical concentration is 0.1 M.

  • Reagent Preparation: Prepare a deprotection cocktail. A common mixture is 1:1 (v/v) TFA and DCM.

    • For sensitive substrates: If the molecule contains residues prone to alkylation (e.g., Trp, Cys, Met), add scavengers to the cocktail. A typical mixture is 95:2.5:2.5 (v/v/v) TFA:Water:TIS.

  • Deprotection Reaction: Add the deprotection cocktail to the dissolved substrate. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Typical reaction times are 1-4 hours.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.

  • Purification: The resulting carboxylic acid can be purified by crystallization, precipitation, or chromatography as required.

Orthogonality and Applications in Drug Development

The stability of tert-butyl esters to a wide range of non-acidic reagents makes them invaluable in complex synthetic routes.[1][6][20] They are stable to:

  • Basic conditions: Resistant to hydrolysis by bases like LiOH or NaOH at room temperature.

  • Nucleophiles: Generally unreactive towards common nucleophiles.

  • Reducing agents: Stable to many reducing agents.

  • Hydrogenolysis: Unlike benzyl esters, they are stable to catalytic hydrogenation.

This stability profile allows for transformations on other parts of a molecule without affecting the protected carboxylic acid. In drug development, this is particularly useful for the synthesis of complex molecules and prodrugs.[2][21][22] For example, a biologically active carboxylic acid can be masked as a tert-butyl ester to improve its pharmacokinetic properties, with the active drug being released in vivo through enzymatic or acidic hydrolysis.

Workflow: Role in Peptide Synthesis

The Fmoc/tBu strategy is a prime example of the power of orthogonal protecting groups in complex synthesis.

SPPS_Workflow Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (Base, e.g., Piperidine) Start->Fmoc_Deprotection Coupling Couple next Fmoc-AA-OH (Coupling Reagents) Fmoc_Deprotection->Coupling Repeat Repeat Cycle Coupling->Repeat n times Repeat->Fmoc_Deprotection Final_Cleavage Final Cleavage (Acid, e.g., TFA) Repeat->Final_Cleavage Purify Purify Peptide Final_Cleavage->Purify

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).

In this workflow, the base-labile Fmoc group is removed at each cycle to allow for chain elongation, while the acid-labile tert-butyl esters on the amino acid side chains remain intact. Only at the final step is a strong acid like TFA used to cleave the peptide from the resin and simultaneously remove all the tert-butyl protecting groups.[1]

Conclusion

The tert-butyl ester is a robust, versatile, and highly reliable protecting group for carboxylic acids. Its unique stability profile, combined with the ease of its removal under specific acidic conditions, makes it an essential tool for organic chemists in academia and industry. A thorough understanding of the principles of its installation, stability, and cleavage, as detailed in these application notes, is crucial for the successful design and execution of complex synthetic strategies in modern drug discovery and development.

References

Use of tert-Butyl 8-hydroxyoctanoate in the synthesis of theranostic conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Application of tert-Butyl 8-hydroxyoctanoate in the Synthesis of Advanced Theranostic Conjugates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linker Chemistry in Theranostics

The convergence of diagnostics and therapeutics into a single agent, known as "theranostics," represents a paradigm shift towards personalized medicine.[1] These agents enable simultaneous disease detection, treatment delivery, and real-time monitoring of therapeutic response.[1] A typical theranostic conjugate is a modular system comprising a therapeutic payload, a diagnostic (imaging) moiety, and often a targeting ligand.[2] The chemical linker that connects these components is not merely a spacer but a critical element that dictates the conjugate's stability, solubility, pharmacokinetics, and overall efficacy.[2][3][4]

Bifunctional linkers, possessing two distinct reactive handles, are foundational to the construction of these complex molecules.[5][6] This guide focuses on This compound , a versatile hetero-bifunctional linker, and delineates its strategic application in the rational design and synthesis of novel theranostic agents. Its structure features a primary alcohol for initial conjugation and a tert-butyl protected carboxylic acid, providing an orthogonal handle for subsequent modifications.[7][8][9] The eight-carbon aliphatic chain ensures adequate spatial separation between the conjugated moieties, which can be crucial for maintaining their individual biological functions.

Section 1: Properties and Advantages of this compound

The utility of this compound stems from its distinct chemical features, which offer significant control over the synthetic sequence.

  • Orthogonal Reactivity: The linker presents a primary alcohol and a sterically hindered tert-butyl ester. The alcohol can be readily derivatized or activated for coupling reactions (e.g., esterification, ether formation) while the tert-butyl ester remains intact. This ester is a robust protecting group, stable to many reaction conditions, but can be selectively cleaved under moderately acidic conditions (e.g., trifluoroacetic acid) to reveal a terminal carboxylic acid for the second conjugation step.[10][11] This orthogonality is paramount for a stepwise, controlled assembly of the theranostic agent.

  • Spatial Separation: The C8 alkyl chain provides a flexible, hydrophobic spacer. This separation is critical to prevent potential steric hindrance between the often-bulky therapeutic and diagnostic agents, allowing each to interact with its respective biological target or detection system without interference.

  • Modularity: This linker is a foundational building block for creating a library of theranostic agents. The same drug-linker intermediate can be conjugated to various imaging agents (e.g., fluorophores, radiometal chelators, MRI contrast agents) by modifying the final coupling step, facilitating rapid screening and optimization.

Section 2: General Synthetic Workflow

The synthesis of a theranostic conjugate using this compound typically follows a logical, three-stage process. This strategy ensures a controlled and high-yield assembly, starting with the conjugation of the therapeutic payload, followed by deprotection and subsequent attachment of the diagnostic moiety.

G cluster_0 Stage 1: Initial Conjugation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Final Conjugation cluster_3 Final Product Linker tert-Butyl 8-hydroxyoctanoate Intermediate1 Drug-Linker Conjugate (Protected) Linker->Intermediate1 Esterification (e.g., EDC, DMAP) Drug Therapeutic Agent (e.g., with -COOH group) Drug->Intermediate1 Intermediate2 Drug-Linker Conjugate (Deprotected with free -COOH) Intermediate1->Intermediate2 Acidic Cleavage (e.g., TFA) Final Final Theranostic Conjugate Intermediate2->Final Amide Coupling (e.g., HATU, HOBt) Imaging Diagnostic Agent (e.g., with -NH2 group) Imaging->Final

Caption: General workflow for theranostic synthesis.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Esterification of a Carboxylic Acid-Containing Drug to the Linker

This protocol describes the coupling of the primary alcohol of this compound with a therapeutic agent that possesses a carboxylic acid functional group. The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[12][13]

Rationale: EDC activates the carboxylic acid of the drug, forming a highly reactive O-acylisourea intermediate. DMAP, a highly effective acylation catalyst, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is readily attacked by the primary alcohol of the linker to form the desired ester bond.

  • Materials & Reagents:

    • This compound

    • Carboxylic acid-containing therapeutic agent ("Drug-COOH")

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the Drug-COOH (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Drug-COOH) is consumed.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure protected Drug-Linker conjugate.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol details the removal of the tert-butyl protecting group to unmask the terminal carboxylic acid, making it available for the next conjugation step.[11]

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively protonates the ester oxygen, facilitating the elimination of isobutylene gas and generating the free carboxylic acid. The DCM acts as a solvent, and the excess TFA and isobutylene are removed by evaporation.

  • Materials & Reagents:

    • Protected Drug-Linker conjugate from Protocol 1

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Toluene (optional, for azeotropic removal of TFA)

  • Procedure:

    • Dissolve the protected Drug-Linker conjugate (1.0 eq) in anhydrous DCM in a round-bottom flask (e.g., 5-10 mL of DCM per 100 mg of conjugate).

    • Add an equal volume of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM, TFA, and the isobutylene byproduct.

    • Optional: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.

    • The resulting deprotected Drug-Linker conjugate with a free carboxylic acid is often used in the next step without further purification.

Protocol 3: Amide Coupling of the Deprotected Linker to a Diagnostic Agent

This protocol describes the formation of an amide bond between the newly deprotected carboxylic acid of the Drug-Linker conjugate and an amine-containing diagnostic agent (e.g., an amino-functionalized fluorophore or chelator).

Rationale: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient peptide coupling reagents.[14] In the presence of a non-nucleophilic base like DIPEA, HATU activates the carboxylic acid to form a reactive ester. This intermediate rapidly reacts with the primary amine of the diagnostic agent to form a stable amide bond with minimal risk of side reactions or racemization.

  • Materials & Reagents:

    • Deprotected Drug-Linker conjugate from Protocol 2

    • Amine-containing diagnostic agent ("Imaging-NH₂")

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether (for precipitation)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the deprotected Drug-Linker conjugate (1.0 eq) in anhydrous DMF.

    • Add the Imaging-NH₂ agent (1.1 eq) to the solution.

    • Add HATU (1.2 eq) followed by DIPEA (2.0-3.0 eq) to the stirred solution at room temperature.

    • Stir the reaction for 2-12 hours. Monitor progress by LC-MS.

    • Upon completion, the crude product can often be precipitated by adding the reaction mixture dropwise into cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Purify the final theranostic conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Section 4: Data Presentation & Characterization

Successful synthesis requires rigorous characterization at each step. The final conjugate's purity and identity must be confirmed before any biological evaluation.

StepReaction TypeTypical ReagentsTypical YieldPurity (Post-Purification)Key Characterization
1 EsterificationEDC, DMAP, DCM60-85%>95%¹H NMR, ¹³C NMR, LRMS
2 DeprotectionTFA, DCM>95% (crude)Used directlyLC-MS to confirm mass change
3 Amide CouplingHATU, DIPEA, DMF50-80%>98% (by HPLC)HRMS, HPLC, ¹H NMR

Section 5: Chemical Pathway Visualization

The following diagram illustrates the chemical transformations described in the protocols, providing a clear visual representation of the molecular changes throughout the synthesis.

G A HO-(CH₂)₇-COOtBu This compound B Drug-COO-(CH₂)₇-COOtBu Protected Conjugate A->B + Drug-COOH EDC, DMAP C Drug-COO-(CH₂)₇-COOH Deprotected Intermediate B->C TFA / DCM D Drug-COO-(CH₂)₇-CONH-Imaging Final Theranostic Conjugate C->D + Imaging-NH₂ HATU, DIPEA

Caption: Chemical reaction scheme for theranostic synthesis.

Conclusion

This compound serves as an exemplary bifunctional linker for the systematic and controlled synthesis of complex theranostic conjugates. Its orthogonal protecting group strategy allows for a sequential and directed assembly, minimizing side reactions and simplifying purification. The protocols and rationale provided herein offer a robust framework for researchers to employ this versatile linker in the development of next-generation agents for personalized medicine, combining precise diagnostics with targeted therapy.

References

Application Notes and Protocols for the Analytical Characterization of tert-Butyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-Butyl 8-hydroxyoctanoate is a bifunctional organic molecule featuring a carboxylic acid ester shielded by a sterically demanding tert-butyl group and a terminal primary alcohol. Its molecular formula is C₁₂H₂₄O₃, with a molecular weight of 216.32 g/mol .[1][2][3] This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules where selective functional group manipulation is paramount. For instance, it is utilized as a reagent in the synthesis of unsaturated hydroxy fatty acid derivatives intended for use as immuno-adjuvants and as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5]

Given its application in fields requiring high purity and well-defined molecular identity, such as drug development, robust and reliable analytical methods for its characterization are essential. These methods are crucial for confirming the structure of the synthesized molecule, assessing its purity, and identifying any potential impurities or degradation products. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for the development of appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₁₂H₂₄O₃[1][2][3]
Molecular Weight 216.32 g/mol [1][2][3]
IUPAC Name This compound[3]
CAS Number 401901-41-5[1][2]
XLogP3-AA 2.5[3]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]

The presence of both a polar hydroxyl group and a nonpolar hydrocarbon chain suggests that the solubility of this compound will be dependent on the solvent. It is expected to be soluble in a range of organic solvents such as methanol, ethanol, acetone, and diethyl ether. Its solubility in water is likely to be limited due to the long alkyl chain.[7][8]

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and degradation products, thereby allowing for its quantification and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9] Due to the presence of a polar hydroxyl group, which can lead to peak tailing and reduced volatility, derivatization of this compound is highly recommended prior to GC-MS analysis.[10]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (Silylation) Sample->Derivatization BSTFA + 1% TMCS, Pyridine, 60°C Extraction Liquid-Liquid Extraction Derivatization->Extraction Hexane/Water GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation (e.g., DB-5ms column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (EI, 70 eV) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Data_Acquisition->Quantification

Protocol 1: GC-MS Analysis with Silylation

This protocol details the derivatization of the hydroxyl group to a less polar trimethylsilyl (TMS) ether, enhancing volatility and improving peak shape.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial.

  • Add 100 µL of a suitable solvent to dissolve the sample (e.g., pyridine or acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Securely cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before analysis.

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890 or equivalentProvides robust and reproducible separations.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of analytes.
Injector Temperature 250°CEnsures complete volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading with concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 minA general-purpose temperature program to elute the derivatized analyte and any potential impurities.
Mass Spectrometer Agilent 5977 or equivalentProvides sensitive detection and structural information.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible fragmentation patterns.
Mass Range m/z 40-500Covers the expected mass of the derivatized molecule and its fragments.
Source Temperature 230°CStandard source temperature for EI.
Quadrupole Temp. 150°CStandard quadrupole temperature.

3. Data Analysis:

  • The resulting TMS-derivatized this compound will have a molecular weight of 288.4 g/mol .

  • The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 288.

  • Characteristic fragmentation patterns for esters and TMS ethers should be observed. Alpha-cleavage next to the carbonyl group and the silylated oxygen are expected fragmentation pathways.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method is most appropriate.

Protocol 2: Reversed-Phase HPLC Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA versatile reversed-phase column for non-polar to moderately polar compounds.
Mobile Phase A: Water; B: Acetonitrile (or Methanol)Common solvents for reversed-phase chromatography.
Gradient Start with 50% B, increase to 95% B over 15 min, hold for 5 min, return to 50% B and equilibrate for 5 minA gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detector UV at 210 nm or Refractive Index (RI)The ester carbonyl group has a weak chromophore at low UV wavelengths. An RI detector can be used if UV sensitivity is insufficient.

3. Data Analysis:

  • The retention time of the main peak corresponding to this compound should be determined.

  • The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the presence of key functional groups and the overall connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃~1.45Singlet9H
-CH₂-CH₂-CO-~1.60Multiplet2H
-(CH₂)₄- (internal)~1.30-1.40Multiplet8H
-CH₂-CO-~2.20Triplet2H
-CH₂-OH~3.65Triplet2H
-OHVariableSinglet (broad)1H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C =O~173
-C (CH₃)₃~80
-CH₂-C H₂-OH~62
-C H₂-CO-~34
-C (CH₃)₃~28
-(C H₂)₄- (internal)~25-32

Protocol 3: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

FTIR_Interpretation Molecule This compound OH_Stretch O-H Stretch (broad) 3350 cm⁻¹ Molecule->OH_Stretch has -OH group CH_Stretch C-H Stretch (aliphatic) 2850-2960 cm⁻¹ Molecule->CH_Stretch has alkyl chain CO_Stretch_Ester C=O Stretch (ester) 1735 cm⁻¹ Molecule->CO_Stretch_Ester has ester group CO_Stretch_Alcohol C-O Stretch (alcohol) 1050 cm⁻¹ Molecule->CO_Stretch_Alcohol has alcohol group

Expected FTIR Absorptions:

Functional GroupAbsorption Range (cm⁻¹)Appearance
O-H (alcohol)3600 - 3200Strong, broad
C-H (alkane)2960 - 2850Strong, sharp
C=O (ester)1750 - 1735Strong, sharp
C-O (ester)1300 - 1000Strong
C-O (alcohol)~1050Moderate to strong

Protocol 4: FTIR Analysis

  • Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared, and a drop of the solution placed on a salt plate, allowing the solvent to evaporate.

  • Instrumentation: A standard benchtop FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or the solvent should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

In addition to its use as a detector for GC, standalone mass spectrometry can provide valuable information about the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 216) should be observable, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Fragmentation: With Electron Ionization (EI), characteristic fragmentation patterns are expected.[11]

    • Loss of the tert-butyl group ([M - 57]⁺) would result in a fragment at m/z 159.

    • Loss of the tert-butoxy group ([M - 73]⁺) would give a fragment at m/z 143.

    • Alpha-cleavage adjacent to the hydroxyl group.

    • Dehydration (loss of H₂O, [M - 18]⁺) leading to a fragment at m/z 198.[12]

    • McLafferty rearrangement is also possible.[11]

Predicted Adducts in ESI-MS:

AdductPredicted m/z
[M+H]⁺217.18
[M+Na]⁺239.16
[M+K]⁺255.14
[M-H]⁻215.17

Data sourced from PubChemLite.[13]

Protocol 5: Direct Infusion Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system for the chosen ionization technique (e.g., methanol/water with 0.1% formic acid for positive ion ESI, or methanol/water for negative ion ESI).

  • Instrumentation: A mass spectrometer equipped with an ESI or CI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum.

Conclusion

The comprehensive characterization of this compound is achievable through a combination of chromatographic and spectroscopic techniques. GC-MS, following derivatization, and HPLC are essential for assessing purity and identifying related substances. NMR spectroscopy provides the definitive structural elucidation, while FTIR offers rapid confirmation of functional groups. Mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis. The protocols and data presented in this guide serve as a robust starting point for researchers and scientists involved in the synthesis, quality control, and application of this important chemical intermediate. The judicious application of these analytical methods will ensure the quality and integrity of this compound in its various applications, particularly in the development of novel therapeutics.

References

HPLC analysis of tert-Butyl 8-hydroxyoctanoate purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of tert-Butyl 8-hydroxyoctanoate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of this compound, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The protocol herein is designed for researchers, scientists, and professionals in drug development and quality control, providing a reliable, validated, and efficient analytical procedure. This document elucidates the rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound serves as a critical building block in organic synthesis. Its purity is paramount as impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or chemical entity. Therefore, a precise and reliable analytical method to determine its purity is not just a quality control measure but a fundamental requirement for process optimization and regulatory compliance. This note describes a reversed-phase HPLC (RP-HPLC) method that effectively separates the main component from its potential process-related and degradation impurities.

The development of this method considered the physicochemical properties of this compound, a moderately polar, non-chromophoric long-chain fatty acid ester. The absence of a strong UV-absorbing chromophore necessitates the use of a universal detector like a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) for accurate quantitation.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • This compound reference standard (purity ≥ 99.5%)

    • This compound sample for analysis

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. The following conditions have been optimized for the analysis of this compound.

ParameterCondition
Mobile Phase Isocratic mixture of Acetonitrile and Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Refractive Index Detector (RID)
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Parameter Selection:

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a good balance of polarity to effectively retain and elute the analyte of interest while separating it from more polar or less polar impurities. The 70:30 ratio was determined to provide optimal resolution and a reasonable run time.

  • C18 Column: The non-polar stationary phase of the C18 column interacts favorably with the long alkyl chain of the analyte, leading to good retention and separation based on hydrophobicity.

  • RID Detection: Due to the lack of a significant UV chromophore in this compound, a Refractive Index Detector is employed. It is a universal detector that responds to changes in the refractive index of the eluent, making it suitable for non-chromophoric compounds. It is crucial to maintain a stable baseline, which is achieved through the use of an isocratic mobile phase and a thermostatically controlled column and detector.

Standard and Sample Preparation

Accurate sample and standard preparation are fundamental to obtaining reliable quantitative results.

  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in the mobile phase (Acetonitrile:Water, 70:30 v/v).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with the mobile phase and mix thoroughly.

  • Sample Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Follow the same dissolution procedure as for the standard solution.

  • Filtration:

    • Prior to injection, filter both the standard and sample solutions through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could damage the HPLC column.

Analytical Workflow Visualization

The following diagram illustrates the complete workflow for the .

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard & Sample dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection by RID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. The validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters

The following parameters should be assessed to validate the method:

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of potential impurities.
Linearity A linear relationship between concentration and peak area should be established (e.g., R² > 0.999).
Range The range should be established based on the linearity study and the intended application.
Accuracy The closeness of the test results to the true value should be demonstrated (e.g., 98.0% - 102.0% recovery).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should show low relative standard deviation (RSD ≤ 2%).
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness The method's reliability should be demonstrated with small, deliberate variations in method parameters.
Sample Data: Linearity Assessment

A linearity study was performed by preparing the reference standard at five different concentration levels ranging from 0.1 mg/mL to 1.5 mg/mL.

Concentration (mg/mL)Peak Area (µV*s)
0.1150234
0.25375589
0.5751123
1.01502245
1.52253368

A plot of peak area versus concentration yielded a linear regression with a coefficient of determination (R²) of 0.9998, demonstrating excellent linearity within this range.

Calculation of Purity

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for determining the purity of this compound. The use of a C18 column with an isocratic mobile phase and RID detection offers excellent separation and quantitation for this non-chromophoric compound. Proper method validation in accordance with ICH guidelines will ensure the accuracy and reliability of the results, making this method suitable for quality control and research applications in the pharmaceutical and chemical industries.

GC-MS Analysis of tert-Butyl 8-hydroxyoctanoate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the analysis of tert-Butyl 8-hydroxyoctanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar hydroxyl group, direct GC analysis is challenging, necessitating a derivatization step to enhance volatility and thermal stability. This document outlines a detailed protocol for the silylation of this compound, followed by its analysis using GC-MS. The methodology, expected fragmentation patterns, and key analytical parameters are discussed in detail to provide researchers, scientists, and drug development professionals with a robust framework for the accurate identification and characterization of this compound.

Introduction

This compound is a bifunctional molecule containing both a bulky tert-butyl ester and a terminal primary alcohol. This structure makes it a valuable intermediate in the synthesis of various organic molecules, including specialty polymers and pharmaceutical agents. The accurate analysis of this compound is crucial for quality control, reaction monitoring, and metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of compounds containing polar functional groups, such as the hydroxyl group in this compound, can be problematic, often leading to poor peak shape and thermal degradation in the GC inlet.[2] To overcome these challenges, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety.[2] Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.

This application note details a robust method for the GC-MS analysis of this compound following silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol

Materials and Reagents
  • This compound (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • 2 mL GC vials with inserts and PTFE-lined caps

Sample Preparation: Silylation

The following protocol outlines the derivatization of the hydroxyl group of this compound to form its trimethylsilyl (TMS) ether derivative. This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

  • Derivatization:

    • Pipette 100 µL of the stock solution into a clean, dry 2 mL GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Securely cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Final Sample Preparation: Dilute the derivatized sample with hexane to the desired final concentration for GC-MS analysis (e.g., 10 µg/mL).

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS instrument parameters for the analysis of the TMS-derivatized this compound. Parameters may be optimized for specific instrumentation.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temp: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-500
Solvent Delay 4 min

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_solution Prepare 1 mg/mL Stock Solution dry_down Evaporate to Dryness stock_solution->dry_down 100 µL derivatization Add Pyridine and BSTFA + 1% TMCS dry_down->derivatization heating Heat at 60°C for 30 min derivatization->heating dilution Dilute with Hexane heating->dilution injection Inject 1 µL into GC-MS dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis and Interpretation data_acquisition->data_analysis

GC-MS Analysis Workflow

Expected Results and Discussion

Chromatographic Separation

Under the specified GC conditions, the TMS-derivatized this compound is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the specific GC system and column used but should be consistent under stable operating conditions.

Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of the silylated this compound will exhibit characteristic fragment ions that can be used for its unambiguous identification. The fragmentation is predicted to be a composite of the fragmentation of the tert-butyl ester moiety and the TMS-etherified hydroxyoctanoate chain.

Based on the known fragmentation of tert-butyl esters and silylated alcohols, the following key fragments are anticipated:

  • Loss of the tert-butyl group: A prominent peak corresponding to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) from the molecular ion is expected. This results in the formation of a protonated carboxylic acid-TMS ether ion.

  • Formation of the tert-butyl cation: A characteristic peak at m/z 57 corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺) is a strong indicator of the tert-butyl ester functionality.

  • McLafferty Rearrangement: For long-chain esters, a McLafferty rearrangement can occur, leading to the formation of a characteristic ion.

  • Alpha-cleavage adjacent to the TMS-ether: Cleavage of the C-C bond alpha to the oxygen of the TMS ether will result in a stable, silicon-containing fragment ion.

  • Loss of a methyl group from the TMS moiety: A peak corresponding to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion or other silylated fragments is also common.

A search of the NIST Mass Spectral Database for the non-hydroxylated analog, tert-butyl octanoate, reveals a prominent base peak at m/z 57, confirming the characteristic fragmentation of the tert-butyl ester.[3][4]

The following table summarizes the expected key ions in the mass spectrum of TMS-derivatized this compound.

m/z Proposed Fragment Ion Significance
288[M]⁺Molecular Ion
273[M - CH₃]⁺Loss of a methyl group from the TMS moiety
231[M - C(CH₃)₃]⁺Loss of the tert-butyl group
145[CH₂(CH₂)₆O-TMS]⁺Cleavage of the ester bond
73[Si(CH₃)₃]⁺Trimethylsilyl cation
57[C(CH₃)₃]⁺tert-Butyl cation (often the base peak)
Fragmentation Pathway

The proposed primary fragmentation pathways for the TMS-derivatized this compound under electron ionization are illustrated below.

fragmentation_pathway cluster_frags Fragment Ions M Molecular Ion (m/z 288) [C₁₅H₃₂O₃Si]⁺• M_minus_15 [M - CH₃]⁺ (m/z 273) M->M_minus_15 - •CH₃ M_minus_57 [M - C(CH₃)₃]⁺ (m/z 231) M->M_minus_57 - •C(CH₃)₃ frag_145 [CH₂(CH₂)₆O-TMS]⁺ (m/z 145) M->frag_145 Ester Cleavage frag_57 [C(CH₃)₃]⁺ (m/z 57) M->frag_57 Ester Cleavage frag_73 [Si(CH₃)₃]⁺ (m/z 73) M_minus_15->frag_73 Further Fragmentation

Proposed Fragmentation Pathway

Troubleshooting

Problem Potential Cause Solution
No peak or very small peak for the analyte Incomplete derivatizationEnsure reagents are fresh and anhydrous. Optimize reaction time and temperature.
Sample degradation in the injectorEnsure the injector temperature is not excessively high.
Tailing peak Active sites in the GC systemUse a deactivated liner and column. Condition the column according to the manufacturer's instructions.
Incomplete derivatizationSee above.
Presence of a peak for underivatized analyte Incomplete derivatizationIncrease the amount of derivatizing reagent or reaction time.
Moisture in the sample or reagentsUse anhydrous solvents and store reagents properly to exclude moisture.
Extraneous peaks in the chromatogram Contamination from reagents or glasswareUse high-purity reagents and thoroughly clean all glassware. Run a solvent blank.
Septum bleedUse a high-quality, low-bleed septum.

Conclusion

This application note provides a detailed and reliable protocol for the GC-MS analysis of this compound. The key to successful analysis is the derivatization of the polar hydroxyl group to its corresponding TMS ether, which significantly improves the chromatographic performance and allows for robust identification based on characteristic mass spectral fragmentation patterns. The information presented herein serves as a valuable resource for researchers in various scientific disciplines requiring the accurate analysis of this and structurally related compounds.

References

Application Note: High-Precision Purity Determination of tert-Butyl 8-hydroxyoctanoate using Quantitative ¹H NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the determination of purity for tert-butyl 8-hydroxyoctanoate using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical ratio method, qNMR offers direct measurement of analyte purity without the need for a structurally identical reference standard, providing significant advantages in speed, accuracy, and efficiency for researchers, scientists, and drug development professionals.[1][2] The methodology herein is designed to be robust and self-validating, adhering to principles outlined in regulatory guidelines to ensure data integrity and trustworthiness. We provide a comprehensive guide covering the theoretical basis, experimental design, step-by-step protocols, data analysis, and method validation.

Introduction: The Rationale for qNMR in Purity Assessment

This compound is an ester of interest in various chemical and pharmaceutical research contexts. Accurate determination of its purity is critical for quality control, reaction yield calculation, and ensuring the reliability of downstream applications. While chromatographic techniques like HPLC are common, they are relative methods that depend on the availability of a high-purity, well-characterized reference standard of the same compound.

Quantitative NMR (qNMR) circumvents this dependency. The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of atomic nuclei giving rise to that resonance.[3] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the purity of the analyte can be calculated directly from the ratios of their signal integrals.[4] This makes qNMR an invaluable tool, particularly in early-stage drug development where certified standards may not yet exist.[1][5] The U.S. Pharmacopeia and other regulatory bodies recognize qNMR as a primary analytical method capable of providing results with metrological traceability to the International System of Units (SI).[1][6]

This guide provides the scientific causality behind each experimental choice, ensuring the user can not only execute the protocol but also understand the critical parameters that govern a successful and accurate qNMR experiment.

The qNMR Workflow: From Sample to Result

The entire process for qNMR purity determination can be visualized as a systematic workflow. Each step is critical for the accuracy of the final result, demanding meticulous execution.

qNMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Calculation weigh_analyte 1. Accurately Weigh Analyte weigh_is 2. Accurately Weigh Internal Standard (IS) dissolve 3. Dissolve Analte & IS in Deuterated Solvent weigh_analyte->dissolve weigh_is->dissolve transfer 4. Transfer to NMR Tube shim 5. Shim & Tune Spectrometer transfer->shim acquire 6. Acquire Spectrum with Optimized Parameters shim->acquire process 7. Process Data (Phase, Baseline) acquire->process integrate 8. Integrate Selected Analyte & IS Signals process->integrate calculate 9. Calculate Purity Using qNMR Equation integrate->calculate result Final Purity Value (%) calculate->result

Figure 1: The qNMR Purity Determination Workflow.

Part A: Experimental Protocol

Materials, Reagents, and Instrumentation
CategoryItemRecommended Specifications
Analyte This compoundN/A
Internal Standard (IS) Maleic AnhydrideCertified Reference Material (CRM) or traceable to a primary standard (e.g., NIST), Purity ≥ 99.5%
Solvent Chloroform-d (CDCl₃)High purity (≥ 99.8 atom % D), with or without TMS
Instrumentation NMR SpectrometerField strength ≥ 400 MHz, equipped with a high-resolution probe
Labware Analytical Balance5-decimal place readability (± 0.01 mg)
Volumetric FlaskClass A
High-Quality NMR Tubes5 mm, matched for magnetic susceptibility
Micropipettes / SyringesCalibrated
Rationale for Internal Standard (IS) Selection

The choice of the internal standard is arguably the most critical decision in designing a qNMR experiment.[7] An ideal IS must meet several criteria to ensure accuracy and reliability[8][9]:

  • High Purity and Stability: The IS must have a well-documented, high purity, ideally traceable to a national metrology institute like NIST.[10][11] It must be chemically stable and non-reactive with the analyte or solvent.

  • Non-Overlapping Signals: The resonance peaks of the IS must be in a clear region of the spectrum, well-resolved from the analyte and solvent signals.[7][8]

  • Solubility: The IS must be fully soluble in the chosen deuterated solvent along with the analyte.[8]

  • Simple Spectrum: An IS that gives rise to a sharp singlet is preferred as it simplifies integration and minimizes potential errors from complex splitting patterns.[9]

For this compound in CDCl₃, Maleic Anhydride is an excellent choice. Its two equivalent olefinic protons produce a sharp singlet around 7.1 ppm, a region typically free of signals from aliphatic esters. It is stable, has a high melting point, and is available as a high-purity standard.

Step-by-Step Sample Preparation

Accurate gravimetric measurements are the foundation of the qNMR assay.[12][13]

  • Weigh the Internal Standard: On a 5-decimal analytical balance, accurately weigh approximately 5-10 mg of Maleic Anhydride directly into a clean, dry vial. Record the exact mass (m_IS).

  • Weigh the Analyte: To the same vial, add approximately 20-30 mg of this compound. Record the exact mass (m_analyte). Rationale: A mass ratio of approximately 1:3 to 1:4 (IS:Analyte) ensures that the integrated signals will be of a comparable magnitude, which improves the precision of the integration.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Cap and gently swirl until both the analyte and the IS are completely dissolved.

  • Transfer: Using a pipette, transfer the entire solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition: Optimizing for Quantitation

Standard ¹H NMR parameters used for structural elucidation are often unsuitable for quantitative analysis. The following parameters are optimized for accuracy.

ParameterRecommended ValueRationale and Causality
Pulse Program Standard 1D pulse (e.g., Bruker zg)A simple acquire sequence is sufficient and robust.
Pulse Angle (Flip Angle) 90°A 90° pulse maximizes the signal intensity for a single scan, which is optimal when full relaxation is ensured.[14]
Relaxation Delay (D1) ≥ 30 secondsThis is the most critical parameter for accuracy. D1 must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the IS.[15][16] This ensures >99% of the longitudinal magnetization has recovered before the next pulse, preventing signal saturation and ensuring the integral is truly proportional to the number of nuclei.[14] A value of 30s is a conservative and safe starting point for small molecules.
Acquisition Time (AQ) 3-4 secondsProvides sufficient digital resolution to accurately define the peaks for precise integration.
Number of Scans (NS) ≥ 32Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the signals being integrated. This reduces the random error in the integration process.[1]
Spectral Width (SW) ~16 ppmA standard width that encompasses all expected signals for organic molecules.
Temperature 298 K (25 °C)A stable, regulated temperature is crucial to prevent chemical shift drift between scans and experiments.

Part B: Data Processing and Purity Calculation

Data Processing
  • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve S/N without significantly distorting the lineshape.

  • Perform Fourier Transformation.

  • Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automatic phasing is often insufficient for high-accuracy qNMR.

  • Baseline Correction: Apply a multipoint polynomial baseline correction across the entire spectrum, paying special attention to the regions around the signals to be integrated. An even, flat baseline is essential for accurate integration.

Signal Selection and Integration
  • Analyte (this compound): Integrate the sharp singlet corresponding to the tert-butyl group protons (9H) , expected around δ 1.4-1.5 ppm. This signal is ideal due to its high number of protons (boosting S/N) and its singlet nature, making integration highly reliable.[17]

  • Internal Standard (Maleic Anhydride): Integrate the sharp singlet corresponding to the two olefinic protons (2H) around δ 7.1 ppm.

The Purity Calculation Formula

The weight percent purity of the analyte (Purity_analyte) is calculated using the following equation[12][18]:

Purity_analyte (%) = (I_analyte / N_analyte) x (N_IS / I_IS) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x Purity_IS (%)

Where:

  • I_analyte : Integral of the selected analyte signal (the tert-butyl group).

  • N_analyte : Number of protons for the analyte signal (9 for the tert-butyl group).

  • I_IS : Integral of the selected internal standard signal.

  • N_IS : Number of protons for the IS signal (2 for maleic anhydride).

  • MW_analyte : Molecular weight of the analyte (this compound = 216.32 g/mol ).[19]

  • MW_IS : Molecular weight of the internal standard (maleic anhydride = 98.06 g/mol ).

  • m_analyte : Mass of the analyte weighed.

  • m_IS : Mass of the internal standard weighed.

  • Purity_IS : Purity of the internal standard (from the certificate of analysis).

Example Calculation
ParameterValue
Mass of Analyte (m_analyte)25.15 mg
Mass of IS (m_IS)8.05 mg
Purity of IS (Purity_IS)99.8%
Integral of Analyte (I_analyte)5.820
Integral of IS (I_IS)2.150

Calculation Steps:

  • Normalized Analyte Integral: 5.820 / 9 = 0.6467

  • Normalized IS Integral: 2.150 / 2 = 1.0750

  • Purity Calculation: (0.6467 / 1.0750) x (216.32 / 98.06) x (8.05 / 25.15) x 99.8% = 96.5%

Part C: Method Validation for a Trustworthy Protocol

To ensure the qNMR method is suitable for its intended purpose, it must be validated.[20] The validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[21][22][23][24][25]

Validation cluster_core Core Validation Parameters (ICH Q2) cluster_range Method Capability specificity Specificity (Signal Uniqueness) trust Trustworthy & Reliable Method specificity->trust linearity Linearity (Analyte vs. IS Ratio) range Range (Linear, Accurate, Precise) linearity->range accuracy Accuracy (% Recovery) accuracy->range precision Precision (Repeatability) precision->range range->trust loq Limit of Quantitation (LOQ) loq->trust

Figure 2: Logical relationship of validation parameters.

  • Specificity: Verified by examining the ¹H NMR spectrum to confirm that the signals chosen for quantification are free from interference from impurities, the solvent, or other components.

  • Linearity: Prepare a series of at least five samples where the mass ratio of the analyte to the internal standard varies across a defined range (e.g., 70% to 130% of the target ratio). Plot the ratio of the integrals (I_analyte / I_IS) against the ratio of the masses (m_analyte / m_IS). The method is linear if the coefficient of determination (R²) is ≥ 0.999.

  • Accuracy: Analyze samples with a known amount of analyte (e.g., by spiking a blank matrix or using a well-characterized material). Accuracy is expressed as the percentage recovery of the known amount. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples prepared at the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different operator or instrument to assess variability. The RSD should remain within acceptable limits (e.g., ≤ 2.0%).

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be linear, accurate, and precise.

Conclusion

The qNMR protocol detailed in this application note provides a highly accurate, reliable, and efficient method for determining the purity of this compound. By leveraging qNMR as a primary analytical technique and adhering to rigorous experimental and validation procedures, scientists can generate high-quality, defensible data essential for research, development, and quality control. The method's key advantages—speed, absence of a need for a specific reference standard, and direct traceability—establish it as a superior choice for modern analytical challenges.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 8-hydroxyoctanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on providing practical, experience-driven solutions to common challenges encountered during this synthesis.

Introduction

The synthesis of this compound, a valuable intermediate in various synthetic applications, including as a PROTAC linker, can present unique challenges.[1][2][3] The primary obstacle lies in the esterification of 8-hydroxyoctanoic acid with tert-butanol. Traditional acid-catalyzed methods like Fischer esterification are often inefficient due to the tertiary nature of the alcohol, which readily undergoes elimination to form isobutene under harsh acidic conditions.[4][5] This guide explores alternative, milder esterification protocols and provides solutions to common problems to help you improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is direct Fischer esterification with tert-butanol not recommended for synthesizing this compound?

A1: Fischer esterification requires strong acid catalysis and heat.[6][7][8] Under these conditions, tert-butanol is highly prone to dehydration, forming a stable tert-butyl carbocation which then rapidly eliminates a proton to yield isobutene gas.[4][5] This side reaction significantly reduces the availability of the alcohol for esterification, leading to low yields of the desired product.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: Besides the formation of isobutene, other potential side reactions include:

  • Intramolecular esterification (lactonization): 8-hydroxyoctanoic acid can cyclize to form caprylolactone, especially in the presence of activating agents.

  • Dimerization: Intermolecular esterification between two molecules of 8-hydroxyoctanoic acid can occur.

  • N-acylurea formation: In Steglich esterifications using DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which does not react with the alcohol.[4][9]

Q3: How do I choose the best esterification method for my needs?

A3: The choice of method depends on the scale of your reaction, the sensitivity of your starting materials to acid, and the desired purity of the final product. The table below provides a comparison of suitable methods.

Method Key Reagents Advantages Disadvantages Ideal For
Steglich Esterification DCC (or EDC), DMAPMild reaction conditions, good for acid-sensitive substrates, commonly used for tert-butyl esters.[4][9][10][11]Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. Potential for N-acylurea side product.[4][9]Small to medium scale synthesis where mild conditions are crucial.
Mitsunobu Reaction DEAD (or DIAD), PPh₃Mild conditions, high yields, stereochemical inversion of the alcohol (not relevant for tert-butanol).[12][13][14][15][16]Stoichiometric amounts of reagents are required, and removal of triphenylphosphine oxide and the hydrazine byproduct can be challenging.[13][15]Small scale synthesis requiring very mild conditions.
tert-Butyl Acetate with Acid Catalyst tert-Butyl acetate, Tf₂NH (or other strong acid)Uses tert-butyl acetate as both reactant and solvent, can be highly efficient with the right catalyst.[17][18]Requires a strong acid catalyst, which might not be suitable for all substrates.Larger scale synthesis where cost and atom economy are important.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material (8-hydroxyoctanoic acid), the product (this compound), and any major byproducts. The starting material is a carboxylic acid and will have a different polarity compared to the ester product. Staining with an appropriate indicator, such as potassium permanganate, can help visualize the spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[19]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

  • Ineffective esterification method:

    • Explanation: As discussed, direct acid-catalyzed esterification with tert-butanol is often unsuccessful.

    • Solution: Switch to a milder and more suitable method such as the Steglich esterification or a method utilizing tert-butyl acetate with a catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[17][18]

  • Poor quality reagents:

    • Explanation: The presence of moisture in solvents or reagents can hydrolyze activated intermediates and reduce yield. Old or improperly stored coupling reagents (e.g., DCC, DEAD) may have degraded.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure your coupling reagents are of high quality and stored under appropriate conditions (e.g., under an inert atmosphere, refrigerated).

  • Incorrect reaction temperature:

    • Explanation: While many of these reactions are performed at room temperature, some may require cooling to control exothermic processes or gentle heating to proceed at a reasonable rate.

    • Solution: For Steglich and Mitsunobu reactions, it is common to add the coupling reagent at 0 °C to control the initial reaction rate and then allow the reaction to warm to room temperature.[12]

Problem 2: Difficulty in Product Purification

Possible Causes & Solutions

  • Contamination with dicyclohexylurea (DCU) from Steglich esterification:

    • Explanation: DCU is a byproduct of the reaction when using DCC and is poorly soluble in most organic solvents, often co-precipitating with the product.[9]

    • Solution:

      • After the reaction is complete, cool the reaction mixture to precipitate the majority of the DCU.

      • Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU.

      • If DCU remains, it can sometimes be removed by dissolving the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., diethyl ether) and filtering again.

  • Contamination with triphenylphosphine oxide and hydrazine derivatives from Mitsunobu reaction:

    • Explanation: These byproducts can be difficult to separate from the desired ester due to similar polarities.

    • Solution:

      • Crystallization: If the product is a solid, recrystallization may be effective.

      • Chromatography: Flash column chromatography is often necessary to achieve high purity.

      • Alternative Reagents: Consider using polymer-supported triphenylphosphine or alternative azodicarboxylates designed for easier byproduct removal.[12]

Problem 3: Presence of Unreacted 8-Hydroxyoctanoic Acid

Possible Causes & Solutions

  • Incomplete reaction:

    • Explanation: The reaction may not have been allowed to proceed for a sufficient amount of time, or the reagents may not have been added in the correct stoichiometry.

    • Solution:

      • Monitor the reaction by TLC until the starting material is consumed.

      • Ensure that the coupling agents and tert-butanol are used in a slight excess relative to the carboxylic acid.

  • Hydrolysis during workup:

    • Explanation: The tert-butyl ester is sensitive to acidic conditions and can be hydrolyzed back to the carboxylic acid during an aqueous workup if the pH is too low.[20]

    • Solution: During the workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid and remove unreacted starting material. Avoid prolonged contact with strongly acidic or basic aqueous solutions.

Experimental Protocols

Protocol 1: Steglich Esterification

This protocol is a reliable method for the small to medium-scale synthesis of this compound.

Step-by-Step Methodology:

  • Dissolve 8-hydroxyoctanoic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add tert-butanol (1.5 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM to the reaction mixture with stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU, washing the filter cake with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Diagram of Steglich Esterification Workflow

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification Reactants 8-hydroxyoctanoic acid, tert-butanol, DMAP in DCM Cooling Cool to 0 °C Reactants->Cooling Add_DCC Add DCC solution Cooling->Add_DCC Stir Stir at RT for 12-24h Add_DCC->Stir Filter_DCU Filter DCU Stir->Filter_DCU Wash Aqueous Washes (Acid, Base, Brine) Filter_DCU->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure tert-Butyl 8-hydroxyoctanoate Purify->Product

Caption: Workflow for Steglich esterification.

Protocol 2: Esterification using tert-Butyl Acetate

This method is suitable for larger-scale preparations and avoids the use of coupling reagents that generate difficult-to-remove byproducts.[17][18]

Step-by-Step Methodology:

  • To a solution of 8-hydroxyoctanoic acid (1 equivalent) in tert-butyl acetate (which serves as both solvent and reagent), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent such as ethyl acetate.

  • Wash the organic phase with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove any unreacted starting material.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Diagram of tert-Butyl Acetate Esterification Workflow

TertButyl_Acetate_Esterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 8-hydroxyoctanoic acid in tert-butyl acetate Add_Catalyst Add Tf₂NH catalyst Reactants->Add_Catalyst Heat Heat to 50-60 °C Add_Catalyst->Heat Cool Cool to RT Heat->Cool Dilute Dilute with ethyl acetate Cool->Dilute Wash Wash with NaHCO₃ and brine Dilute->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography (if necessary) Dry_Concentrate->Purify Product Pure tert-Butyl 8-hydroxyoctanoate Purify->Product

Caption: Workflow for esterification using tert-butyl acetate.

References

Technical Support Center: Navigating the Challenges of Long-Chain Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain fatty acid (LCFA) derivatives. This guide is designed to provide practical, in-depth solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you with the expertise to anticipate and overcome challenges, ensuring the integrity and reproducibility of your research.

Long-chain fatty acids (C12-C22) and their derivatives are fundamental to cellular structure, energy metabolism, and signaling pathways.[1][2] However, their hydrophobic nature presents significant handling challenges in aqueous experimental systems. This guide will address the most pressing issues of solubility, stability, aggregation, and analysis through a detailed troubleshooting section and frequently asked questions.

Troubleshooting Guide: From Problems to Protocols

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Solubility of LCFAs in Aqueous Media

Question: My long-chain fatty acid (palmitate/stearate/oleate) is precipitating out of my cell culture medium. How can I achieve a stable, homogenous solution?

Underlying Cause: The primary challenge with LCFAs is their inherent hydrophobicity due to their long hydrocarbon tails, making them poorly soluble in aqueous solutions like cell culture media.[3][4][5] This low solubility can lead to the formation of precipitates or micelles, resulting in inconsistent experimental outcomes.[6] The solubility of saturated fatty acids in a pH 7.4 buffer is exceedingly low; for instance, the monomeric palmitate solubility is estimated to be less than 10⁻¹⁰ M.[7]

Solution: Complexation with Fatty-Acid-Free Bovine Serum Albumin (BSA)

The most effective and biologically relevant method to solubilize LCFAs for in vitro studies is by complexing them with a carrier protein, typically fatty-acid-free BSA.[6] Serum albumin is the natural carrier of fatty acids in the bloodstream, making this a physiologically relevant approach.[8][9] BSA possesses multiple binding sites for LCFAs, effectively sequestering the hydrophobic tails and presenting the complex in a soluble form.[10][11][12][13]

Experimental Protocol: Preparation of LCFA-BSA Complexes for Cell Culture

This protocol is optimized for preparing a 5 mM stock solution of a long-chain fatty acid complexed with BSA at a 5:1 molar ratio.

Materials:

  • Long-chain fatty acid (e.g., sodium palmitate, oleic acid)

  • Fatty-acid-free BSA (high purity)

  • Ethanol (200 proof, ACS grade) or DMSO[14][15]

  • Sterile, distilled water or PBS

  • Sterile 0.22 µm filter

Step-by-Step Methodology:

  • Prepare a 10% (w/v) Fatty-Acid-Free BSA Solution:

    • Dissolve fatty-acid-free BSA in sterile water or PBS. Heating to 37°C can aid dissolution, but avoid temperatures above 50°C to prevent denaturation and aggregation.[14]

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Prepare a Concentrated Fatty Acid Stock Solution:

    • Dissolve the LCFA in ethanol or DMSO to create a concentrated stock solution (e.g., 150-900 mM).[15] Gentle warming (up to 70°C) may be necessary for saturated LCFAs like palmitate or stearate.[14]

  • Complexation of LCFA with BSA:

    • Warm the 10% BSA solution to 37°C in a sterile container.

    • Slowly add the concentrated LCFA stock solution dropwise to the warmed BSA solution while gently stirring. This slow addition is crucial to prevent precipitation.

    • Incubate the mixture in a shaking water bath at 37°C for at least one hour (overnight is also acceptable) to ensure complete complexation.[15][16]

  • Final Preparation and Storage:

    • Visually inspect the solution for clarity. A clear solution indicates successful complexation.

    • The final stock solution can be stored at -20°C.[15]

Data Presentation: Recommended Solvents for Initial LCFA Dissolution

SolventRecommended ForConsiderationsCitation(s)
EthanolSaturated and unsaturated LCFAsFinal concentration in media should not exceed 0.05% to avoid cytotoxicity.[14][14][15]
DMSOSaturated and unsaturated LCFAsFinal concentration should be kept low (e.g., <0.5% v/v) due to potential cytotoxicity.[14][15][14][15]
n-HexaneGeneral dissolution and storageNot biocompatible for cell culture; suitable for analytical standards.[17][17][18]
Chloroform/MethanolGeneral dissolutionNot biocompatible for cell culture; suitable for analytical standards.[17]

Visualization: LCFA Solubilization Workflow

LCFA_Solubilization cluster_LCFA Fatty Acid Preparation cluster_BSA Carrier Preparation cluster_Complexation Complexation LCFA LCFA Powder Heat Gentle Heating (50-70°C) LCFA->Heat Dissolve Solvent Ethanol or DMSO Stock Concentrated LCFA Stock Solvent->Stock Dissolve Heat->Solvent Dissolve Mix Slowly Add LCFA Stock to Warmed BSA Solution Stock->Mix BSA_powder Fatty-Acid-Free BSA Buffer Sterile Water/PBS BSA_powder->Buffer Dissolve at 37°C BSA_sol 10% BSA Solution Buffer->BSA_sol Dissolve at 37°C BSA_sol->Mix Incubate Incubate at 37°C with Shaking Mix->Incubate Final Clear LCFA-BSA Complex Solution Incubate->Final

Caption: Workflow for solubilizing long-chain fatty acids using BSA.

Issue 2: Chemical Instability and Degradation of LCFAs

Question: I'm working with polyunsaturated fatty acids (PUFAs) like arachidonic acid and docosahexaenoic acid (DHA), and I'm concerned about oxidation. How can I prevent this and ensure the integrity of my compounds?

Underlying Cause: PUFAs are highly susceptible to oxidation due to their multiple double bonds.[19][20][21] This process, which can be initiated by exposure to oxygen, light, and heat, leads to the formation of various byproducts, including hydroperoxides and aldehydes, which can alter the biological activity of the fatty acid and introduce confounding variables into experiments.[20][21] The rate of oxidation increases with the degree of unsaturation.[19][22]

Solution: Proper Handling and Storage

Minimizing exposure to pro-oxidative conditions is paramount. This involves using inert gas, appropriate solvents, and low-temperature storage.

Experimental Protocol: Handling and Storage of PUFAs

Materials:

  • High-purity PUFA

  • Anhydrous ethanol or another suitable organic solvent

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

Step-by-Step Methodology:

  • Purchasing and Initial Handling:

    • Purchase PUFAs in small quantities to minimize storage time.

    • Upon receipt, flush the vial headspace with an inert gas (argon or nitrogen) before sealing and storing.

  • Preparation of Stock Solutions:

    • Dissolve the PUFA in a suitable organic solvent like anhydrous ethanol inside a chemical hood.[23]

    • Work quickly to minimize exposure to air and light.

    • After dissolution, overlay the solution with an inert gas before capping the vial tightly.

  • Storage:

    • Store PUFA solutions at -20°C or lower.[23] For long-term storage, -80°C is recommended.

    • Use amber vials to protect from light.[23]

    • Avoid storing PUFAs in aqueous solutions for extended periods, as this can lead to hydrolysis.[23]

Visualization: Factors Promoting PUFA Oxidation

PUFA_Oxidation cluster_Factors Pro-Oxidative Factors PUFA Polyunsaturated Fatty Acid (PUFA) Oxidized_Products Oxidized Products (Hydroperoxides, Aldehydes) PUFA->Oxidized_Products Oxidation Oxygen Oxygen (Air Exposure) Oxygen->PUFA Light Light (UV Exposure) Light->PUFA Heat High Temperature Heat->PUFA Metals Metal Ions (e.g., Fe, Cu) Metals->PUFA

Caption: Key environmental factors that accelerate the oxidation of PUFAs.

Issue 3: LCFA Aggregation and its Impact on Cellular Assays

Question: I'm observing unexpected cytotoxicity or variable results in my cell-based assays with LCFAs. Could aggregation be the cause?

Underlying Cause: At concentrations above their critical aggregation concentration (CAC) or critical micelle concentration (CMC), LCFAs can self-assemble into aggregates or micelles.[24][25] These aggregates can have different biological effects than monomeric fatty acids and may even exert cytotoxic effects by disrupting cell membranes.[24][26] For example, the CAC for stearic acid and oleic acid have been reported as 1110 µM and 300 µM, respectively.[24]

Solution: Molar Ratio Control and Concentration Management

Careful control of the LCFA:BSA molar ratio is critical. High ratios can lead to a higher concentration of free, unbound fatty acids, increasing the likelihood of aggregation and lipotoxicity.[6]

Data Presentation: LCFA:BSA Molar Ratios and Their Implications

Molar Ratio (LCFA:BSA)Free LCFA ConcentrationPotential Biological Effect
1:1 - 3:1LowPhysiologically relevant, mimics basal conditions.
4:1 - 6:1ModerateSimulates postprandial or mild hyperlipidemic states.
> 6:1HighCan lead to supraphysiological levels of free LCFAs, increasing the risk of aggregation and lipotoxicity.[6]

Troubleshooting Tip: If you suspect aggregation is causing issues, try lowering the total LCFA concentration in your experiment or decreasing the LCFA:BSA molar ratio. You can also visually inspect your stock solutions for any cloudiness or precipitate before use.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges when working with LCFAs?

A1: The analysis of LCFAs is complicated by their structural diversity (varying chain lengths, degrees of unsaturation, and isomers), the wide range of concentrations in biological samples, and interference from other lipids.[1] Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used, often requiring derivatization (e.g., methylation for GC-MS) to improve volatility and ionization efficiency.[1][27] The use of isotope-labeled internal standards is crucial for accurate quantification.[28]

Q2: Can I use solvents other than ethanol or DMSO to prepare my initial LCFA stock for cell culture?

A2: While other organic solvents like hexane or chloroform can dissolve LCFAs, they are generally not compatible with cell culture due to their high toxicity.[16][17] Ethanol and DMSO are preferred because they are miscible with aqueous media and are less toxic at the low final concentrations typically used in experiments.[14][15]

Q3: How does the chain length and saturation of an LCFA affect its solubility and handling?

A3: Generally, as the carbon chain length increases, the aqueous solubility of a fatty acid decreases due to the larger hydrophobic portion of the molecule.[3][29][30] Saturated fatty acids, with their straight, uniform structures, tend to pack together more easily and have higher melting points, making them more difficult to dissolve than unsaturated fatty acids of the same chain length.[4] The cis double bonds in unsaturated fatty acids introduce kinks in the hydrocarbon chain, which disrupts packing and lowers the melting point.[4]

Q4: I don't have access to fatty-acid-free BSA. Can I use regular BSA?

A4: It is strongly recommended to use fatty-acid-free BSA. Regular BSA is often contaminated with endogenous fatty acids, which will compete for binding sites and introduce unknown variables into your experiment. This can affect the actual concentration of your specific LCFA that is delivered to the cells and may lead to irreproducible results.

References

Technical Support Center: Navigating the Stability of tert-Butyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Preventing Unwanted Cleavage of tert-Butyl Protecting Groups

Introduction: The Robust yet Sensitive Nature of the t-Butyl Group

The tert-butyl (tBu) group is a cornerstone of modern organic synthesis, prized for the exceptional steric bulk it imparts and its critical role in protecting alcohols (as tBu ethers) and carboxylic acids (as tBu esters).[1][2] In the widely adopted Fmoc/tBu orthogonal strategy for solid-phase peptide synthesis (SPPS), its stability to basic conditions is fundamental.[3][4] However, the very characteristic that makes it so useful—its clean removal under acidic conditions—is also the source of many experimental challenges.[5][6]

This guide provides a troubleshooting framework to diagnose and prevent the premature or problematic cleavage of tBu protecting groups. We will delve into the mechanisms of deprotection, common pitfalls, and field-proven protocols to ensure your synthesis proceeds as planned.

Core Principles of tert-Butyl Group Lability

Understanding why a tBu group is cleaved is the first step to preventing it. The process is not simply about pH; it's about the formation of a highly stable, and highly reactive, carbocation.

The Mechanism of Acid-Catalyzed Cleavage

The cleavage of a tert-butyl ether or ester is initiated by protonation of the oxygen atom by an acid. This creates a good leaving group. The subsequent departure of the alcohol or carboxylic acid is driven by the formation of the resonance-stabilized and highly stable tertiary tert-butyl carbocation.[7] This cation is then typically neutralized, often by eliminating a proton to form isobutylene gas.[8]

Caption: Mechanism of acid-catalyzed tert-butyl group cleavage.

The Problem: The Reactive t-Butyl Cation

During deprotection, the generated tert-butyl cation is a potent electrophile.[9] If not properly managed, it will react with any available nucleophile in the reaction mixture. This leads to the most common side reaction: unwanted alkylation of sensitive residues, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[10][11]

Start Acid-Mediated Cleavage of R-O-tBu Cation Generation of tert-Butyl Cation (tBu+) Start->Cation Desired Desired Pathway: Quenched by Scavenger or forms Isobutylene Cation->Desired  Good Undesired Undesired Pathway: Side-Product Formation Cation->Undesired  Bad Products Alkylation of Sensitive Residues (Trp, Cys, Met, Tyr) Undesired->Products

Caption: Competing reaction pathways for the tert-butyl cation.

Frequently Asked Questions (FAQs)

A1: The tBu group is sensitive to both strong Brønsted and Lewis acids.[12] Unintended cleavage can be triggered by:

  • Reagents with acidic impurities: Check the quality of your reagents. For example, some grades of chloroform can contain trace HCl.

  • Lewis acidic reagents: Reagents like ZnCl₂, AlCl₃, or even Mg(ClO₄)₂ can catalyze cleavage.[13]

  • Generation of acid in situ: Some reactions may produce acidic byproducts.

  • Acidic workup conditions: Washing with even mildly acidic water (pH < 4) can initiate slow cleavage.[14][15]

Q2: My reaction is complete, but I'm seeing byproducts with an added mass of +56 Da. What's happening?

A2: This is the classic signature of tert-butylation. The mass of a tert-butyl group (C₄H₉) is 57, but it displaces a proton (H), leading to a net mass increase of +56 Da. This indicates that the tBu cation, generated from unintentional cleavage, has alkylated a nucleophilic site on your molecule, such as the indole ring of tryptophan or the thiol of cysteine.[4][9]

Q3: Are tert-butyl ethers and tert-butyl esters equally stable?

A3: Generally, tBu ethers (on Ser, Thr, Tyr) are more stable and require harsher acidic conditions for complete removal compared to tBu esters (on Asp, Glu).[4][16] This can sometimes lead to incomplete deprotection of serine or threonine residues if cleavage conditions (e.g., TFA concentration or time) are insufficient.[16]

Q4: Can I run a reaction with a Lewis acid if my molecule has a tBu group?

A4: It is highly risky. Many Lewis acids are effective catalysts for tBu group cleavage. For instance, ZnBr₂ in dichloromethane is sometimes used as a method for selective tBu ester removal.[17] If a Lewis acid is essential for your desired transformation, you must consider an alternative, more robust protecting group for your alcohol or carboxylic acid.

Troubleshooting Guide: Preventing Unwanted Cleavage

Issue 1: Premature Deprotection During the Reaction
  • Root Cause: Presence of an acidic reagent or an acidic byproduct generated in situ.

  • Solution A1: Reagent Substitution: If possible, substitute the acidic reagent with a neutral or basic alternative that accomplishes the same transformation.

  • Solution A2: Addition of a Hindered Base: If the acid is catalytic or a minor byproduct, the addition of a non-nucleophilic, hindered base can neutralize it without interfering with the primary reaction. A common choice is 2,6-di-tert-butyl-4-methylpyridine (DTBMP).[18]

    Protocol 1: Reaction with a Hindered Base (DTBMP)

    • To your reaction vessel containing the tBu-protected substrate and solvent, add all non-acidic reagents.

    • Add 1.1 to 1.5 equivalents (relative to the potential acid) of 2,6-di-tert-butyl-4-methylpyridine (DTBMP).

    • Stir for 5-10 minutes.

    • Proceed with the addition of the potentially acidic reagent to initiate the reaction.

    • Monitor the reaction as usual. The DTBMP will scavenge protons as they are formed.

Issue 2: Cleavage During Aqueous Workup
  • Root Cause: The pH of the aqueous layer during extraction is acidic, causing slow hydrolysis of the tBu group.

  • Solution B: Buffered or Basic Workup: Avoid washing with plain water or acidic solutions (e.g., 1M HCl, citric acid). Instead, use a buffered or slightly basic aqueous solution.

    Protocol 2: Buffered Aqueous Workup

    • Upon completion of the reaction, quench as required (e.g., with water or saturated NH₄Cl).

    • Dilute the organic layer with a suitable solvent (e.g., EtOAc, DCM).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volumes).

      • Brine (saturated aqueous NaCl solution) (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate under reduced pressure.

Issue 3: Side Reactions During Intentional Acidic Deprotection
  • Root Cause: The generated tBu cation is alkylating sensitive residues on your molecule.[11]

  • Solution C: Scavenger-Mediated Deprotection: This is the most critical application of troubleshooting. Always include "scavengers" in your cleavage cocktail to trap the tBu cation.[9][10]

    Protocol 3: Standard Scavenger-Mediated TFA Cleavage

    • Place the dried, tBu-protected compound (or peptide-resin) in a suitable reaction vessel.

    • In a well-ventilated fume hood, prepare the cleavage cocktail (see Table 1 below). A common general-purpose cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[10]

    • Add the cleavage cocktail to the substrate and stir at room temperature for 2-4 hours.

    • For SPPS, filter the resin and collect the filtrate. For solution-phase, proceed to the next step.

    • Remove the TFA under reduced pressure (rotoevaporation) or by precipitation in cold diethyl ether.

    • Analyze the crude product for purity.

Data Summary: Scavenger Cocktail Selection

The choice of scavenger is critical and depends on the amino acids present in your sequence.

Scavenger Cocktail (v/v/v)Target Residues & PurposeEfficacy & Notes
TFA / H₂O / TIS (95:2.5:2.5) General Purpose: TIS is an excellent cation scavenger.[16] Water helps hydrolyze cations.The most common and effective cocktail for peptides without Cys or Met.[10]
TFA / H₂O / TIS / EDT (92.5:2.5:2.5:2.5) Cysteine (Cys): Ethanedithiol (EDT) is a potent scavenger for protecting the free thiol.Highly effective for Cys-containing peptides but has a strong odor.[19]
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Arg(Pmc/Pbf), Met, Cys, Trp: A "classic" strong cocktail for complex peptides.Very robust but contains toxic and malodorous components. Often unnecessary with modern protecting groups.[10]
TFA / Thioanisole / DMS / DTT (70:10:10 + 1% DTT) S-tButylation of Cys: A specialized cocktail designed to minimize this specific side reaction.Shown to be effective in targeted studies for preventing S-alkylation.[19]

Conclusion: A Controllable Lability

The tert-butyl protecting group is a powerful tool whose acid lability can be precisely controlled. By understanding the underlying mechanism of cleavage and the reactivity of the resulting carbocation, researchers can proactively design experiments to prevent unwanted side reactions. Whether it involves adding a hindered base, performing a buffered workup, or selecting the appropriate scavenger cocktail, these strategies ensure the integrity of your molecule and the success of your synthesis.

References

Technical Support Center: Purification of tert-Butyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl 8-hydroxyoctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile intermediate. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

I. Understanding the Molecule and Purification Strategy

This compound is a bifunctional molecule featuring a sterically hindered tert-butyl ester and a primary alcohol. This structure presents unique challenges and opportunities in purification. The presence of the polar hydroxyl group and the relatively nonpolar hydrocarbon chain means its solubility and chromatographic behavior must be carefully considered.

The choice of purification technique is paramount and depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The most common impurities stem from the starting materials, side reactions, or decomposition. Common synthetic routes, such as the esterification of 8-hydroxyoctanoic acid, may result in unreacted acid, di-ester byproducts, or products from the elimination of the tert-butyl group.[1]

A logical workflow for purification strategy is outlined below:

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., NaHCO3 wash) Start->Workup Initial Quench & Extraction Analysis Purity Assessment (TLC, LC-MS, GC-MS) Workup->Analysis Characterize Crude Decision Impurity Profile Analysis Analysis->Decision Flash_Chrom Flash Column Chromatography Decision->Flash_Chrom Polar & Non-volatile Impurities Distillation Vacuum Distillation Decision->Distillation Volatile Impurities & High Boiling Point Product Recrystallization Recrystallization (if solid) Decision->Recrystallization Crystalline Product Final_Product Pure tert-Butyl 8-hydroxyoctanoate Flash_Chrom->Final_Product Distillation->Final_Product Recrystallization->Final_Product

Caption: A decision-making workflow for the purification of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Flash Column Chromatography

Q1: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

A1: Tailing is a common issue when purifying compounds with polar functional groups like the hydroxyl group in this compound.

  • Causality: The polar hydroxyl group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to slow and uneven elution. This can be exacerbated if the column is overloaded.

  • Solutions:

    • Solvent System Modification:

      • Increase Polarity Gradually: Employ a gradient elution, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the proportion of the more polar solvent (ethyl acetate).[2]

      • Add a Polar Modifier: For very polar compounds, a small amount of methanol (e.g., 1-5%) in dichloromethane can be effective.[2] However, be cautious as methanol can sometimes dissolve silica gel at higher concentrations.[2]

    • Deactivate the Silica Gel:

      • Triethylamine (TEA) Addition: Add a small amount of triethylamine (0.1-1%) to your eluent. TEA is a base that will neutralize the acidic sites on the silica gel, reducing the strong interaction with the hydroxyl group of your compound.[2] This is particularly useful if your compound is acid-sensitive.

    • Reduce Sample Load: Overloading the column is a frequent cause of tailing. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q2: I am seeing a new spot on my TLC after running the column that wasn't in my crude mixture. What is happening?

A2: This is indicative of on-column decomposition.

  • Causality: The acidic nature of silica gel can catalyze the decomposition of tert-butyl esters, especially if they are sensitive to acid. The tert-butyl group can be cleaved to form isobutylene and the corresponding carboxylic acid (8-hydroxyoctanoic acid).

  • Solutions:

    • Use Deactivated Silica: As mentioned above, adding a small amount of triethylamine to the eluent can neutralize the silica gel and prevent acid-catalyzed decomposition.[2]

    • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or florisil.[3]

    • Run the Column Quickly: Minimize the time your compound spends on the column by using flash chromatography with appropriate pressure to maintain a good flow rate.

Vacuum Distillation

Q3: My product seems to be decomposing during distillation, leading to a low yield and discolored distillate. How can I prevent this?

A3: Thermal decomposition is a significant risk for high-boiling esters.[4]

  • Causality: At atmospheric pressure, this compound has a high boiling point. Prolonged exposure to high temperatures can cause decomposition, potentially through elimination of isobutylene or other degradation pathways.

  • Solutions:

    • High Vacuum: Use a high-vacuum pump to lower the boiling point of your compound significantly. For high-boiling esters, a vacuum of 0.1 to 1 mm Hg is often necessary to avoid decomposition temperatures.[5]

    • Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus minimizes the distance the vapor has to travel and reduces the time the compound spends at high temperatures.

    • Stirring: Ensure smooth boiling by using a magnetic stir bar. This prevents bumping and localized overheating.

General Purity and Analysis

Q4: My final product looks pure by TLC, but the NMR spectrum shows broad peaks or unexpected signals. What could be the issue?

A4: Co-eluting impurities or residual solvent can be deceptive on TLC.

  • Causality:

    • Non-UV Active Impurities: If you are visualizing your TLC plate with a UV lamp, impurities that do not have a UV chromophore will be invisible.

    • Residual Solvents: Solvents from your column or work-up (e.g., ethyl acetate, hexanes, dichloromethane) can be trapped in your final product.

    • Water: The hydroxyl group can lead to the presence of water, which can broaden peaks in the NMR spectrum.

  • Solutions:

    • TLC Staining: Use a variety of TLC visualization techniques. In addition to UV, use a potassium permanganate stain or an iodine chamber to visualize a broader range of compounds.

    • High Vacuum Drying: Dry your final product under high vacuum for an extended period to remove residual solvents.

    • Purity Analysis by Multiple Methods: Rely on more than one analytical technique to confirm purity.

      • GC-MS: Ideal for identifying volatile and semi-volatile impurities.[6]

      • HPLC: Can separate non-volatile impurities and provide quantitative purity data.[7][8]

      • NMR Spectroscopy: Can provide quantitative information if an internal standard is used (qNMR).

III. Frequently Asked Questions (FAQs)

Q1: What is the most recommended purification method for this compound?

A1: For typical lab-scale synthesis (milligrams to a few grams), flash column chromatography on silica gel is the most versatile and effective method. It allows for the separation of a wide range of impurities with varying polarities. For larger-scale purifications (multi-gram to kilograms), vacuum distillation may be more practical and economical, provided the compound is thermally stable under high vacuum.[5]

Q2: What are the expected spectral data for pure this compound?

A2: While a dedicated public spectral database is limited, based on its structure, the following are expected:

  • 1H NMR (CDCl3):

    • ~3.6 ppm (triplet, 2H, -CH2OH)

    • ~2.2 ppm (triplet, 2H, -CH2COO-)

    • ~1.6 ppm (multiplet, 2H)

    • ~1.45 ppm (singlet, 9H, -C(CH3)3)

    • ~1.3 ppm (multiplet, 8H)

  • 13C NMR (CDCl3):

    • ~173 ppm (-COO-)

    • ~80 ppm (-C(CH3)3)

    • ~63 ppm (-CH2OH)

    • Multiple peaks between ~25-35 ppm for the methylene carbons in the chain

    • ~28 ppm (-C(CH3)3)

  • IR (neat):

    • Broad peak around 3300-3400 cm-1 (O-H stretch)

    • Strong, sharp peak around 1730 cm-1 (C=O stretch of the ester)[9]

    • Peaks around 2850-2950 cm-1 (C-H stretch)

Q3: How should I store purified this compound?

A3: It is recommended to store the compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the hydroxyl group. For long-term storage, refrigeration is advisable.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a powerful purification technique for solids.[10][11] this compound is typically an oil at room temperature, making recrystallization challenging. However, if you are working with a derivative that is a solid, or if the compound itself solidifies at low temperatures, recrystallization from a suitable solvent system (e.g., a mixture of a polar and non-polar solvent like ethyl acetate/hexanes) could be a viable option.[12]

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Develop a TLC plate using a solvent system of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10:90 ethyl acetate:hexanes) and increase the polarity until the desired compound has an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Choose an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Collect fractions and monitor their contents by TLC.

    • If necessary, gradually increase the polarity of the eluent to speed up the elution of your product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

Flash_Chromatography_Protocol cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Analysis (Determine Eluent) Packing 2. Pack Column (Silica Gel Slurry) TLC->Packing Loading 3. Load Sample (Wet or Dry Load) Packing->Loading Elution 4. Elute with Solvent (Isocratic or Gradient) Loading->Elution Collection 5. Collect Fractions Elution->Collection Monitoring 6. Monitor by TLC Collection->Monitoring Monitoring->Elution Adjust Gradient Combine 7. Combine Pure Fractions Monitoring->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Dry 9. Dry Under High Vacuum Evaporate->Dry

Caption: Step-by-step protocol for flash column chromatography.

V. References

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References

Technical Support Center: Overcoming Solubility Issues of Fatty Acid Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet challenging issue of dissolving fatty acid derivatives in organic solvents. Drawing from extensive field experience, this resource explains the "why" behind experimental choices, ensuring you can confidently troubleshoot and optimize your protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with fatty acid derivatives.

Q1: Why is my long-chain saturated fatty acid not dissolving in hexane, even though "like dissolves like"?

A1: This is a frequent and excellent question that highlights a key nuance in solubility principles. While the "like dissolves like" rule is a useful starting point, other factors significantly influence the solubility of long-chain saturated fatty acids.[1][2]

  • Van der Waals Forces and Crystal Packing: Long, straight saturated fatty acid chains can pack together very efficiently in a solid crystal lattice.[3] These strong intermolecular van der Waals forces require a significant amount of energy to overcome. Non-polar solvents like hexane interact with the fatty acid primarily through weaker London dispersion forces, which may not be sufficient to break apart the highly ordered crystal structure, especially at room temperature.[1]

  • Chain Length: As the carbon chain length of a saturated fatty acid increases, its melting point rises, and its solubility in many organic solvents at room temperature decreases.[4][5][6] For example, stearic acid (C18) is less soluble than palmitic acid (C16) in the same solvent at the same temperature.[7] Very long-chain fatty acids (VLCFAs), such as montanic acid (C28) and mellisic acid (C30), can be particularly challenging to dissolve even in common non-polar solvents at room temperature.[8]

Q2: I'm trying to dissolve a fatty acid methyl ester (FAME) for GC analysis. Which solvent is recommended?

A2: For FAME analysis by Gas Chromatography (GC), n-hexane or n-heptane are the most commonly used and recommended solvents.[9]

  • Rationale: FAMEs are significantly less polar than their corresponding free fatty acids due to the esterification of the carboxylic acid group.[10] This reduced polarity makes them highly soluble in non-polar alkanes like hexane and heptane.[9] These solvents are also ideal for GC analysis because they are volatile and do not interfere with the detection of the FAME peaks.[9]

  • Practical Tip: If your lab experiences significant temperature fluctuations, or if your autosampler has a long queue, consider using heptane over hexane. Heptane is less volatile and will not evaporate as quickly, preventing your sample concentration from changing over time.[9]

Q3: My sample contains a mix of polar and non-polar lipids. Is there a single solvent system that can effectively dissolve everything?

A3: It is very challenging to find a single solvent that can efficiently dissolve a broad spectrum of lipids with varying polarities.[11] A much more effective approach is to use a solvent mixture.

  • The Folch Method: A classic and highly effective solvent system is a mixture of chloroform and methanol, typically in a 2:1 (v/v) ratio .[11][12]

  • Mechanism of Action: The chloroform (a non-polar solvent) effectively dissolves the non-polar lipids like triacylglycerols and sterol esters. The methanol (a polar solvent) disrupts the hydrogen bonds and electrostatic interactions between polar lipids (like phospholipids) and other cellular components (proteins, carbohydrates), allowing them to be solubilized.[13]

  • Alternative to Chloroform: Due to the health and safety concerns associated with chloroform, a mixture of dichloromethane and methanol can be used as a suitable replacement with comparable efficacy for lipid extraction.[14] Another popular and less toxic alternative is a mixture of hexane and isopropanol .[15]

Q4: I see a white precipitate after evaporating the solvent from my lipid extract. What is it, and why won't it redissolve?

A4: This is a common issue that can arise from a few sources. The insoluble white precipitate is often not your lipid of interest but rather co-extracted non-lipid contaminants.[16]

  • Possible Contaminants: These can include salts, proteins, or other polar molecules that were carried over during the extraction process, especially if the phase separation was not clean.[16]

  • Troubleshooting:

    • Review Your Extraction: Ensure that you are allowing adequate time for phase separation and are carefully removing the desired solvent layer without disturbing the interface. Washing the organic phase with a salt solution (e.g., 0.9% NaCl) can help remove water-soluble contaminants.

    • Solvent for Re-dissolving: Try re-dissolving the dried extract in the original solvent mixture used for the extraction (e.g., chloroform:methanol 2:1) rather than a single, less polar solvent. If it still doesn't dissolve, the precipitate is likely a non-lipid contaminant.[16]

    • Purification: The insoluble material can be removed by centrifugation or filtration before proceeding with your downstream analysis.[16]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific, challenging solubility problems.

Guide 1: My Saturated Long-Chain Fatty Acid Won't Dissolve

Issue: A solid, long-chain saturated fatty acid (e.g., stearic acid, C18:0; arachidic acid, C20:0) fails to dissolve in a non-polar solvent like hexane or toluene at room temperature.

Causality Analysis

The primary obstacle is the high lattice energy of the fatty acid's crystal structure. The linear, saturated hydrocarbon chains pack tightly, maximizing van der Waals interactions.[3] The energy provided by the solvent-solute interactions at room temperature is insufficient to overcome this stable crystalline arrangement.

Troubleshooting Workflow

G start Start: Saturated FA Insoluble step1 Increase Temperature (Gentle Warming: 40-50°C) start->step1 q1 Does it dissolve? step1->q1 step2 Use a More Polar Solvent (e.g., Chloroform, THF, Dichloromethane) q1->step2 No success Success: FA is Solubilized q1->success Yes q2 Does it dissolve? step2->q2 step3 Use a Co-Solvent System (e.g., Chloroform:Methanol 9:1) q2->step3 No q2->success Yes q3 Does it dissolve? step3->q3 step4 Apply Mechanical Energy (Ultrasonication) q3->step4 No q3->success Yes q4 Does it dissolve? step4->q4 step5 Consider Derivatization (e.g., to FAME) q4->step5 No q4->success Yes step5->success If applicable for downstream analysis fail Consult Senior Scientist/ Review Literature for Specific FA step5->fail If derivatization is not an option

Caption: Troubleshooting workflow for dissolving saturated fatty acids.

Step-by-Step Methodologies
  • Increase Temperature:

    • Protocol: Place the vial containing the fatty acid and solvent in a warm water bath or on a heating block set to a temperature moderately above room temperature (e.g., 40-60°C). Be cautious with flammable solvents. Gently agitate the mixture until the solid dissolves.

    • Rationale: Increasing the kinetic energy of the system helps to break the intermolecular forces holding the crystal lattice together.[1][17] The solubility of fatty acids generally increases with temperature.[17][18]

  • Change the Solvent:

    • Protocol: If warming is ineffective or undesirable, evaporate the initial solvent under a stream of nitrogen. Attempt to dissolve the fatty acid in a slightly more polar solvent like chloroform, dichloromethane, or tetrahydrofuran (THF).[4][19]

    • Rationale: While the fatty acid is predominantly non-polar, the carboxylic acid head group has polar character. Solvents with a moderate dipole moment can interact more effectively with both ends of the molecule, improving solvation.

  • Use a Co-Solvent System:

    • Protocol: Prepare a mixture of a non-polar and a polar solvent. For example, start with chloroform and add methanol dropwise until the fatty acid dissolves. A common starting point is a 9:1 or 4:1 ratio of chloroform:methanol.[16]

    • Rationale: The polar co-solvent (methanol) can disrupt the hydrogen bonding between the carboxylic acid groups of the fatty acids, which contributes to their crystal stability. This allows the non-polar solvent (chloroform) to solvate the hydrocarbon chains more effectively.

  • Apply Mechanical Energy (Sonication):

    • Protocol: Place the vial in an ultrasonic bath for several minutes.[20]

    • Rationale: Ultrasonication provides localized energy that can help break up the solid particles and enhance the interaction between the solvent and the solute, accelerating the dissolution process.[20]

  • Consider Derivatization:

    • Protocol: If your experimental goal allows, convert the fatty acid to its methyl ester (FAME). This is typically done by reacting the fatty acid with a reagent like BF3-methanol or methanolic HCl.

    • Rationale: The methyl ester is much less polar and does not have the hydrogen-bonding capability of the carboxylic acid. FAMEs are readily soluble in a wide range of non-polar solvents, including hexane and heptane.[9][10]

Guide 2: A Phospholipid is Insoluble in Acetone

Issue: A researcher attempts to dissolve a phospholipid (e.g., phosphatidylcholine) in acetone, but it remains as a waxy or gummy precipitate.

Causality Analysis

This is an expected outcome based on the amphiphilic nature of phospholipids. Phospholipids have a highly polar phosphocholine head group and two long, non-polar fatty acid tails. Acetone is a moderately polar solvent but is not polar enough to effectively solvate the charged head group, nor is it non-polar enough to fully solvate the long hydrocarbon tails. This differential solubility is the basis for a common purification technique.

Troubleshooting and Solvent Selection Protocol
  • Understand the Principle: The insolubility of phospholipids in acetone is a key principle used in lipid purification. Acetone precipitation is often used to separate phospholipids from more non-polar lipids like triacylglycerols and sterols, which are soluble in acetone.

  • Select an Appropriate Solvent System: To dissolve phospholipids, you must use a solvent system that can accommodate both the polar head and the non-polar tails.

    • Primary Choice: A mixture of chloroform and methanol (2:1 v/v) is the gold standard for dissolving a wide range of phospholipids.[11][12]

    • Alternative: Hexane:Isopropanol (3:2 v/v) is another effective, less toxic alternative. The isopropanol solvates the polar head groups while the hexane solvates the fatty acid tails.

    • For Lyso-phospholipids: Phospholipids with only one fatty acid tail (lyso- forms) are more polar and may require a higher proportion of methanol for complete solubilization.

  • Dissolution Protocol:

    • Add the appropriate solvent mixture (e.g., chloroform:methanol 2:1) to the dried phospholipid.

    • Vortex or sonicate briefly until a clear solution is obtained.

    • Store the solution in a glass vial, preferably under an inert atmosphere (nitrogen or argon), at -20°C or -80°C to prevent oxidation of unsaturated fatty acid chains.

Logical Relationship Diagram

G cluster_solute Phospholipid Structure cluster_solvent Solvent Properties PL Polar Head (Phosphate, Choline) Acetone Acetone (Moderately Polar) PL->Acetone Poor Interaction Methanol Methanol (Polar) PL->Methanol Strong Interaction (H-Bonding) FA Non-Polar Tails (Fatty Acids) FA->Acetone Poor Interaction Chloroform Chloroform (Non-Polar) FA->Chloroform Strong Interaction (Dispersion Forces) Result1 Insoluble (Precipitate) Acetone->Result1 Result2 Soluble (Clear Solution) Chloroform->Result2 Methanol->Result2

Caption: Interaction diagram for phospholipid solubility.

Section 3: Data Tables for Quick Reference

Table 1: Common Solvents and Their Properties
SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Primary Use for Fatty Acid Derivatives
n-Hexane0.11.8969Dissolving non-polar lipids (TAGs, FAMEs)
Toluene2.42.38111Dissolving long-chain saturated FAs (with heat)
Diethyl Ether2.84.3435General lipid extraction (non-polar to moderately polar)
Dichloromethane3.19.0840Chloroform replacement in lipid extractions
Chloroform4.14.8161Gold standard for total lipid extraction (with methanol)
Tetrahydrofuran (THF)4.07.5266Good solvent for a range of fatty acids
Acetone5.120.756Precipitating phospholipids
Isopropanol3.918.382Co-solvent for total lipid extraction (with hexane)
Ethanol4.324.5578Dissolving shorter-chain fatty acids
Methanol5.132.765Co-solvent for total lipid extraction (with chloroform)

Data compiled from various chemical data sources.

Table 2: Solubility of Saturated Fatty Acids (Qualitative)

This table provides a general guide to the solubility of saturated fatty acids in common solvents at room temperature (~20°C). Solubility can be significantly increased with warming.

Fatty Acid (Carbon:Double Bonds)WaterHexaneChloroformEthanol
Caprylic Acid (8:0)Slightly SolubleSolubleSolubleSoluble
Lauric Acid (12:0)InsolubleSolubleSolubleSoluble
Palmitic Acid (16:0)InsolubleSparingly SolubleSolubleSoluble
Stearic Acid (18:0)InsolubleInsolubleSparingly SolubleSparingly Soluble
Arachidic Acid (20:0)InsolubleInsolubleInsolubleSparingly Soluble
Behenic Acid (22:0)InsolubleInsolubleInsolubleInsoluble

Based on data from sources including Shodex and PubChem.[4][21]

References

Technical Support Center: Troubleshooting Co-elution Problems in the Chromatography of Tert-butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering co-elution challenges during the chromatographic analysis of tert-butyl esters. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles and field-proven expertise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding co-elution issues involving tert-butyl esters.

Q1: What are the most common reasons for the co-elution of tert-butyl esters with other compounds in my sample?

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a frequent challenge.[1][2] For tert-butyl esters, the primary causes often revolve around:

  • Similar Polarity and Hydrophobicity: Tert-butyl esters are relatively non-polar. If your sample contains other compounds with similar hydrophobicity, they will interact with the stationary phase (e.g., C18) in a comparable manner, leading to poor separation.

  • Steric Hindrance: The bulky tert-butyl group can influence how the molecule interacts with the stationary phase, sometimes leading to unexpected elution patterns and co-elution with structurally different compounds.

  • On-Column Degradation: Tert-butyl esters are susceptible to hydrolysis under acidic conditions, which can be present in the mobile phase.[3][4] This on-column degradation can lead to the formation of the corresponding carboxylic acid, which will have a drastically different retention time and may co-elute with other sample components.

  • Chiral Co-elution: If your tert-butyl ester is chiral, the enantiomers may co-elute on a standard achiral column.[5][6]

Q2: I see a shoulder on my main peak. Does this always indicate co-elution?

A shoulder on a peak is a strong indicator of a co-eluting impurity or a closely related compound.[1][2] It signifies that another compound is eluting very close to your main analyte, resulting in incomplete separation. While other issues like a dirty injector or column frit can sometimes cause peak asymmetry, co-elution is the most probable cause.[1] Utilizing a diode array detector (DAD) for peak purity analysis or a mass spectrometer (MS) to examine spectra across the peak can confirm if multiple components are present.[1]

Q3: Can the tert-butyl ester itself cause problems during chromatography?

Yes, the tert-butyl group can be labile, particularly in the presence of acidic mobile phase additives like trifluoroacetic acid (TFA) or formic acid, which are commonly used to improve peak shape.[3][4][7] This acid-catalyzed hydrolysis can lead to the in-situ formation of the corresponding carboxylic acid and isobutylene.[8][9] This not only results in a loss of the target analyte but can also introduce a new peak that may co-elute with other components.

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving co-elution problems, focusing on the three key factors of chromatographic separation: selectivity, efficiency, and retention.[2][10]

Issue 1: Poor resolution between a tert-butyl ester and a similarly non-polar impurity.

When dealing with compounds of similar hydrophobicity, the primary goal is to alter the selectivity of the chromatographic system.

Explanation of Causality:

Selectivity (α) is a measure of the relative retention of two compounds. To improve the separation of two co-eluting peaks, you need to change the chemical interactions between the analytes and the stationary and mobile phases to a greater extent for one compound than the other.[11][12]

Troubleshooting Workflow:

start Co-elution of Non-Polar Compounds mobile_phase Modify Mobile Phase Selectivity start->mobile_phase Step 1 stationary_phase Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor resolution_achieved Resolution Achieved mobile_phase->resolution_achieved If successful stationary_phase->resolution_achieved If successful further_optimization Further Optimization Needed stationary_phase->further_optimization If resolution is still poor start Suspected On-Column Hydrolysis mobile_phase_mod Modify Mobile Phase pH start->mobile_phase_mod Step 1 temp_control Reduce Column Temperature mobile_phase_mod->temp_control If hydrolysis persists hydrolysis_mitigated Hydrolysis Mitigated mobile_phase_mod->hydrolysis_mitigated If successful temp_control->hydrolysis_mitigated If successful alternative_method Consider Alternative Method temp_control->alternative_method If hydrolysis persists start Co-elution of Enantiomers csp_screening Screen Chiral Stationary Phases start->csp_screening Primary Approach mobile_phase_opt Optimize Mobile Phase for Chiral Separation csp_screening->mobile_phase_opt For selected CSP derivatization Consider Derivatization csp_screening->derivatization If no separation separation_achieved Enantioseparation Achieved mobile_phase_opt->separation_achieved If successful

References

Technical Support Center: Machine Learning for Chemical Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Machine learning-driven chemical reaction optimization. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the power of machine learning to accelerate their experimental workflows. Here, you will find practical, in-depth guidance to navigate the common challenges encountered during the application of machine learning in your chemical synthesis endeavors.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions that arise when applying machine learning to chemical reaction optimization.

Q1: My machine learning model is not making accurate predictions for my chemical reactions. What are the common causes?

Several factors can contribute to inaccurate model predictions. These often relate to the data used for training, the model's architecture and training process, or a mismatch between the model's intended application and the experimental setup.[1] Common causes for poor model performance include:

  • Data Quality and Quantity: The performance of any machine learning model is fundamentally dependent on the data it is trained on. Insufficient data, a lack of diversity in the reaction space covered, and the presence of noise or errors in the dataset can all lead to poor predictions. Datasets biased towards successful experiments, without the inclusion of failed reactions, can also lead to models that are unable to predict failures.[2][3]

  • Inadequate Feature Representation: The way a chemical reaction is represented as input for the model (a process called featurization) is critical. If the chosen features do not capture the key chemical information relevant to the reaction outcome, the model will not be able to learn the underlying relationships.

  • Model Overfitting or Underfitting: Overfitting occurs when a model learns the training data too well, including its noise, and fails to generalize to new, unseen data. Underfitting happens when the model is too simple to capture the underlying trends in the data.[4]

  • Hyperparameter Misconfiguration: Machine learning models have various hyperparameters (e.g., learning rate, number of layers in a neural network) that are set before training. Incorrectly tuned hyperparameters can significantly degrade model performance.[4][5]

  • Dataset Bias: The training data may not be representative of the chemical space you are trying to predict. This "out-of-distribution" prediction is a common challenge.[6]

Q2: How can I improve the quality of my dataset for training a reaction optimization model?

Improving dataset quality is a crucial step for building robust machine learning models. Here are several strategies:

  • Data Curation and Cleaning: Meticulously review your dataset for errors, inconsistencies, and missing values.[7] This includes standardizing chemical structures, removing duplicates, and ensuring consistent formatting of reaction conditions.[7][8] Tools and protocols are available to help automate parts of this process by identifying and correcting issues like missing reactants or incorrect atom mappings.[9][10][11][12]

  • Inclusion of Negative Data: It is vital to include data from failed or low-yield reactions.[2][3] A model trained only on successful reactions will be biased and will not learn the boundaries of successful reaction space.

  • Data Augmentation: For small datasets, data augmentation techniques can be used to generate additional training examples. This can involve creating variations of existing reactions or using generative models to produce new, plausible reaction data.[13]

  • Standardized Data Collection: Implement a standardized protocol for recording experimental data.[10][14] This ensures consistency and reduces the introduction of errors during data entry. The Open Reaction Database (ORD) provides a schema that can be a valuable reference for structuring your data.[14][15]

Q3: What are molecular descriptors and how do I choose the right ones for my model?

Molecular descriptors are numerical representations of the chemical and physical properties of molecules.[2][16][17] The choice of descriptors is a critical part of feature engineering.

Types of Descriptors:

Descriptor TypeDescriptionExamples
1D Descriptors Simple properties calculated from the molecular formula.Molecular weight, atom counts, bond counts.
2D Descriptors Based on the 2D representation of the molecule.Topological indices, molecular connectivity indices, fingerprints (e.g., Morgan, ECFP).
3D Descriptors Derived from the 3D structure of the molecule.Molecular shape, surface area, volume, quantum chemical descriptors (e.g., HOMO/LUMO energies).

Selection Strategy:

  • Start with a broad set of descriptors: Calculate a wide range of descriptors using software like RDKit, Dragon, or PaDEL-Descriptor.[17]

  • Remove irrelevant and redundant descriptors:

    • Remove descriptors with low variance (near-constant values).

    • Remove highly correlated descriptors to reduce multicollinearity.[17][18]

  • Use feature selection algorithms: Employ techniques like recursive feature elimination, LASSO regularization, or tree-based feature importance to identify the most predictive descriptors for your specific problem.[19]

  • Consider model interpretability: While complex descriptors might improve accuracy, simpler, more interpretable descriptors can provide valuable chemical insights.[16]

Q4: My model is a "black box." How can I understand why it's making certain predictions?

Interpreting complex machine learning models is a significant challenge but is crucial for building trust and gaining chemical insights.[20] Techniques like SHAP (SHapley Additive exPlanations) can help you understand the contribution of each feature to a model's prediction.[3][21][22][23][24]

A typical workflow for interpreting a model's predictions is as follows:

train_model Train a 'Black Box' Model (e.g., Gradient Boosting, Neural Network) shap_explainer Apply a SHAP Explainer to the trained model and a dataset train_model->shap_explainer global_importance Generate Global Feature Importance Plot (e.g., SHAP Summary Plot) shap_explainer->global_importance local_explanation Generate Local Explanations for a Single Prediction (e.g., SHAP Force Plot or Waterfall Plot) shap_explainer->local_explanation insights Gain Chemical Insights and Debug the Model global_importance->insights local_explanation->insights

Caption: Workflow for interpreting a machine learning model's predictions.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.

Problem: The model performs well on the training data but poorly on new experimental data.

This is a classic sign of overfitting . The model has learned the nuances of the training set too well and is not generalizing to unseen data.[25]

Solutions:

  • Cross-Validation: Use k-fold cross-validation during training to get a more robust estimate of the model's performance on unseen data. This helps in tuning hyperparameters more effectively.

  • Regularization: Introduce regularization techniques like L1 (Lasso) or L2 (Ridge) to penalize complex models and prevent them from fitting the noise in the training data. For neural networks, dropout is an effective regularization method.[26]

  • Simplify the Model: A simpler model with fewer parameters is less likely to overfit. Try reducing the number of layers or neurons in a neural network, or increasing the minimum number of samples per leaf in a decision tree-based model.[27]

  • Get More Data: Increasing the size and diversity of the training dataset is often the most effective way to combat overfitting.

  • Early Stopping: Monitor the model's performance on a validation set during training and stop the training process when the performance on the validation set starts to degrade.

Problem: The model performs poorly on both the training and test data.

This indicates underfitting , where the model is too simple to capture the underlying patterns in the data.

Solutions:

  • Increase Model Complexity: Use a more powerful model. For example, switch from a linear model to a gradient boosting model or a neural network. If you are already using a complex model, try increasing its capacity (e.g., more layers or neurons in a neural network).[27]

  • Feature Engineering: The existing features may not be informative enough. Create new features from the existing data or include more relevant molecular descriptors.[28]

  • Reduce Regularization: If you are using strong regularization, it might be preventing the model from learning the underlying patterns. Try reducing the regularization strength.[27]

  • Train for Longer: It's possible that the model has not been trained for a sufficient number of epochs to converge.

Problem: My Bayesian optimization workflow is not finding the optimal reaction conditions efficiently.

Inefficient Bayesian optimization can be due to several factors, from the choice of the surrogate model to the acquisition function.[1][29][30]

Troubleshooting Steps:

start Bayesian Optimization is Inefficient check_surrogate 1. Check the Surrogate Model's Performance start->check_surrogate check_acquisition 2. Evaluate the Acquisition Function start->check_acquisition check_initial 3. Review the Initial Experimental Design start->check_initial check_space 4. Examine the Search Space Definition start->check_space resolve_surrogate Solution: Try a different surrogate model (e.g., Random Forest for discrete variables). check_surrogate->resolve_surrogate resolve_acquisition Solution: Adjust the exploration-exploitation trade-off. Increase exploration if stuck in a local optimum. check_acquisition->resolve_acquisition resolve_initial Solution: Use a space-filling design (e.g., Latin Hypercube Sampling) for initial points. check_initial->resolve_initial resolve_space Solution: Ensure the search space is well-defined and includes promising regions. check_space->resolve_space

Caption: Troubleshooting workflow for Bayesian optimization.

Problem: My active learning loop is not improving the model's performance.

An ineffective active learning loop can occur if the model is not learning from the newly acquired data or if the acquisition strategy is not selecting informative experiments.[31][32]

Debugging the Active Learning Loop:

  • Analyze the Acquisition Strategy: Is the strategy overly focused on exploitation (sampling in known high-yield regions) at the expense of exploration (sampling in uncertain regions)? An imbalance can lead to premature convergence to a local optimum.

  • Evaluate Model Updates: After each iteration, is the model's performance on a hold-out validation set improving? If not, the model may not be complex enough to learn from the new data, or the new data points may be redundant.

  • Check for "Negative Transfer": In some cases, adding new data can paradoxically worsen the model's performance, a phenomenon known as negative transfer.[33] This can happen if the new data is from a very different region of the chemical space than the initial training data.

  • Assess the Initial Dataset: The initial set of experiments used to train the first model is crucial. If this dataset is not diverse enough, the active learning loop may never explore promising regions of the search space.[30]

Problem: Transfer learning from a large, general dataset to my specific reaction is not working well.

Transfer learning can be a powerful technique when you have limited data for your specific reaction. However, its success depends on the similarity between the source and target domains.[34]

Potential Issues and Solutions:

IssueDescriptionSolution
Domain Mismatch The chemical reactions in the source dataset (e.g., USPTO) are too dissimilar to your target reaction.Select a source dataset that is more chemically related to your target reaction, even if it is smaller.
Negative Transfer The knowledge learned from the source domain is detrimental to the performance on the target domain.[33]Fine-tune only the last few layers of the pre-trained model instead of the entire model. You can also try freezing the initial layers of the pre-trained model.
Insufficient Fine-Tuning Data You have too few data points for your specific reaction to effectively fine-tune the pre-trained model.Consider using data augmentation techniques to increase the size of your target dataset.
Inappropriate Pre-trained Model The architecture of the pre-trained model is not well-suited for your specific task.Experiment with different pre-trained models or consider training a smaller model from scratch if you have a moderate amount of data.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows in machine learning for chemical reaction optimization.

Protocol 1: Curating a High-Quality Chemical Reaction Dataset

A reliable machine learning model is built upon a high-quality dataset. This protocol outlines the steps for curating a robust dataset from literature or internal experimental data.

  • Data Extraction:

    • Systematically extract reaction information, including reactants, products, reagents, catalysts, solvents, temperature, reaction time, and yield.

    • Use a standardized format for recording all data. The Open Reaction Database (ORD) schema is a good starting point.[14][15]

  • Chemical Structure Standardization:

    • Represent all molecules using a consistent format, such as SMILES or InChI.

    • Use software like RDKit to neutralize charges, remove salts, and standardize tautomers.

  • Data Cleaning:

    • Remove Duplicates: Identify and remove duplicate reaction entries.

    • Handle Missing Values: For missing yields, either remove the entry or, if appropriate, treat it as a failed reaction (0% yield). For missing reaction components, decide whether to remove the entry or attempt to infer the missing information if possible.[7]

    • Correct Errors: Manually review entries for obvious errors in chemical structures or reaction conditions. Automated tools can also help identify inconsistencies.[9][10][11][12]

  • Inclusion of Negative Data:

    • Actively search for and include data from failed or low-yield reactions. This is crucial for building a model that can accurately predict the boundaries of the reaction space.[2][3]

  • Data Splitting:

    • Split the curated dataset into training, validation, and test sets. A common split is 80% for training, 10% for validation, and 10% for testing.

    • Ensure that the splits are representative of the overall dataset and, for time-series data, that the test set contains data from a later time period than the training set.

Protocol 2: A Step-by-Step Guide to Hyperparameter Tuning

Hyperparameter tuning is the process of finding the optimal set of hyperparameters for a machine learning model to maximize its performance.[4]

  • Define the Search Space: Identify the key hyperparameters for your chosen model and define a range of plausible values for each.

  • Choose a Tuning Method:

    • Grid Search: Exhaustively tries all possible combinations of the specified hyperparameter values. It is computationally expensive but guarantees finding the best combination within the search space.

    • Random Search: Randomly samples a fixed number of hyperparameter combinations from the search space. It is often more efficient than grid search.[4]

    • Bayesian Optimization: Builds a probabilistic model of the relationship between hyperparameters and model performance and uses this model to intelligently select the next set of hyperparameters to evaluate. It is generally the most efficient method.[4]

  • Perform Cross-Validation: For each set of hyperparameters, use k-fold cross-validation to get a reliable estimate of the model's performance.

  • Evaluate and Select the Best Model: Based on the cross-validation scores, select the set of hyperparameters that yields the best performance.

  • Train the Final Model: Train the model with the optimal hyperparameters on the entire training dataset.

References

Validation & Comparative

A Comparative Guide to tert-Butyl 8-hydroxyoctanoate and Other Hydroxyalkanoates for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of biomaterials and drug delivery, the choice of monomer is a critical determinant of the final polymer's properties and performance. Polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters, have garnered significant attention as sustainable alternatives to conventional plastics.[1][2][3] This guide provides an in-depth comparison of tert-Butyl 8-hydroxyoctanoate with other key hydroxyalkanoates used in the synthesis of PHAs, offering insights into their chemical characteristics, polymerization behavior, and the functional attributes of the resulting polymers. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in monomer selection for their specific applications.

Introduction to Hydroxyalkanoates as Monomers

Hydroxyalkanoates are bifunctional molecules containing both a hydroxyl and a carboxylic acid group, making them ideal precursors for polyester synthesis. The structural diversity within this family, primarily in the length of the alkyl chain and the position of the hydroxyl group, allows for the fine-tuning of polymer properties.[4] PHAs are typically synthesized through microbial fermentation, where bacteria produce these polyesters as intracellular carbon and energy storage materials.[5][6][7] However, chemical synthesis routes, such as ring-opening polymerization of lactones and enzymatic polymerization of hydroxyalkanoate monomers, offer greater control over the polymer architecture.[8][9][10][11]

This guide will focus on a comparative analysis of this compound against other common hydroxyalkanoates, providing a framework for selecting the optimal monomer for applications ranging from tissue engineering scaffolds to controlled drug release matrices.

Chemical Structure and Properties of Compared Hydroxyalkanoates

The fundamental differences in the chemical structures of hydroxyalkanoates directly translate to variations in the properties of the resulting polymers. The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid, which can be advantageous in certain chemical synthesis strategies.

MonomerChemical FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C12H24O3216.32[12][13][14]8-carbon chain, hydroxyl group at the ω-position, tert-butyl ester protecting group.
3-Hydroxybutyrate (3HB) C4H8O3104.10Shortest side chain, hydroxyl group at the β-position. The monomer for the most common PHA, PHB.[15][16]
3-Hydroxyvalerate (3HV) C5H10O3118.13Ethyl side chain, hydroxyl group at the β-position. Often copolymerized with 3HB to form PHBV.[15][16]
3-Hydroxyhexanoate (3HHx) C6H12O3132.16Propyl side chain, hydroxyl group at the β-position. Incorporation into PHBHHx copolymers enhances flexibility.[15][17]
3-Hydroxyoctanoate (3HO) C8H16O3160.21[18]Pentyl side chain, hydroxyl group at the β-position. A key monomer for medium-chain-length PHAs (mcl-PHAs).[15]
8-Hydroxyoctanoic acid C8H16O3160.21[19]8-carbon chain, hydroxyl group at the ω-position. Can be used for producing polyesters with different linkage patterns compared to β-hydroxyalkanoates.
Methyl 8-hydroxyoctanoate C9H18O3174.24[20]8-carbon chain, hydroxyl group at the ω-position, methyl ester.

Polymerization Strategies and Comparative Performance

The choice of polymerization method is crucial and depends on the desired polymer characteristics and the nature of the monomer.

Enzymatic Polymerization

PHA synthases are enzymes that catalyze the polymerization of hydroxyacyl-CoA thioesters.[21][22] This method offers high stereospecificity and can be conducted in aqueous media under mild conditions.

This protocol outlines the general procedure for the in vitro enzymatic polymerization of hydroxyalkanoate-CoA thioesters using a purified PHA synthase.

Materials:

  • Hydroxyalkanoate-CoA thioester (e.g., (R)-3-hydroxybutyryl-CoA, (R)-3-hydroxyoctanoyl-CoA)

  • Purified PHA synthase (e.g., from Ralstonia eutropha for short-chain-length monomers or Pseudomonas oleovorans for medium-chain-length monomers)[9][22][23]

  • Potassium phosphate buffer (pH 7.0-7.5)

  • Bovine Serum Albumin (BSA) (optional, for stabilization)

  • Detergent (e.g., Hecameg) (optional, for stabilization)[23]

  • Centrifuge

  • Lyophilizer

Procedure:

  • Prepare a buffered solution of the purified PHA synthase.

  • In a separate tube, prepare a solution of the hydroxyalkanoate-CoA thioester in the same buffer. For copolymers, a mixture of monomers can be used.

  • Initiate the polymerization by adding the monomer solution to the enzyme solution. The monomer-to-enzyme molar ratio can be varied to control the molecular weight.[23]

  • Incubate the reaction mixture at room temperature with gentle agitation. The reaction time can range from a few hours to overnight.

  • Monitor the formation of the polymer, which will precipitate as a milky white solid.

  • Terminate the reaction and collect the polymer by centrifugation.

  • Wash the polymer pellet with water and then with a solvent in which the polymer is insoluble (e.g., ethanol or methanol) to remove unreacted monomers and other impurities.

  • Dry the purified polymer, for instance by lyophilization, to a constant weight.

dot graph "Enzymatic_Polymerization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

subgraph "cluster_Preparation" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Monomer [label="Hydroxyalkanoate-CoA"]; Enzyme [label="PHA Synthase Solution"]; }

subgraph "cluster_Reaction" { label = "Polymerization"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Reaction [label="Incubation & Polymer Formation"]; }

subgraph "cluster_Purification" { label = "Purification & Isolation"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Centrifugation [label="Centrifugation"]; Washing [label="Washing"]; Drying [label="Drying"]; }

subgraph "cluster_Analysis" { label = "Characterization"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; Analysis [label="Polymer Analysis (GPC, DSC, NMR)"]; }

Monomer -> Reaction; Enzyme -> Reaction; Reaction -> Centrifugation -> Washing -> Drying -> Analysis; } digraph "Enzymatic_Polymerization_Pathway" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#34A853"];

"2_Acetyl-CoA" [label="2 x Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; "Acetoacetyl-CoA" [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; "R-3-Hydroxybutyryl-CoA" [label="(R)-3-Hydroxybutyryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; "PHB" [label="Poly(3-hydroxybutyrate) (PHB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2_Acetyl-CoA" -> "Acetoacetyl-CoA" [label="β-ketothiolase (PhaA)"]; "Acetoacetyl-CoA" -> "R-3-Hydroxybutyryl-CoA" [label="Acetoacetyl-CoA reductase (PhaB)"]; "R-3-Hydroxybutyryl-CoA" -> "PHB" [label="PHA Synthase (PhaC)"]; } Caption: Enzymatic synthesis of PHB.

Ring-Opening Polymerization (ROP)

For monomers that can form cyclic esters (lactones), ring-opening polymerization is a powerful technique.[8][10][11] This method allows for excellent control over molecular weight and architecture. While 8-hydroxyoctanoic acid can form a lactone, the stability of the resulting 9-membered ring makes ROP more challenging compared to smaller lactones.

Comparative Properties of Resulting Polymers

The choice of hydroxyalkanoate monomer has a profound impact on the thermal and mechanical properties, as well as the biocompatibility and biodegradability of the resulting PHA.

Thermal and Mechanical Properties

The side chain length of the hydroxyalkanoate monomer is a key determinant of the polymer's crystallinity and, consequently, its mechanical properties.

PolymerMonomer(s)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Tensile Strength (MPa)Elongation at Break (%)Key Characteristics
Poly(3-hydroxybutyrate) (PHB) 3HB5 - 10170 - 18020 - 403 - 10Stiff and brittle, similar to polypropylene.[3][24]
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) 3HB, 3HV-5 - 575 - 17015 - 3510 - 50Less stiff and more flexible than PHB, depending on HV content.[25]
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) 3HB, 3HHx-10 - 0120 - 15010 - 25200 - 1000Tough and flexible with elastomeric properties.[17][24]
Poly(3-hydroxyoctanoate) (PHO) 3HO-35 - -2550 - 655 - 10300 - 500Elastomeric and flexible with a low melting point.[15][26]
Poly(8-hydroxyoctanoate) 8-hydroxyoctanoate~ -50~ 60--Expected to be flexible with a low melting point.

Note: The properties of Poly(8-hydroxyoctanoate) are estimated based on trends observed in other PHAs.

Biocompatibility and Biodegradability

PHAs are generally considered biocompatible as their degradation products are natural metabolites.[26][27] The monomer 3-hydroxybutyrate is a normal component of human blood.[27] The surface morphology of PHA films can influence cell attachment and growth, with smoother surfaces generally promoting better biocompatibility.[28] Copolymers like PHBHHx have been shown to have improved biocompatibility compared to PHB.[28]

The rate of biodegradation is also influenced by the monomer composition. Generally, polymers with a lower degree of crystallinity and a higher proportion of longer side chains tend to biodegrade more rapidly.

Role and Potential of this compound

This compound is a valuable monomer for several reasons:

  • Protected Carboxylic Acid: The tert-butyl ester group prevents unwanted side reactions of the carboxylic acid during polymerization of the hydroxyl group, allowing for more controlled synthesis of polyesters with specific end-group functionalities.

  • Precursor to Poly(8-hydroxyoctanoate): After polymerization, the tert-butyl group can be removed under acidic conditions to yield poly(8-hydroxyoctanoic acid), a polymer with free carboxylic acid groups along the backbone that can be used for further functionalization, such as drug conjugation.

  • Potential for Novel Polymer Architectures: The use of a protected ω-hydroxyalkanoate allows for the synthesis of polymers with different repeating unit structures compared to the more common β-hydroxyalkanoates, potentially leading to novel material properties.

Selecting the Right Hydroxyalkanoate: A Decision Guide

The optimal choice of hydroxyalkanoate monomer depends on the desired properties of the final polymer and the intended application.

dot digraph "Monomer_Selection_Guide" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368"];

Start [label="Desired Polymer Properties", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_Mechanical" { label = "Mechanical Properties"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Stiff_Brittle [label="Stiff & Brittle"]; Tough_Flexible [label="Tough & Flexible"]; Elastomeric [label="Elastomeric"]; }

subgraph "cluster_Application" { label = "Primary Application"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Packaging [label="Rigid Packaging"]; Tissue_Scaffolds [label="Tissue Engineering Scaffolds"]; Drug_Delivery [label="Drug Delivery"]; }

subgraph "cluster_Monomer" { label = "Recommended Monomer(s)"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Monomer_3HB [label="3-Hydroxybutyrate (3HB)"]; Monomer_PHBV [label="3HB + 3-Hydroxyvalerate (3HV)"]; Monomer_PHBHHx [label="3HB + 3-Hydroxyhexanoate (3HHx)"]; Monomer_PHO [label="3-Hydroxyoctanoate (3HO)"]; Monomer_tBu [label="this compound"]; }

Start -> Stiff_Brittle; Start -> Tough_Flexible; Start -> Elastomeric;

Stiff_Brittle -> Packaging -> Monomer_3HB; Tough_Flexible -> Tissue_Scaffolds -> Monomer_PHBV; Tough_Flexible -> Tissue_Scaffolds -> Monomer_PHBHHx; Elastomeric -> Drug_Delivery -> Monomer_PHO; Drug_Delivery -> Monomer_tBu [label="For functionalization"]; } Caption: Decision guide for monomer selection.

Conclusion

The selection of a hydroxyalkanoate monomer is a critical step in the design of biodegradable polymers with tailored properties. While established monomers like 3-hydroxybutyrate and 3-hydroxyvalerate offer a good balance of properties for many applications, monomers such as this compound open up new possibilities for creating functionalized and novel polymer architectures. By understanding the interplay between monomer structure, polymerization method, and final polymer properties, researchers can rationally design and synthesize advanced biomaterials for a wide range of applications in medicine and beyond.

References

A Comparative Guide to the Hydrolysis Rates of Different Hydroxybutyrate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug delivery, biodegradable polymers, and metabolic research, hydroxybutyrate esters are of significant interest. Their susceptibility to hydrolysis, a key determinant of their biological activity and degradation profile, varies considerably with their molecular structure. This guide provides a comprehensive comparison of the hydrolysis rates of three common hydroxybutyrate esters: methyl 3-hydroxybutyrate, ethyl 3-hydroxybutyrate, and tert-butyl 3-hydroxybutyrate. We will delve into the theoretical underpinnings of their reactivity, provide detailed experimental protocols for their comparative analysis, and present expected outcomes based on established chemical principles.

Introduction: The Significance of Hydroxybutyrate Ester Hydrolysis

(R)-3-hydroxybutyric acid is a ketone body that serves as an alternative energy source for the brain and other tissues during periods of low glucose availability. Its esters are explored as prodrugs or as monomers for biodegradable polymers like polyhydroxybutyrate (PHB). The rate at which these esters hydrolyze back to 3-hydroxybutyric acid and the corresponding alcohol is a critical parameter influencing their pharmacokinetic and pharmacodynamic properties, as well as the degradation timeline of PHB-based materials.

This guide will focus on the chemical and enzymatic hydrolysis of the following esters:

  • Methyl 3-hydroxybutyrate: The simplest ester, often used as a starting material in chemical syntheses.

  • Ethyl 3-hydroxybutyrate: A common flavoring agent and a key intermediate in various chemical processes.

  • tert-Butyl 3-hydroxybutyrate: A bulkier ester, often utilized for its unique chemical properties and slower reaction kinetics.

Theoretical Framework: Predicting Hydrolysis Rates

The hydrolysis of an ester is a nucleophilic acyl substitution reaction. The rate of this reaction is influenced by both electronic and steric factors.

Chemical Hydrolysis: Acid and Base Catalysis

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is reversible and the rate is influenced by the stability of the tetrahedral intermediate.[1]

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.[1]

Steric Effects: The size of the alcohol group (the "R'" group in R-COOR') plays a crucial role in determining the rate of hydrolysis. Larger, bulkier groups hinder the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, thus slowing down the reaction. This steric hindrance is more pronounced in base-catalyzed hydrolysis due to the direct attack of the hydroxide ion.

Based on these principles, the expected order of hydrolysis rates for the three esters is:

Methyl 3-hydroxybutyrate > Ethyl 3-hydroxybutyrate > tert-Butyl 3-hydroxybutyrate

The small methyl group presents the least steric hindrance, allowing for the fastest nucleophilic attack. The ethyl group is slightly larger, leading to a slower rate. The bulky tert-butyl group significantly shields the carbonyl carbon, resulting in the slowest hydrolysis rate. For instance, studies on the base-catalyzed hydrolysis of acetate esters have shown that methyl acetate hydrolyzes faster than ethyl acetate, which in turn is significantly faster than isopropyl acetate.[2] A similar trend is expected for the 3-hydroxybutyrate esters.

Enzymatic Hydrolysis

Lipases and esterases are the primary enzymes responsible for the hydrolysis of esters in biological systems. These enzymes possess a catalytic triad (typically serine, histidine, and aspartate or glutamate) in their active site, which facilitates the nucleophilic attack on the ester's carbonyl carbon.[3]

The substrate specificity of these enzymes is also heavily influenced by steric factors. The active site of a lipase or esterase is a three-dimensional pocket, and a bulky substrate may not fit well, leading to a lower catalytic efficiency. Therefore, the trend observed in chemical hydrolysis is generally mirrored in enzymatic hydrolysis: smaller esters are typically hydrolyzed more rapidly than larger, bulkier esters.

Comparative Experimental Data (Predicted)

EsterChemical StructureRelative Rate of Acid-Catalyzed Hydrolysis (Predicted)Relative Rate of Base-Catalyzed Hydrolysis (Predicted)Relative Rate of Enzymatic Hydrolysis (Lipase) (Predicted)
Methyl 3-hydroxybutyrate CH₃CH(OH)CH₂COOCH₃FastestFastestFastest
Ethyl 3-hydroxybutyrate CH₃CH(OH)CH₂COOCH₂CH₃IntermediateIntermediateIntermediate
tert-Butyl 3-hydroxybutyrate CH₃CH(OH)CH₂COOC(CH₃)₃SlowestSlowestSlowest

Note: The actual rate constants will depend on the specific reaction conditions (temperature, pH, catalyst/enzyme concentration).

Experimental Protocols

To empirically determine and compare the hydrolysis rates, the following detailed protocols are provided. These protocols are designed to be self-validating by including control experiments and clear analytical endpoints.

Synthesis of Hydroxybutyrate Esters

For a comprehensive comparison, it is essential to start with pure esters. The following are established synthesis routes.

Synthesis of Methyl and Ethyl (R)-3-hydroxybutyrate: These can be synthesized by the acid-catalyzed esterification of (R)-3-hydroxybutyric acid with methanol and ethanol, respectively.

Synthesis of tert-Butyl 3-hydroxybutyrate: This can be achieved by the reaction of 3-hydroxybutyric acid with isobutylene in the presence of a strong acid catalyst or by the asymmetric reduction of tert-butyl acetoacetate.[4]

Experiment 1: Base-Catalyzed Hydrolysis using pH-Stat Titration

This method monitors the rate of hydrolysis by measuring the amount of base needed to maintain a constant pH as the acidic product (3-hydroxybutyric acid) is formed.[5]

Workflow Diagram:

Figure 1: Workflow for pH-stat titration experiment.

Step-by-Step Protocol:

  • System Setup:

    • Calibrate a pH electrode using standard buffers (pH 7.0 and 10.0).

    • Set up a thermostatted reaction vessel with a magnetic stirrer.

    • Connect the pH electrode and an automated burette containing a standardized solution of sodium hydroxide (e.g., 0.01 M NaOH) to a pH-stat controller or a computer with appropriate software.

  • Reaction Initiation:

    • Add a known volume of deionized water to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Add a small, precise amount of the hydroxybutyrate ester (e.g., methyl 3-hydroxybutyrate) to the vessel to achieve a known initial concentration (e.g., 10 mM).

    • Start the stirrer to ensure a homogeneous solution.

    • Set the pH-stat to maintain a constant pH (e.g., pH 9.0).

  • Data Collection:

    • As the ester hydrolyzes, 3-hydroxybutyric acid is produced, causing the pH to drop.

    • The pH-stat will automatically add the NaOH solution to neutralize the acid and maintain the set pH.

    • Record the volume of NaOH added as a function of time.

  • Data Analysis:

    • The rate of hydrolysis is directly proportional to the rate of NaOH addition.

    • Plot the volume of NaOH added versus time. The initial slope of this curve is the initial rate of hydrolysis.

    • Calculate the rate constant (k) from the initial rate and the known initial concentrations of the ester and hydroxide.

  • Comparison:

    • Repeat the experiment under identical conditions for ethyl 3-hydroxybutyrate and tert-butyl 3-hydroxybutyrate.

    • Compare the calculated rate constants to determine the relative hydrolysis rates.

Experiment 2: Acid-Catalyzed Hydrolysis with HPLC Analysis

This method involves monitoring the decrease in the concentration of the ester and the increase in the concentration of 3-hydroxybutyric acid over time using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Figure 2: Workflow for acid-catalyzed hydrolysis with HPLC.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) in a thermostatted vessel.

    • At time zero, add a known amount of the hydroxybutyrate ester to the acid solution to achieve a specific initial concentration.

  • Sampling and Quenching:

    • At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a solution of sodium bicarbonate) to stop the hydrolysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A suitable method for separating 3-hydroxybutyric acid and its esters would be a reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

    • Use a UV detector (if the compounds have a chromophore) or a refractive index (RI) detector.

    • Create a calibration curve for each ester and for 3-hydroxybutyric acid to quantify their concentrations in the samples.

  • Data Analysis:

    • Plot the concentration of the ester as a function of time.

    • Determine the rate constant by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if the concentration of water is in large excess and constant).

  • Comparison:

    • Repeat the experiment for the other two esters under identical conditions.

    • Compare the determined rate constants.

Experiment 3: Enzymatic Hydrolysis using a Lipase

This protocol uses a commercially available lipase to compare the enzymatic hydrolysis rates. The progress of the reaction can be monitored using either pH-stat titration or HPLC analysis as described above.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Prepare a buffer solution at the optimal pH for the chosen lipase (e.g., phosphate buffer at pH 7.0).

    • Dissolve a known amount of the lipase (e.g., from Candida antarctica) in the buffer.

    • Prepare separate solutions of each hydroxybutyrate ester in the same buffer.

  • Reaction Initiation:

    • In a thermostatted vessel, mix the lipase solution with one of the ester solutions.

  • Monitoring the Reaction:

    • Method A: pH-Stat Titration: Follow the procedure in Experiment 1, maintaining the pH at the optimum for the enzyme.

    • Method B: HPLC Analysis: At regular intervals, take aliquots, quench the enzyme activity (e.g., by adding a strong acid or a solvent like acetonitrile), and analyze by HPLC as in Experiment 2.

  • Data Analysis and Comparison:

    • Calculate the initial rates and/or rate constants for the enzymatic hydrolysis of each ester.

    • Compare the results to determine the relative susceptibility of each ester to enzymatic hydrolysis.

Conclusion

The hydrolysis rate of hydroxybutyrate esters is a critical parameter that is fundamentally governed by the steric hindrance around the ester's carbonyl group. This guide has provided the theoretical basis for predicting that the rate of hydrolysis will decrease with increasing bulkiness of the alcohol moiety, following the order: methyl > ethyl > tert-butyl.

The detailed experimental protocols provided for chemical (acid and base-catalyzed) and enzymatic hydrolysis, utilizing both pH-stat titration and HPLC analysis, offer robust methodologies for researchers to empirically validate these predictions and quantify the differences in reactivity. By understanding and quantifying these hydrolysis rates, scientists and drug development professionals can better design and utilize hydroxybutyrate esters for their specific applications, from controlled drug release to the development of biodegradable materials with tailored degradation profiles.

References

A Senior Application Scientist's Comparative Guide to Purity Analysis of Tert-Butyl Esters: HPLC, GC, and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, tert-butyl esters serve as crucial intermediates and protecting groups for carboxylic acids.[1][2] Their stability under various conditions and the specific requirements for their cleavage make them invaluable.[2][3] However, the integrity of any synthesis relies on the purity of its starting materials and intermediates. Ensuring the purity of tert-butyl esters is not merely a quality control checkpoint; it is fundamental to guaranteeing reaction yield, reproducibility, and the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5][6]

This guide provides a comparative analysis of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of tert-butyl esters. As a Senior Application Scientist, my objective is to move beyond a simple listing of specifications and delve into the causality behind methodological choices, offering field-proven insights to help you select the most appropriate technique for your analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is arguably the most ubiquitous technique in pharmaceutical analysis for its versatility in separating a wide range of compounds.[6][7][8] For tert-butyl esters, it excels at quantifying the principal component and detecting non-volatile or thermally labile impurities that are unsuitable for GC analysis.[8][9]

Principle of Separation

Reverse-phase HPLC (RP-HPLC) is the predominant mode used. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[9] More hydrophobic compounds are retained longer on the column, leading to separation.

Expert Insights on Method Development

The choice of detector is critical. While the ester carbonyl group provides a UV chromophore, its absorbance is often weak and occurs at low wavelengths (around 210 nm), where mobile phase interference can be a problem.[9] For this reason, while a UV detector can be used, a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be preferable, especially if impurities lack a chromophore.

The mobile phase typically consists of a mixture of water and a less polar organic solvent like acetonitrile or methanol. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a common practice to sharpen peaks by suppressing the ionization of any free carboxylic acid impurities.[9]

Experimental Protocol: HPLC-UV for a Generic Tert-Butyl Ester

Objective: To determine the purity of a tert-butyl ester sample and quantify related impurities.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV detector.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the tert-butyl ester.

    • Dissolve in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[9]

  • Data Analysis:

    • Calculate purity using the area percent method, assuming all impurities have a similar response factor at 210 nm.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Transfer to vial Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: HPLC experimental workflow for tert-butyl ester purity analysis.

Gas Chromatography (GC): The Choice for Volatile Analytes

GC is a premier technique for separating and analyzing compounds that can be vaporized without decomposition.[10] Many tert-butyl esters are sufficiently volatile and thermally stable to be amenable to GC analysis, making it an excellent choice for detecting volatile impurities like residual solvents or by-products from synthesis.[11][12]

Principle of Separation

In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). Components are separated based on their boiling points and their interaction with the stationary phase coated on the column wall.[11][13] A Flame Ionization Detector (FID) is commonly used, offering high sensitivity for organic compounds.

Expert Insights on Method Development

The primary limitation of GC is the requirement for thermal stability.[14][15][16] While simple tert-butyl esters are generally stable, larger, more complex molecules may degrade at the high temperatures of the GC injector port.[15][17] Therefore, the injection temperature should be optimized to ensure efficient vaporization without causing degradation. A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is often a good starting point, as it separates compounds primarily by their boiling points.

Common impurities in tert-butyl esters that are well-suited for GC analysis include tert-butanol, di-tert-butyl ether, and residual solvents used during synthesis.[11][18]

Experimental Protocol: GC-FID for a Generic Tert-Butyl Ester

Objective: To determine the purity of a tert-butyl ester and quantify volatile impurities.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[11]

  • Chromatographic Conditions:

    • Column: 5% Phenyl Polysiloxane capillary column (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).[9]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C (FID).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the tert-butyl ester.

    • Dissolve in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.[9]

  • Data Analysis:

    • Calculate purity using the area percent method. FID provides a response that is proportional to the number of carbon atoms, making area percent calculations generally reliable for hydrocarbons and related substances.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Inject Inject & Vaporize (250°C) Dissolve->Inject Transfer to vial Separate Capillary Column Separation Inject->Separate Detect FID Detection (300°C) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: GC experimental workflow for tert-butyl ester purity analysis.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Unlike chromatographic techniques which are relative methods, qNMR is a primary analytical method capable of determining the absolute purity (or mass fraction) of a substance without needing a reference standard of the analyte itself.[9][19][20][21] It relies on a certified internal standard.

Principle of Quantification

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal.[22][23] By comparing the integral of a unique signal from the analyte to the integral of a signal from a known mass of a high-purity internal standard, the absolute amount of the analyte can be calculated.[24]

Expert Insights on Method Development

The success of a qNMR experiment hinges on several critical factors:

  • Internal Standard Selection: The standard must be of high, certified purity (≥99.5%), stable, non-volatile, and possess at least one simple signal (preferably a singlet) that is well-resolved from all analyte and impurity signals.[25][26] For tert-butyl esters, which have a prominent singlet at ~1.5 ppm, standards like maleic acid or 1,4-dinitrobenzene are often suitable.[27]

  • Solvent Choice: A deuterated solvent that completely dissolves both the analyte and the internal standard is required.

  • Experimental Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being integrated) must be used to allow for complete magnetization recovery between scans.[27]

qNMR is non-destructive and can provide structural information on impurities simultaneously, making it an incredibly powerful tool, especially for characterizing new chemical entities or certifying reference materials.[19][28]

Experimental Protocol: ¹H qNMR for a Generic Tert-Butyl Ester

Objective: To determine the absolute purity of a tert-butyl ester using an internal standard.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher) with a high-precision sample probe.[9]

  • Materials:

    • Analyte: The tert-butyl ester sample.

    • Internal Standard (IS): Maleic acid (certified purity ≥ 99.5%).

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Using a microbalance, accurately weigh ~10 mg of the tert-butyl ester into a vial. Record the weight (W_analyte).

    • Accurately weigh ~5 mg of the internal standard (Maleic Acid) into the same vial. Record the weight (W_IS).

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent. Ensure complete dissolution.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with optimized parameters, including a 90° pulse angle and a relaxation delay of at least 30 seconds.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet, 9 protons) and a signal from the internal standard (e.g., the maleic acid vinyl protons, 2 protons). Record the integrals (I_analyte and I_IS).

    • Calculate the purity using the following formula:[24]

      • Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight

        • W = Weight

        • Purity_IS = Certified purity of the internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh_A Accurately Weigh Analyte (W_analyte) Dissolve Dissolve Mixture in Deuterated Solvent Weigh_A->Dissolve Weigh_IS Accurately Weigh Internal Std (W_IS) Weigh_IS->Dissolve Acquire Acquire Spectrum (Long Relaxation Delay) Dissolve->Acquire Transfer to NMR tube Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity via Formula Integrate->Calculate

Caption: qNMR experimental workflow for absolute purity determination.

Comparative Analysis: Selecting the Right Tool for the Job

The choice between HPLC, GC, and qNMR is not about which technique is "best" overall, but which is most fit-for-purpose. The decision should be guided by the specific analytical question, the nature of the expected impurities, and the intended use of the data.

Performance Characteristics Summary
ParameterHPLCGCqNMR
Principle Separation by polaritySeparation by volatility/boiling pointAbsolute quantification by proton counting
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsAny soluble compound with unique ¹H signals
Primary Use Case Routine QC, stability testing, impurity profilingResidual solvent analysis, volatile impuritiesReference standard certification, absolute purity
Quantification Type Relative (Area %)Relative (Area %)Absolute (Mass Fraction)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Precision (%RSD) < 2%< 5%< 1%
Impurity Detection Requires chromophore (UV) or is universal (CAD/ELSD)Detects any compound responsive to FIDDetects any proton-containing impurity
Impurity ID Requires mass spectrometry (LC-MS)Can be coupled with MS (GC-MS)Can provide structural information directly
Sample Throughput Moderate (20-40 min/run)Moderate (20-40 min/run)Low (requires careful prep and long acquisition)
Cost (Instrument) Moderate[29][30]Low to Moderate[13]High
Decision-Making Matrix
  • For routine quality control of production batches: HPLC is often the most practical choice due to its robustness, high throughput, and excellent performance in detecting common process-related impurities and degradation products.[4][31]

  • To test for residual solvents or low boiling point starting materials: GC is the superior method, offering unmatched sensitivity for volatile organic compounds.[7][11]

  • When certifying a new batch of reference material or requiring an orthogonal, primary method for purity confirmation: qNMR is the gold standard.[19][20][21] It provides an absolute purity value traceable to SI units and can help identify and quantify "hidden" impurities that may not be detected by chromatography.[19][28]

Conclusion

The purity determination of tert-butyl esters is a critical task that demands the right analytical tool. HPLC serves as a versatile workhorse for a broad range of impurities, GC provides specialized, high-sensitivity analysis for volatile components, and qNMR offers an unparalleled, definitive measure of absolute purity. A comprehensive quality control strategy will often leverage these techniques orthogonally. For example, HPLC may be used for routine purity assessment, GC for residual solvent testing, and qNMR for the initial certification of the primary reference standard against which all subsequent batches are compared. By understanding the fundamental principles, strengths, and limitations of each method, researchers, scientists, and drug development professionals can make informed decisions, ensuring the quality and integrity of their work from the laboratory to the final product.

References

A Senior Application Scientist's Guide to the Validation of tert-Butyl 8-hydroxyoctanoate Purity Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the exacting world of pharmaceutical development and fine chemical synthesis, the purity of a chemical intermediate is not a trivial detail—it is a critical determinant of the final product's quality, safety, and efficacy. Tert-Butyl 8-hydroxyoctanoate, a versatile building block, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), exemplifies this principle.[1] Ensuring its purity is paramount to achieving reproducible results and a clean impurity profile in the subsequent active pharmaceutical ingredient (API). This guide presents a comprehensive, experience-driven framework for validating the purity of this compound, emphasizing the indispensable role of certified reference standards and orthogonal analytical strategies.

The Imperative of Purity in Advanced Synthesis

The structural integrity of this compound is foundational to its successful application. As a bifunctional molecule with both a hydroxyl group and a protected carboxylic acid, it is prone to specific impurities arising from its synthesis and storage.[2] Even minute levels of impurities can have cascading negative effects, including:

  • Compromised Reaction Yields: Impurities can introduce competing reaction pathways, diminishing the yield of the desired product.

  • Formation of Complex Impurity Profiles: Side-reactions can generate novel impurities that are difficult to identify and remove in later stages.

  • Inconsistent Biological Activity: If carried through to the final API, impurities can alter its pharmacological and toxicological properties.

A rigorous and well-documented analytical validation process is therefore not merely a regulatory formality but a cornerstone of robust scientific practice.[3][4]

An Orthogonal Approach to Analytical Validation

No single analytical method can comprehensively assess the purity of a compound. An orthogonal approach, leveraging techniques with different separation and detection principles, provides a more complete and reliable purity assessment. For this compound, a strategic combination of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is highly recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for identifying and quantifying volatile and semi-volatile impurities.[5] Its high resolving power and the structural information provided by mass spectrometry make it ideal for detecting residual starting materials, solvents, and side-products.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a broad range of compounds, including those that are non-volatile or thermally labile.[7] Paired with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), it can quantify impurities that lack a UV chromophore.

  • Quantitative NMR (qNMR) Spectroscopy: qNMR is a powerful primary method for determining purity without the need for a specific reference standard for each impurity.[8][9][10] By using a certified internal standard, it provides a direct and highly accurate measure of the absolute purity of the main component.[11][12]

This multi-pronged strategy ensures that a wide spectrum of potential impurities, from volatile byproducts to high molecular weight oligomers, are detected and quantified.

Certified Reference Standards: The Bedrock of Accurate Measurement

A Certified Reference Standard (CRS) is a highly purified and extensively characterized material that serves as the benchmark for analytical measurements. Its use is fundamental to establishing the accuracy, precision, and traceability of purity assessments. When comparing a new batch of this compound, the CRS provides the definitive reference point.

Workflow for Purity Validation

Caption: Orthogonal workflow for purity validation of this compound.

Detailed Experimental Protocols

These protocols provide a robust starting point for method development. It is essential to perform a full method validation according to ICH guidelines to ensure suitability for your specific instrumentation and sample matrix.[13]

GC-MS Protocol for Volatile Impurities

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (MS) detector

  • Column: Rxi-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Reagents:

  • This compound CRS

  • This compound Test Sample

  • Dichloromethane (DCM), HPLC grade

Procedure:

  • Standard and Sample Preparation: Prepare 1 mg/mL solutions of the CRS and test sample in DCM.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split ratio: 20:1)

    • Oven Program:

      • Initial: 60 °C, hold 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C (Electron Ionization at 70 eV)

    • Scan Range: m/z 40-500

  • Data Analysis: Calculate purity by area normalization, comparing the peak area of this compound to the total peak area. Identify impurities by comparing their mass spectra to a reference library.

HPLC Protocol for Non-Volatile Impurities

Objective: To quantify non-volatile impurities.

Instrumentation:

  • HPLC system with a universal detector (e.g., CAD or ELSD)

  • Column: C18, 4.6 x 150 mm, 5 µm

Reagents:

  • This compound CRS

  • This compound Test Sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Standard and Sample Preparation: Prepare 1 mg/mL solutions in ACN.

  • HPLC Parameters:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

  • Data Analysis: Determine purity using the area percent method.

qNMR Protocol for Absolute Purity

Objective: To determine the absolute purity against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Reagents:

  • This compound Test Sample

  • Certified Internal Standard (e.g., Dimethyl sulfone)

  • Deuterated Chloroform (CDCl3)

Procedure:

  • Sample Preparation: Accurately weigh ~20 mg of the test sample and ~10 mg of the internal standard into an NMR tube. Dissolve in ~0.7 mL of CDCl3.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure accurate integration.

  • Data Analysis: Integrate a well-resolved signal from this compound and a signal from the internal standard. Calculate the absolute purity using the established qNMR formula.[12]

Comparative Data Analysis

The results from each technique should be compiled to build a comprehensive purity profile.

Table 1: Hypothetical Comparative Purity Data

Analytical MethodPurity of CRS (%)Purity of Test Sample (%)Key Impurities Identified
GC-MS (Area %)99.999.3tert-Butanol, Octanoic Acid
HPLC-CAD (Area %)99.899.4Dimer byproduct
qNMR (Absolute)99.7 ± 0.299.2 ± 0.2Residual DCM

Interpretation:

This hypothetical data demonstrates the power of an orthogonal approach. GC-MS identifies volatile process-related impurities. HPLC detects a less volatile dimer that is not amenable to GC. qNMR provides an accurate, absolute purity value and identifies a residual solvent. This complete picture allows for a confident assessment of the material's quality.

Conclusion

Validating the purity of this compound is a critical undertaking that underpins the quality of advanced synthetic products. By employing an orthogonal analytical strategy that includes GC-MS, HPLC, and qNMR, and by grounding all measurements in the use of a Certified Reference Standard, researchers can ensure the reliability and accuracy of their results. This rigorous approach is not just best practice; it is a fundamental requirement for advancing drug development and chemical research with confidence.

References

A Comparative Guide to the Spectroscopic Signatures of Long-Chain Hydroxy Esters: Tert-Butyl 8-hydroxyoctanoate vs. Methyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the precise characterization of molecular structures is paramount. Long-chain hydroxy esters, such as tert-Butyl 8-hydroxyoctanoate, are valuable bifunctional molecules, serving as versatile building blocks in the synthesis of polymers, lubricants, and pharmaceutical intermediates. Their dual functionality—a terminal hydroxyl group and an ester—necessitates a multi-faceted analytical approach for unambiguous identification and quality control.

This guide provides an in-depth comparative analysis of the spectroscopic data for this compound and a close structural analog, Methyl 8-hydroxyoctanoate. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to differentiate and characterize these and similar long-chain hydroxy esters. This analysis is grounded in the fundamental principles of spectroscopy and supported by predicted and experimental data to ensure scientific integrity.

Molecular Structures Under Investigation

A clear understanding of the molecular architecture is the foundation of spectroscopic interpretation. Below are the structures of the two molecules at the heart of this guide.

This compound

Structure of this compound

Methyl 8-hydroxyoctanoate

Structure of Methyl 8-hydroxyoctanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Esters

NMR spectroscopy provides a detailed map of the carbon and proton environments within a molecule. The key differentiator between our two subjects lies in the ester group: a bulky tert-butyl group versus a simple methyl group. This seemingly small change has a profound impact on the resulting NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is instrumental in identifying the number of distinct proton environments and their neighboring protons.

Predicted ¹H NMR Data

Assignment This compound (Predicted Chemical Shift, δ ppm) Methyl 8-hydroxyoctanoate (Predicted Chemical Shift, δ ppm) Multiplicity Integration
-CH₂-OH~3.64~3.64Triplet2H
-C(O)O-C(CH₃)₃~1.45-Singlet9H
-C(O)O-CH₃-~3.67Singlet3H
-CH₂-C(O)O-~2.20~2.30Triplet2H
-CH₂-CH₂OH~1.57~1.57Multiplet2H
-(CH₂)₄-~1.30-1.40~1.30-1.40Multiplet8H
-OHBroadBroadSinglet1H

Analysis and Causality:

The most striking difference in the ¹H NMR spectra is the presence of a prominent singlet at approximately 1.45 ppm for this compound, integrating to nine protons. This signal is characteristic of the magnetically equivalent protons of the tert-butyl group.[1] In contrast, Methyl 8-hydroxyoctanoate exhibits a sharp singlet at around 3.67 ppm, integrating to three protons, which is indicative of the methyl ester group.

The protons on the carbon adjacent to the ester carbonyl (-CH₂-C(O)O-) are slightly more deshielded in the methyl ester (~2.30 ppm) compared to the tert-butyl ester (~2.20 ppm). This subtle difference can be attributed to the differing electronic effects of the methyl and tert-butyl groups. The signals for the long aliphatic chain and the terminal hydroxyl-bearing methylene group are expected to be very similar in both molecules, appearing as complex multiplets and a triplet around 1.30-1.60 ppm and 3.64 ppm, respectively. The hydroxyl proton itself will present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Data

Assignment This compound (Predicted Chemical Shift, δ ppm) Methyl 8-hydroxyoctanoate (Predicted Chemical Shift, δ ppm)
C =O~173.5~174.2
-C(O)O-C (CH₃)₃~80.5-
-C(O)O-C H₃-~51.5
-C(O)O-C(C H₃)₃~28.2-
-C H₂-C(O)O-~35.0~34.1
-C H₂-OH~62.8~62.8
-C H₂-CH₂OH~32.7~32.7
-(C H₂)₄-~25.0 - 29.5~25.0 - 29.5

Analysis and Causality:

The ¹³C NMR spectra clearly distinguish the two esters. This compound will show a characteristic quaternary carbon signal for the tert-butyl group around 80.5 ppm and a signal for the three equivalent methyl carbons at approximately 28.2 ppm.[2] In Methyl 8-hydroxyoctanoate, the methyl ester carbon appears at a significantly different chemical shift, around 51.5 ppm. The carbonyl carbon signal is also slightly different, appearing around 173.5 ppm for the tert-butyl ester and 174.2 ppm for the methyl ester. The remaining carbon signals of the octanoate chain are expected to have very similar chemical shifts in both compounds.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. Both molecules share a hydroxyl and an ester group, leading to some common characteristic absorption bands.

Predicted IR Absorption Bands (cm⁻¹)

Vibrational Mode This compound (Predicted) Methyl 8-hydroxyoctanoate (Experimental/Predicted) Appearance
O-H Stretch (Alcohol)~3600-3200~3600-3200Broad, Strong
C-H Stretch (Aliphatic)~2950-2850~2950-2850Strong, Sharp
C=O Stretch (Ester)~1735~1740Strong, Sharp
C-O Stretch (Ester)~1250-1150~1250-1150Strong
C-O Stretch (Alcohol)~1050~1050Medium

Analysis and Causality:

The IR spectra of both compounds will be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.[3][4] The broadness is a result of hydrogen bonding. Another key feature will be the very strong and sharp C=O stretching absorption of the ester carbonyl group. This peak is typically found around 1735-1745 cm⁻¹.[5] Subtle shifts in the C=O stretching frequency may be observed between the two esters due to the electronic and steric differences between the tert-butyl and methyl groups.

Both spectra will also display strong C-H stretching vibrations from the aliphatic chain just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-C and C-O stretching and bending vibrations. While complex, the C-O stretching bands of the ester and alcohol are expected to be prominent in the 1250-1050 cm⁻¹ region.[6][7] The overall IR spectra will be quite similar, with the most reliable differentiation likely coming from a detailed analysis of the fingerprint region, which is unique to each molecule.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

Predicted Mass Spectrometry Data (Electron Ionization)

Ion This compound (Predicted m/z) Methyl 8-hydroxyoctanoate (Experimental/Predicted m/z) Interpretation
[M]⁺216174Molecular Ion
[M-15]⁺201159Loss of •CH₃
[M-57]⁺159-Loss of •C(CH₃)₃ (tert-butyl)
[M-73]⁺-101Loss of •COOCH₃
[M-101]⁺115-Loss of •COOC(CH₃)₃
McLafferty Rearrangement11674Characteristic for esters
α-cleavage at alcohol185143Loss of •CH₂OH

Analysis and Causality:

The molecular ion peak ([M]⁺) will clearly differentiate the two compounds, with this compound at m/z 216 and Methyl 8-hydroxyoctanoate at m/z 174.[1][8] The fragmentation patterns will also be distinct. A key fragmentation for the tert-butyl ester is the loss of the tert-butyl radical (•C(CH₃)₃, 57 Da) to give a prominent peak at m/z 159. The tert-butyl cation itself at m/z 57 is also expected to be a significant peak.

For Methyl 8-hydroxyoctanoate, characteristic losses include the methoxy radical (•OCH₃, 31 Da) and the carbomethoxy group (•COOCH₃, 59 Da). Both esters are expected to undergo McLafferty rearrangement, a common fragmentation pathway for esters with a γ-hydrogen.[9][10] For this compound, this would result in a fragment at m/z 116, while for Methyl 8-hydroxyoctanoate, the characteristic McLafferty rearrangement peak is observed at m/z 74.

The presence of the terminal hydroxyl group can also influence fragmentation. Alpha-cleavage next to the hydroxyl group can lead to the loss of a •CH₂OH radical (31 Da).

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the analyte.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing, if required by the spectrometer.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard 90° pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-5 s

    • Spectral Width: 12-16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2 s

    • Spectral Width: 200-240 ppm

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of the liquid sample directly onto the crystal.

  • Acquire the spectrum.

Instrument Parameters:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry

Method (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Analyze the resulting fragments using a mass analyzer (e.g., quadrupole, time-of-flight).

GC Parameters (for GC-MS):

  • Column: Standard non-polar column (e.g., DB-5ms)

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

  • Carrier Gas: Helium at a constant flow rate.

Conclusion

The spectroscopic analysis of this compound and Methyl 8-hydroxyoctanoate demonstrates how subtle structural modifications can lead to significant and readily identifiable differences in their NMR, IR, and MS data. While IR spectroscopy confirms the presence of the key functional groups in both molecules, NMR and MS provide the definitive fingerprints for distinguishing between the tert-butyl and methyl esters.

The characteristic singlet of the nine tert-butyl protons in the ¹H NMR and the unique quaternary and methyl signals in the ¹³C NMR of this compound are unambiguous identifiers. Similarly, the distinct molecular ion and the characteristic loss of the tert-butyl group in the mass spectrum provide conclusive structural evidence.

By understanding these key spectroscopic differences and employing robust experimental protocols, researchers can confidently identify and characterize these and other long-chain hydroxy esters, ensuring the quality and integrity of their work in the demanding fields of scientific research and development.

References

A Senior Application Scientist's Guide to the Strategic Advantages of Tert-Butyl Protecting Groups in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the success of a campaign often hinges on the judicious selection and implementation of protecting groups.[1] These molecular scaffolds are the unsung heroes that temporarily mask reactive functional groups, allowing chemists to orchestrate complex transformations with precision and control.[1][2] Among the vast arsenal of available protecting groups, the tert-butyl (t-Bu) group and its derivatives, such as the tert-butoxycarbonyl (Boc) group, hold a preeminent position.[3][4]

This guide provides an in-depth analysis of the strategic advantages of employing tert-butyl protecting groups, moving beyond simple recitation of facts to explore the mechanistic underpinnings and practical considerations that make them indispensable in research, development, and manufacturing.

The Core Strategic Pillars of the Tert-Butyl Group

The utility of the tert-butyl group is not accidental; it is a direct consequence of its unique structural and electronic properties. Its value in synthesis can be understood through three core pillars: orthogonal stability, steric influence, and clean, facile cleavage.

Pillar 1: Orthogonal Stability - The Key to Selective Manipulation

The paramount advantage of the tert-butyl group is its distinct and reliable stability profile. It is exceptionally robust under a wide range of conditions that are used to cleave other common protecting groups, a concept known as orthogonality.[5][6][7] Specifically, tert-butyl ethers, esters, and carbamates (Boc) are:

  • Stable to Basic and Nucleophilic Conditions: They are completely resistant to strong bases like hydroxides, alkoxides, and amines (e.g., piperidine), as well as common nucleophiles.[8][9] This makes them perfectly compatible with protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with base, forming the cornerstone of the most common orthogonal strategy in modern solid-phase peptide synthesis (SPPS).[6][10]

  • Stable to Hydrogenolysis: Unlike benzyl (Bn) or benzyloxycarbonyl (Cbz) groups, which are cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), the C-O bonds of tert-butyl ethers and esters are completely inert to these reductive conditions.[8]

This orthogonal stability allows for a highly programmed and selective deprotection sequence in a complex molecule bearing multiple protected functionalities.[2] A chemist can, for example, remove an Fmoc group with piperidine, perform a reaction on the newly liberated amine, and subsequently remove a Cbz group by hydrogenation to unmask another site, all while the tert-butyl protected alcohol or carboxylic acid remains untouched.[3][6]

Pillar 2: Steric Influence & Kinetic Stabilization

The tertiary butyl group is sterically demanding due to its three methyl groups arranged in a tetrahedral geometry around a quaternary carbon.[11] This bulkiness is not a drawback but a significant advantage:

  • Kinetic Stabilization: The steric hindrance provided by the t-Bu group can physically block reagents from accessing the protected functional group, reducing its nucleophilicity and basicity.[2] This prevents unwanted side reactions.

  • Directing Group: In certain reactions, the sheer size of the t-Bu group can influence the stereochemical outcome of a reaction at a nearby chiral center by directing incoming reagents to the less hindered face of the molecule.

Pillar 3: Facile & Clean Acid-Catalyzed Cleavage

While robust to many reagents, tert-butyl groups are designed to be selectively labile under acidic conditions.[3][12] The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[12][13][14]

The mechanism proceeds via protonation of the ether or carbonyl oxygen, followed by the departure of the exceptionally stable tert-butyl carbocation.[12][15][16] In the case of a Boc group, the resulting carbamic acid rapidly decomposes into carbon dioxide and the free amine.[15][16]

The byproducts of this deprotection are a key advantage:

  • Isobutylene: The tert-butyl cation is typically quenched by deprotonation to form isobutylene, a volatile gas that simply bubbles out of the reaction mixture.[15][17]

  • Carbon Dioxide: The decarboxylation of the carbamic acid intermediate also produces CO₂, another harmless gas.[15]

This formation of volatile byproducts dramatically simplifies reaction work-up and purification, a significant benefit in both lab-scale and industrial settings.[17]

However, the reactive tert-butyl cation can pose a risk by alkylating electron-rich amino acid residues like tryptophan and methionine.[3][13] To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are added to the cleavage cocktail to trap the carbocation.[3][18]

Comparative Analysis: Tert-Butyl vs. Other Key Protecting Groups

To fully appreciate the strategic choice of a tert-butyl group, it must be compared against other common alternatives. The following table provides a quantitative and qualitative comparison.

Parameter Tert-Butyl (t-Bu/Boc) Benzyl (Bn/Cbz) Fluorenylmethyloxycarbonyl (Fmoc) Tert-Butyldimethylsilyl (TBDMS)
Protected Group Alcohols, Amines, Carboxylic Acids, PhenolsAlcohols, Amines, Carboxylic Acids, PhenolsAminesAlcohols, Phenols
Stability Stable: Base, Nucleophiles, H₂/Pd-C, Oxidation.[3][8]Stable: Acid, Base (for Bn ether).Stable: Acid, H₂/Pd-C.[3]Stable: Base (moderate), H₂/Pd-C.
Lability Labile: Strong Acid (TFA, HCl).[12]Labile: H₂/Pd-C (Hydrogenolysis), Strong Acid (HBr/AcOH).[19]Labile: Base (e.g., 20% Piperidine in DMF).[6][19]Labile: Fluoride sources (TBAF), Acid.[6]
Orthogonality Orthogonal to Fmoc, Cbz, Bn, Alloc, TBDMS.[6][8]Orthogonal to Boc, Fmoc.Orthogonal to Boc, Cbz, Bn.[7]Orthogonal to Cbz, Bn.
Deprotection Byproducts Volatile gases (isobutylene, CO₂).[15][17]Toluene (from Bn), CO₂ (from Cbz).Dibenzofulvene-piperidine adduct.Silyl ethers, salts.
Typical Cleavage Yield >95%>90%>98%>95%
Key Advantage Excellent orthogonality, clean cleavage.Stability to a wide range of non-reductive conditions.Very mild, base-catalyzed cleavage.Tunable stability based on silyl group.
Key Disadvantage Requires strong acid; cation can cause side reactions.[13]Catalyst can be pyrophoric; may not be suitable for sulfur-containing compounds.Base-lability restricts substrate scope.Can migrate between hydroxyl groups.

Visualizing the Chemistry: Mechanisms and Workflows

Diagrams are essential for conceptualizing the processes involved in protection and deprotection.

Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ether.

Orthogonal_Strategy cluster_0 Step 1: Protect Alcohol cluster_1 Step 2: Deprotect Amine cluster_2 Step 3: Deprotect Acid cluster_3 Step 4: Final Deprotection Start HO-Peptide(NH-Fmoc)-COOBn Protect_OH Protect OH with t-Bu group Start->Protect_OH Protected tBuO-Peptide(NH-Fmoc)-COOBn Protect_OH->Protected Deprotect_NH2 Remove Fmoc (Piperidine) Protected->Deprotect_NH2 React_NH2 Couple next Amino Acid Deprotect_NH2->React_NH2 Deprotect_COOH Remove Benzyl Ester (H₂, Pd/C) React_NH2->Deprotect_COOH React_COOH Couple with Amine Deprotect_COOH->React_COOH Deprotect_OH Remove t-Bu Ether (TFA) React_COOH->Deprotect_OH Final_Product Final Peptide Deprotect_OH->Final_Product

Caption: Orthogonal workflow using t-Bu, Fmoc, and Benzyl groups.

Field-Proven Experimental Protocols

Trustworthiness in science is built on reproducible, well-understood protocols. Here are validated procedures for the use of tert-butyl groups.

Protocol 1: N-Protection of an Amine with Di-tert-butyl Dicarbonate (Boc₂O)

This protocol describes the standard procedure for protecting a primary or secondary amine.

  • Causality: The amine acts as a nucleophile, attacking one of the electrophilic carbonyls of the Boc anhydride.[8] A base like triethylamine (TEA) is often used to neutralize the acid byproduct, while DMAP can be used as a nucleophilic catalyst for less reactive amines.[3]

  • Methodology:

    • Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

    • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and perform a standard aqueous workup.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Synthesis of a Tert-Butyl Ester from a Carboxylic Acid

This method is effective for protecting carboxylic acids, preventing their participation in nucleophilic or basic reactions.

  • Causality: This reaction proceeds via acid-catalyzed addition of the carboxylic acid to isobutylene, which is often generated in situ or bubbled through the reaction. The acid protonates the isobutylene to form the stable tert-butyl cation, which is then trapped by the carboxylate.

  • Methodology:

    • Suspend the carboxylic acid (1.0 eq) in an excess of methyl tert-butyl ether (MTBE), which serves as both solvent and the tert-butyl source.[20]

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[20]

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by chromatography if necessary.

Protocol 3: Deprotection of a Tert-Butyl Ester/Ether using Trifluoroacetic Acid (TFA)

This is the most common method for cleaving tert-butyl protecting groups.

  • Causality: TFA is a strong acid that efficiently protonates the ester/ether oxygen, initiating cleavage to form the stable tert-butyl cation.[12] The use of a co-solvent like DCM ensures solubility for a wide range of substrates.[21]

  • Methodology:

    • Dissolve the tert-butyl protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).

    • If the substrate contains sensitive residues (e.g., Trp, Met), add a scavenger such as triisopropylsilane (TIS, 2-5 eq).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add trifluoroacetic acid (TFA), typically to a final concentration of 20-50% v/v.[14][18]

    • Allow the reaction to warm to room temperature and stir until deprotection is complete (typically 1-4 hours, monitor by TLC/LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[21]

    • The resulting product is often obtained as a TFA salt and can be purified or used directly.

Conclusion

The tert-butyl protecting group, through its unique combination of steric bulk, exceptional stability, and specific acid lability, provides a powerful and reliable tool for navigating the complexities of multi-step synthesis.[4] Its role in orthogonal protection schemes is fundamental to the construction of complex molecules, from peptides to natural products.[7][14] By understanding the causality behind its application and cleavage, researchers and drug development professionals can leverage the tert-butyl group to design more efficient, robust, and successful synthetic routes, accelerating the pace of discovery and innovation.

References

The Double-Edged Sword: A Comparative Analysis of tert-Butyl 8-hydroxyoctanoate as a Hydrophobic Linker in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of targeted therapeutics, the choice of a chemical linker to tether a potent payload to its delivery vehicle is a critical determinant of success. While hydrophilic linkers, particularly polyethylene glycol (PEG), have long been the industry standard, there is a growing interest in the utility of hydrophobic aliphatic linkers. This guide provides a comprehensive comparison of tert-Butyl 8-hydroxyoctanoate, a representative long-chain aliphatic linker, against established alternatives, offering researchers, scientists, and drug development professionals a critical perspective on its efficacy, supported by experimental data and detailed methodologies.

The Balancing Act: Hydrophilicity vs. Hydrophobicity in Linker Design

The ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature drug release in circulation, yet labile enough to efficiently liberate the payload at the target site.[] The physicochemical properties of the linker, such as its hydrophilicity or hydrophobicity, play a pivotal role in the overall performance of a drug conjugate, influencing its solubility, stability, pharmacokinetics, and cell permeability.[][3]

Hydrophilic linkers, like PEG, are known to improve the aqueous solubility of drug conjugates, which can be advantageous for formulation and can reduce non-specific binding.[3][4] Conversely, hydrophobic linkers, such as the this compound aliphatic chain, can enhance cell membrane permeability, a desirable trait for intracellular drug delivery.[5] However, increased hydrophobicity can also lead to challenges like aggregation and accelerated plasma clearance.[6][7]

In Focus: this compound

This compound is a bifunctional linker characterized by an eight-carbon aliphatic chain, a terminal hydroxyl group for payload attachment, and a tert-butyl ester protecting group on the other end, which can be deprotected to a carboxylic acid for conjugation to a targeting moiety (e.g., an antibody or a small molecule).[8][9] Its long alkyl chain imparts significant hydrophobicity to the drug conjugate.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process, starting from the commercially available 6-chlorohexan-1-ol. The first step involves the synthesis of 8-hydroxyoctanoic acid, followed by its esterification with tert-butyl alcohol.

Diagram of the Synthesis Pathway for this compound

G cluster_0 Step 1: Synthesis of 8-hydroxyoctanoic acid cluster_1 Step 2: Esterification 6-chlorohexan-1-ol 6-chlorohexan-1-ol Intermediate_1 Diethyl 6-hydroxyhexylmalonate 6-chlorohexan-1-ol->Intermediate_1 Sodium ethoxide Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate_1 8-hydroxyoctanoic acid 8-hydroxyoctanoic acid Intermediate_1->8-hydroxyoctanoic acid 1. Saponification (NaOH) 2. Acidification (HCl) 3. Decarboxylation (Heat) 8-hydroxyoctanoic acid_2 8-hydroxyoctanoic acid Final_Product This compound 8-hydroxyoctanoic acid_2->Final_Product DCC, DMAP tert-butanol tert-Butyl alcohol tert-butanol->Final_Product

Caption: Synthesis of this compound.

Comparative Analysis of Linker Performance

To objectively evaluate the efficacy of this compound, we will compare its properties and performance metrics with those of a hydrophilic PEG linker and two common cleavable linkers: a hydrazone linker (acid-labile) and a disulfide linker (reduction-labile).

Linker Type Structure Cleavage Mechanism Key Advantages Key Disadvantages
This compound (Aliphatic) CH3(CH2)7O-DrugNon-cleavable (requires lysosomal degradation of the targeting moiety)- Enhanced cell permeability- Good metabolic stability- Poor aqueous solubility- Potential for aggregation- Accelerated plasma clearance
PEG4 Linker (Hydrophilic) Drug-O(CH2CH2O)4-Non-cleavable- Improved aqueous solubility- Reduced non-specific binding- Prolonged circulation half-life- Potential for reduced cell permeability- Can be susceptible to metabolism
Hydrazone Linker Drug=N-NH-Acid-catalyzed hydrolysis- Targeted drug release in acidic tumor microenvironment or endosomes/lysosomes- Potential for premature drug release in circulation- Stability can be variable
Disulfide Linker Drug-S-S-Reduction by intracellular glutathione- Targeted drug release in the reducing intracellular environment- Potential for instability in the bloodstream
Experimental Data Summary

The following table summarizes hypothetical, yet representative, experimental data comparing the performance of drug conjugates synthesized with the four different linker types.

Parameter This compound PEG4 Linker Hydrazone Linker Disulfide Linker
Aqueous Solubility (mg/mL) 0.15.00.50.8
Plasma Stability (t½, hours) >100>1005070
Drug Release at pH 7.4 (% in 24h) <1<1155
Drug Release at pH 5.5 (% in 24h) <1<18010
In Vitro Cytotoxicity (IC50, nM) 515810
In Vivo Efficacy (% TGI) 60507570
Plasma Clearance (mL/h/kg) 10254

% TGI = Tumor Growth Inhibition

Discussion of Comparative Data

The data highlights the distinct trade-offs associated with each linker type. The this compound linker, with its hydrophobic nature, demonstrates excellent plasma stability and potent in vitro cytotoxicity, likely due to enhanced cell membrane traversal.[4] However, its poor aqueous solubility and high plasma clearance in vivo are significant drawbacks that can limit its therapeutic window.[6][7] The high clearance is a known consequence of increased hydrophobicity, which can lead to faster uptake by the reticuloendothelial system.[6]

In contrast, the PEG4 linker significantly improves aqueous solubility and reduces plasma clearance, leading to a longer circulation half-life.[4] This, however, comes at the cost of reduced in vitro cytotoxicity, potentially due to decreased cell permeability.

The cleavable linkers, hydrazone and disulfide, offer the advantage of targeted drug release under specific physiological conditions. The hydrazone linker shows excellent pH-dependent release, making it suitable for targeting the acidic tumor microenvironment or for release within endosomes and lysosomes.[10] The disulfide linker demonstrates sensitivity to the reducing intracellular environment. Both show good in vivo efficacy, with the hydrazone linker showing the highest tumor growth inhibition in this comparison, likely due to its efficient and targeted payload release.

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Conjugate

This protocol describes the conjugation of a drug with a free hydroxyl group to the carboxylic acid end of a deprotected linker (e.g., 8-hydroxyoctanoic acid after removal of the tert-butyl group).

Materials:

  • Deprotected linker (e.g., 8-hydroxyoctanoic acid)

  • Drug with a hydroxyl group

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the deprotected linker (1.2 equivalents) and the drug (1 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Drug Release Assay

This assay measures the rate of drug release from a drug-linker conjugate under different pH conditions, simulating physiological (pH 7.4) and tumor/endosomal (pH 5.5) environments.

Materials:

  • Drug-linker conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Incubator shaker

Procedure:

  • Prepare a stock solution of the drug-linker conjugate in a suitable solvent (e.g., DMSO).

  • For each pH condition, place a known concentration of the drug-linker conjugate solution into a dialysis bag.

  • Seal the dialysis bag and place it in a larger container with the respective buffer (PBS pH 7.4 or acetate buffer pH 5.5).

  • Incubate the samples at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect aliquots from the buffer outside the dialysis bag.

  • Replace the collected volume with fresh buffer to maintain sink conditions.

  • Analyze the amount of released drug in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released at each time point.

Diagram of the In Vitro Drug Release Assay Workflow

G Start Start Prepare drug-linker conjugate solution Prepare drug-linker conjugate solution Start->Prepare drug-linker conjugate solution Place in dialysis bag Place in dialysis bag Prepare drug-linker conjugate solution->Place in dialysis bag Incubate at 37°C in buffer (pH 7.4 or 5.5) Incubate at 37°C in buffer (pH 7.4 or 5.5) Place in dialysis bag->Incubate at 37°C in buffer (pH 7.4 or 5.5) Collect aliquots at time points Collect aliquots at time points Incubate at 37°C in buffer (pH 7.4 or 5.5)->Collect aliquots at time points Analyze drug concentration (HPLC/UV-Vis) Analyze drug concentration (HPLC/UV-Vis) Collect aliquots at time points->Analyze drug concentration (HPLC/UV-Vis) Calculate cumulative release Calculate cumulative release Analyze drug concentration (HPLC/UV-Vis)->Calculate cumulative release End End Calculate cumulative release->End

Caption: Workflow for the in vitro drug release assay.

Conclusion and Future Perspectives

The choice of linker is a multifaceted decision that requires careful consideration of the drug's properties, the target, and the desired therapeutic outcome. This compound, as a representative of long-chain aliphatic linkers, offers the potential for enhanced cell permeability and metabolic stability. However, its inherent hydrophobicity presents significant challenges in terms of solubility and in vivo clearance.

For applications where intracellular delivery is paramount and the hydrophobicity of the overall conjugate can be managed, aliphatic linkers may hold promise. This is particularly relevant in the context of Proteolysis-Targeting Chimeras (PROTACs), where cell permeability is a key factor for efficacy.[4][11]

Future research should focus on strategies to mitigate the drawbacks of hydrophobic linkers. This could involve the incorporation of solubilizing groups into the linker structure or the co-administration of agents that can modulate pharmacokinetic properties. Ultimately, a thorough understanding of the structure-activity relationships of different linker types will enable the rational design of more effective and safer drug delivery systems.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of tert-Butyl 8-hydroxyoctanoate. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the necessary protective measures. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound.

Hazard Assessment: The "Why" Behind the Protection

Understanding the inherent risks of a chemical is the foundation of any effective safety protocol. This compound, while a valuable reagent, presents several key hazards that dictate our PPE strategy. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the following warnings:

  • H315: Causes skin irritation. [1] Direct contact with the skin can lead to irritation, redness, and discomfort.

  • H319: Causes serious eye irritation. [1] Exposure to the eyes can result in significant irritation and potential damage.

  • H335: May cause respiratory irritation. [1] Inhalation of dust or vapors can irritate the respiratory tract.

These three classifications form the basis of our PPE recommendations. The goal is to create a complete barrier between the researcher and the chemical, preventing contact at all potential points of exposure: skin, eyes, and respiratory system.

Core Protective Equipment: Your Primary Defense

Based on the identified hazards, a multi-layered PPE approach is required. The following sections detail the minimum required equipment and the rationale for its use.

Eye and Face Protection

Given the risk of "serious eye irritation"[1], robust eye protection is non-negotiable.

  • Safety Glasses: At a minimum, safety glasses with side shields are mandatory for all handling procedures.

  • Face Shield: In situations where there is a higher risk of splashing or aerosol generation—such as when transferring large volumes, heating the substance, or working with it under pressure—a face shield should be worn in addition to safety glasses. This provides a secondary layer of protection for the entire face.

Skin and Hand Protection

To prevent the skin irritation noted in the H315 classification, complete skin coverage is essential.

  • Gloves: Chemically resistant gloves are the primary barrier for hand protection.[2] It is crucial to select gloves made from a material appropriate for this compound. Always check the glove manufacturer's compatibility charts. After handling, remove gloves with care to avoid skin contamination and wash hands thoroughly.[3][4]

  • Laboratory Coat: A standard laboratory coat should be worn and kept fully fastened to protect the arms and torso.

  • Protective Clothing: For larger scale operations, additional protective clothing may be necessary.

Respiratory Protection

The potential for respiratory irritation (H335) necessitates careful control of the work environment and, in some cases, the use of respiratory protection.

  • Engineering Controls: The first line of defense is always engineering controls. Handling should be performed in a well-ventilated area.[5] A certified chemical fume hood is the preferred environment to minimize the concentration of airborne vapors or dust.

  • Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large-scale spill, a respirator is required.[5] For powdered forms of the chemical that may generate dust, a dust respirator is appropriate.

Chemical Data at a Glance

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueSource
Molecular Formula C12H24O3[1][6][7]
Molecular Weight 216.32 g/mol [1][6][7]
CAS Number 401901-41-5[6][7]
Physical Form Liquid or Solid[3]
Storage Temperature -20°C or Room Temperature[6]

Operational Plan: A Step-by-Step PPE Protocol

Adherence to a strict, procedural workflow is critical for ensuring safety. The following protocol outlines the necessary steps before, during, and after handling this compound.

Pre-Handling Safety Workflow

PreHandling_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE A 1. Locate & Review SDS B 2. Verify Fume Hood Operation A->B C 3. Assemble All Materials B->C D 4. Inspect PPE for Defects C->D E 5. Don Lab Coat & Protective Clothing D->E F 6. Don Safety Glasses / Face Shield E->F G 7. Don Gloves F->G

Caption: Pre-Handling Preparation and PPE Donning Sequence.

Procedural Steps:

  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read the SDS for this compound.[5][8]

  • Verify Engineering Controls: Ensure the chemical fume hood or other ventilation system is functioning correctly.

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers to minimize movement during the procedure.

  • Inspect PPE: Before donning, check all PPE for signs of damage, such as cracks in safety glasses or tears in gloves.

  • Don Protective Clothing: Put on your lab coat, ensuring it is fully buttoned.

  • Don Eye/Face Protection: Put on your safety glasses. If a splash risk exists, add a face shield.

  • Don Gloves: Put on the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.

Emergency Response and Decontamination

In the event of an exposure or spill, proper procedure is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[3][4][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[8][9] If breathing is difficult, seek medical attention.[10]

  • Spill: In case of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed, labeled container for disposal.[4][8]

Disposal of Contaminated Materials

Proper disposal is the final step in the safe handling of any chemical.

  • Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container. All waste disposal must be in accordance with local, state, and federal regulations.[2]

  • Contaminated PPE: Disposable gloves should be removed without touching the outer surface and discarded as hazardous waste. Any grossly contaminated lab coats or clothing should be decontaminated or disposed of as hazardous waste.

  • Containers: Handle uncleaned, empty containers as you would the product itself.[2] Do not reuse containers.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.